molecular formula C2H5O4S- B1228733 Ethyl sulphate

Ethyl sulphate

Cat. No.: B1228733
M. Wt: 125.13 g/mol
InChI Key: KIWBPDUYBMNFTB-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl sulphate (EtS), also known as ethyl hydrogen sulfate, is an organic chemical compound with the formula C₂H₆O₄S and a molar mass of 126.13 g·mol⁻¹. It is the ethyl ester of sulfuric acid . This compound is historically significant, having been studied by alchemists and chemists since the 18th century, which paved the way for understanding its role as an intermediate in chemical synthesis and its function as a catalyst in ether formation . In modern research, a primary application of this compound is in the field of clinical and forensic toxicology, where it serves as a direct metabolite and sensitive biomarker for detecting recent ethanol intake . Unlike other markers, this compound is produced via a minor, phase II conjugation pathway, specifically by the enzyme sulfotransferase, and is excreted in urine. Its key value as a biomarker lies in its specificity; its presence unambiguously confirms ethanol consumption, even after ethanol itself is no longer detectable in the body . Research shows it has a similar window of detection to another metabolite, ethyl glucuronide (EtG), often up to 24-36 hours post-consumption, but because EtS and EtG are formed via independent metabolic pathways, they can be used conjointly to increase the sensitivity and reliability of alcohol consumption monitoring . This makes this compound a critical reference standard in the development of LC-MS/MS methods for analyzing biological fluids like blood and urine . From a chemical research perspective, this compound is a valuable intermediate in organic synthesis. It is produced through the esterification of ethanol with sulfuric acid, a reaction that must be carefully controlled at temperatures below 140 °C to prevent the formation of diethyl ether or ethylene as secondary products . The compound can be further purified and stabilized in its salt forms, such as sodium this compound (CAS# 546-74-7), which has a melting point of 170-172 °C . Researchers utilize this compound and its salts in various synthetic pathways, including nucleophilic substitution reactions like amination, where it can be treated with ammonia to produce aminated derivatives, expanding its utility in pharmaceutical and agrochemical research . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures. All information provided is for informational purposes to support scientific investigation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C2H5O4S-

Molecular Weight

125.13 g/mol

IUPAC Name

ethyl sulfate

InChI

InChI=1S/C2H6O4S/c1-2-6-7(3,4)5/h2H2,1H3,(H,3,4,5)/p-1

InChI Key

KIWBPDUYBMNFTB-UHFFFAOYSA-M

Canonical SMILES

CCOS(=O)(=O)[O-]

Synonyms

diethyl sulfate
diethyl sulfate, tin salt
diethylsulfate
ethyl sulfate

Origin of Product

United States

Foundational & Exploratory

Synthesis of Ethyl Sulfate from Ethanol and Sulfuric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of ethyl sulfate from ethanol and sulfuric acid. The document details the underlying chemical principles, experimental protocols, and quantitative data pertinent to this reaction, tailored for professionals in research and development.

Introduction

Ethyl sulfate (ethyl hydrogen sulfate), with the chemical formula CH₃CH₂OSO₃H, is a monoester of sulfuric acid and a significant intermediate in various chemical processes. Its synthesis from the reaction of ethanol and concentrated sulfuric acid is a classic example of esterification. While historically important in the industrial production of ethanol from ethylene, this reaction is also of interest in academic research and for specialized applications in organic synthesis. Understanding the kinetics, thermodynamics, and experimental parameters of this reaction is crucial for optimizing its yield and minimizing the formation of byproducts such as diethyl ether and ethylene.

Reaction Mechanism and Signaling Pathway

The formation of ethyl sulfate from ethanol and sulfuric acid proceeds through a nucleophilic substitution mechanism. The reaction is initiated by the protonation of the hydroxyl group of ethanol by the strong acid catalyst, sulfuric acid. This protonation converts the poor leaving group (-OH) into a good leaving group (-OH₂⁺). Subsequently, a molecule of sulfuric acid or a bisulfate ion acts as a nucleophile, attacking the ethyl group and displacing a water molecule.

The primary reaction for the formation of ethyl sulfate is:

CH₃CH₂OH + H₂SO₄ ⇌ CH₃CH₂OSO₃H + H₂O[1]

This reaction is reversible, and the presence of water can shift the equilibrium back towards the reactants.[2]

Signaling Pathway Diagram

The following diagram illustrates the reaction pathway for the synthesis of ethyl sulfate.

ReactionPathway Ethanol Ethanol (CH₃CH₂OH) Protonated_Ethanol Protonated Ethanol (CH₃CH₂OH₂⁺) Ethanol->Protonated_Ethanol + H⁺ (from H₂SO₄) Sulfuric_Acid Sulfuric Acid (H₂SO₄) Sulfuric_Acid->Protonated_Ethanol Ethyl_Sulfate Ethyl Sulfate (CH₃CH₂OSO₃H) Protonated_Ethanol->Ethyl_Sulfate + HSO₄⁻ Water Water (H₂O) Protonated_Ethanol->Water - H₂O Ethyl_Sulfate->Ethanol + H₂O (Hydrolysis) Bisulfate Bisulfate Ion (HSO₄⁻)

Reaction pathway for the synthesis of ethyl sulfate.

Quantitative Data

The yield and rate of ethyl sulfate synthesis are highly dependent on reaction conditions such as temperature, reactant molar ratio, and the presence of a dehydrating agent.

Reaction Kinetics

The esterification of ethanol with sulfuric acid can be reversible and its order is dependent on the molar ratio of the reactants. At low mole ratios of ethanol to sulfuric acid, the reaction is typically second order, while at high mole ratios, it can behave as a first-order reaction.[3] The use of a dehydrating agent, such as anhydrous sodium sulfate, can enhance the conversion by removing water and shifting the equilibrium towards the product.[3]

Temperature (°C)Molar Ratio (Ethanol:H₂SO₄)CatalystRate Constant (k)Reaction OrderReference
251:1None2.6 x 10⁻⁴ s⁻¹ (pseudo-first-order)1[4]
501:1H₂SO₄Varies with catalyst concentration2 (forward), 2 (reverse)[5]
6010:1H₂SO₄--[3]
Thermodynamic Data

The formation of ethyl sulfate from ethanol and sulfuric acid is an exothermic reaction.

Thermodynamic ParameterValueConditionsReference
Enthalpy of Reaction (ΔH)-6.7 kJ/mol65 wt% D₂SO₄[4]
Entropy of Reaction (ΔS)-25.5 J/(K·mol)65 wt% D₂SO₄[4]
Gibbs Free Energy (ΔG)+0.9 kJ/mol65 wt% D₂SO₄[4]
Product Yield

The yield of ethyl sulfate is significantly influenced by the reaction temperature. Higher temperatures can lead to the formation of byproducts. The content of ethyl sulfate in the reaction mixture can range from 20-60%.[2]

Temperature (°C)Molar Ratio (Ethanol:H₂SO₄)ConditionsYield of Ethyl SulfateReference
< 140-Gentle boilMajor product[1]
> 140Excess Ethanol-Diethyl ether is the major product[1][6]
> 170Excess H₂SO₄-Ethylene is the major product[1][6]
50-With catalyst and sulfur trioxideHigh purity[2]

Experimental Protocols

This section provides a detailed methodology for the laboratory synthesis, purification, and characterization of ethyl sulfate.

Synthesis of Ethyl Sulfate

Materials:

  • Absolute Ethanol (CH₃CH₂OH)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Anhydrous Sodium Sulfate (Na₂SO₄) (optional, as a dehydrating agent)

  • Calcium Carbonate (CaCO₃) or Sodium Carbonate (Na₂CO₃) for neutralization

  • Ice bath

  • Round-bottom flask (250 mL)

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Place a magnetic stir bar in a 250 mL round-bottom flask and add 80 mL of absolute ethanol.

  • Cool the flask in an ice bath.

  • Slowly add 20 mL of concentrated sulfuric acid to the ethanol dropwise from a dropping funnel with continuous stirring. The reaction is highly exothermic, and the temperature should be maintained below 10 °C.[1]

  • After the addition is complete, remove the ice bath and attach a reflux condenser to the flask.

  • Heat the mixture to a gentle boil (below 140 °C) using a heating mantle and maintain reflux for 2-3 hours.[1]

Purification of Ethyl Sulfate

Procedure:

  • Cool the reaction mixture to room temperature.

  • Slowly pour the cooled mixture into 500 mL of ice-cold water with stirring.

  • Neutralize the solution by adding calcium carbonate or sodium carbonate in small portions until effervescence ceases.[7] This step precipitates the excess sulfuric acid as calcium sulfate.

  • Filter the mixture to remove the precipitated calcium sulfate.

  • The filtrate contains the soluble calcium or sodium salt of ethyl sulfate. To isolate the salt, the water can be removed by evaporation under reduced pressure.

Characterization

The synthesized ethyl sulfate can be characterized using various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the ethyl sulfate. The ¹H NMR spectrum of ethyl sulfate would show a triplet for the methyl protons and a quartet for the methylene protons.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to determine the purity of the synthesized ethyl sulfate and to identify any byproducts.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive technique for the quantification of ethyl sulfate, often used in biological samples.[8][9]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the synthesis of ethyl sulfate and the logical relationship between reaction temperature and the major products formed.

Experimental Workflow Diagram

ExperimentalWorkflow Start Start Mixing 1. Mixing of Reactants (Ethanol + Sulfuric Acid) Start->Mixing Reaction 2. Heating and Reflux (< 140°C) Mixing->Reaction Cooling 3. Cooling of Reaction Mixture Reaction->Cooling Neutralization 4. Neutralization (with CaCO₃ or Na₂CO₃) Cooling->Neutralization Filtration 5. Filtration Neutralization->Filtration Purification 6. Purification (Evaporation/Crystallization) Filtration->Purification Characterization 7. Characterization (NMR, GC-MS) Purification->Characterization End End Characterization->End

General experimental workflow for ethyl sulfate synthesis.
Temperature-Product Relationship Diagram

TempProduct Temp Reaction Temperature Low_Temp < 140°C Temp->Low_Temp Mid_Temp > 140°C Temp->Mid_Temp High_Temp > 170°C Temp->High_Temp Ethyl_Sulfate Ethyl Sulfate Low_Temp->Ethyl_Sulfate Major Product Diethyl_Ether Diethyl Ether Mid_Temp->Diethyl_Ether Major Product Ethylene Ethylene High_Temp->Ethylene Major Product

Relationship between reaction temperature and major product.

Conclusion

The synthesis of ethyl sulfate from ethanol and sulfuric acid is a well-established reaction with clearly defined parameters influencing its outcome. For researchers and professionals in drug development, a thorough understanding of the reaction mechanism, kinetics, and the impact of experimental conditions is paramount for achieving desired yields and purity. The protocols and data presented in this guide offer a solid foundation for the successful synthesis and characterization of ethyl sulfate in a laboratory setting. Careful control of temperature is the most critical factor in preventing the formation of unwanted byproducts.

References

Sodium Ethyl Sulphate: A Comprehensive Physicochemical Profile for Scientific Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physicochemical properties of sodium ethyl sulphate. The information is curated for professionals in research and development, offering quantitative data, experimental methodologies, and logical process visualizations to support its application in scientific endeavors.

Core Physicochemical Properties

Sodium this compound, an anionic surfactant, possesses a range of properties that are critical to its function in various applications, from a laboratory reagent to its use in the synthesis of other organic compounds. A summary of its key physicochemical data is presented in Table 1.

PropertyValue
Chemical Formula C₂H₅NaO₄S
Molecular Weight 148.11 g/mol [1][2]
Appearance White to off-white powder or crystals[1]
Melting Point 148-149°C, >160°C (decomposes), 170-172°C (conflicting reports)[1]
Boiling Point Data not available for the sodium salt. Ethyl sulfate decomposes at 280°C[3].
Solubility Soluble in water. Slightly soluble in methanol.[1]
pKa Data not available. As the salt of a strong acid (ethyl sulfuric acid), it is expected to be a neutral salt in solution.
CAS Number 546-74-7[1][2]

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and confirmation of sodium this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy is a powerful tool for confirming the ethyl group in the molecule.

Table 2: ¹H NMR Spectral Data for Sodium this compound in D₂O [4]

Chemical Shift (ppm)MultiplicityIntegrationAssignment
4.104Quartet2H-CH₂- (methylene)
1.296Triplet3H-CH₃ (methyl)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For sodium this compound, electrospray ionization (ESI) is a suitable technique.

Table 3: Mass Spectrometry Data for Sodium this compound [5][6]

TechniquePrecursor Ion (m/z)Product Ions (m/z)
LC-ESI-MS/MS[M-H]⁻ 12597 [HSO₄]⁻, 80 [SO₃]⁻

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and characterization of sodium this compound.

Synthesis of Sodium this compound

This protocol describes a common laboratory-scale synthesis of sodium this compound from ethanol and sulfuric acid, followed by neutralization.

Workflow for the Synthesis of Sodium this compound

cluster_0 Step 1: Formation of Ethyl Hydrogen Sulphate cluster_1 Step 2: Neutralization and Purification A Ethanol (C₂H₅OH) C Reaction Mixture A->C B Concentrated Sulfuric Acid (H₂SO₄) B->C D Ethyl Hydrogen Sulphate (C₂H₅HSO₄) in excess H₂SO₄ C->D Heating under reflux (e.g., 100°C) E Calcium Carbonate (CaCO₃) D->E F Filtration E->F G Calcium this compound Solution F->G H Sodium Carbonate (Na₂CO₃) Solution G->H I Precipitation of CaCO₃ H->I J Filtration I->J K Sodium this compound Solution J->K L Evaporation and Crystallization K->L M Sodium this compound Crystals L->M

A flowchart illustrating the two-step synthesis of sodium this compound.

Materials:

  • Absolute Ethanol

  • Concentrated Sulfuric Acid

  • Calcium Carbonate (powdered)

  • Sodium Carbonate

  • Distilled Water

Procedure:

  • Esterification: Slowly add concentrated sulfuric acid to chilled absolute ethanol in a round-bottom flask with constant stirring. The molar ratio should be carefully controlled. Heat the mixture under reflux for a specified time (e.g., 1-2 hours) to form ethyl hydrogen sulphate[7].

  • Neutralization of Excess Acid: Cool the reaction mixture and slowly add powdered calcium carbonate in portions until the effervescence ceases. This neutralizes the excess sulfuric acid, precipitating it as insoluble calcium sulfate, while the desired ethyl hydrogen sulphate is converted to the soluble calcium this compound.

  • Filtration: Filter the mixture to remove the precipitated calcium sulfate.

  • Formation of Sodium Salt: To the filtrate containing calcium this compound, add a solution of sodium carbonate. This will precipitate calcium carbonate, leaving sodium this compound in the solution.

  • Isolation: Filter off the calcium carbonate precipitate.

  • Crystallization: Concentrate the resulting solution of sodium this compound by gentle heating and then allow it to cool to induce crystallization. The crystals can be collected by filtration and dried.

Determination of Melting Point

The melting point is a key indicator of purity.

Experimental Workflow for Melting Point Determination

A Finely powder the dry sample B Pack sample into a capillary tube (2-3 mm height) A->B C Place the capillary in a melting point apparatus B->C D Heat rapidly to determine an approximate melting range C->D E Cool the apparatus D->E F Use a fresh sample and heat slowly (~2°C/min) near the approximate melting point E->F G Record the temperature at which melting begins and the temperature at which it is complete F->G H Report the melting range G->H

A procedural flowchart for determining the melting point of a solid organic compound.

Procedure:

  • A small, finely powdered sample of the dry sodium this compound is packed into a capillary tube to a height of 2-3 mm[8].

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a steady and slow rate (e.g., 1-2°C per minute) near the expected melting point.

  • The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range[9][10]. A narrow melting range is indicative of high purity[9][11].

Determination of Solubility

This protocol outlines a general method for determining the solubility of sodium this compound in a given solvent.

Procedure:

  • Add a known excess amount of sodium this compound to a known volume of the solvent (e.g., water, methanol) in a sealed container.

  • Agitate the mixture at a constant temperature for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached[12].

  • Allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant liquid.

  • Determine the concentration of sodium this compound in the supernatant using a suitable analytical method (e.g., gravimetric analysis after solvent evaporation, or a spectroscopic method if a chromophore is present or can be derivatized).

  • Calculate the solubility in terms of g/100 mL or mol/L.

Determination of Critical Micelle Concentration (CMC)

As an anionic surfactant, sodium this compound can form micelles in aqueous solution above a certain concentration. The CMC is a critical parameter for its surfactant properties.

Workflow for CMC Determination by Conductivity

A Prepare a series of aqueous solutions of a known range of concentrations B Measure the conductivity of each solution at a constant temperature A->B C Plot conductivity versus concentration B->C D Identify two linear regions in the plot C->D E Determine the intersection point of the two lines D->E F The concentration at the intersection point is the CMC E->F

A workflow outlining the determination of the Critical Micelle Concentration (CMC) using conductivity measurements.

Procedure (Conductivity Method):

  • Prepare a series of aqueous solutions of sodium this compound with varying concentrations.

  • Measure the electrical conductivity of each solution at a constant temperature.

  • Plot the conductivity as a function of the surfactant concentration.

  • The plot will typically show two linear regions with different slopes. The point of intersection of these two lines corresponds to the Critical Micelle Concentration (CMC)[13][14][15].

Applications in Research and Development

Sodium this compound serves as a versatile compound in various scientific contexts:

  • Surfactant Research: As an anionic surfactant, it is used in studies of micelle formation, surface tension, and emulsification.

  • Organic Synthesis: It can be used as a reagent in organic synthesis, for example, in the preparation of other sulfur-containing compounds.

  • Biomarker Analysis: this compound is a metabolite of ethanol and is used as a biomarker for alcohol consumption in clinical and forensic toxicology. Sodium this compound can be used as a certified reference material in the development of analytical methods for its detection[16][17].

Safety and Handling

Sodium this compound should be handled with appropriate safety precautions in a laboratory setting. It is harmful if swallowed and causes serious eye irritation[2][18]. Appropriate personal protective equipment (PPE), including safety goggles and gloves, should be worn. Work should be conducted in a well-ventilated area or under a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

ethyl sulphate mechanism of formation in vivo

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the In Vivo Formation of Ethyl Sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl sulfate (EtS) is a non-oxidative, phase II metabolite of ethanol. While representing a minor pathway of ethanol disposition, its formation is of significant interest to researchers in toxicology, clinical chemistry, and drug development.[1][2] The detection of EtS in biological matrices serves as a sensitive and specific biomarker for recent alcohol consumption.[1][2] Understanding the mechanism of its formation is crucial for the development of diagnostics, for monitoring alcohol abstinence, and for assessing the potential impact of ethanol on sulfation pathways that are vital for the metabolism of numerous endogenous and xenobiotic compounds. This guide provides a comprehensive overview of the in vivo formation of EtS, detailing the enzymatic processes, kinetic parameters, and relevant experimental protocols.

The Core Mechanism: Sulfation of Ethanol

The in vivo formation of ethyl sulfate is a conjugation reaction catalyzed by a superfamily of enzymes known as sulfotransferases (SULTs).[1][3] This process, termed sulfation or sulfo-conjugation, involves the transfer of a sulfonate group (SO₃⁻) from a universal donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group of ethanol.[3][4][5]

The overall reaction can be summarized as:

Ethanol + PAPS → Ethyl Sulfate + PAP

This biotransformation results in a more water-soluble compound, facilitating its excretion from the body, primarily in urine.[5]

The Essential Co-substrate: PAPS

The availability of PAPS is a rate-limiting factor for sulfation reactions.[4][5] PAPS is synthesized in the cytoplasm of cells from inorganic sulfate and ATP through a two-step enzymatic process catalyzed by PAPS synthase (PAPSS).[6][7][8]

  • ATP + SO₄²⁻ → APS + PPi (catalyzed by ATP sulfurylase)

  • APS + ATP → PAPS + ADP (catalyzed by APS kinase)

The Catalysts: Sulfotransferase Isoforms

Multiple cytosolic SULT isoforms have been shown to catalyze the sulfation of ethanol. These enzymes exhibit broad and overlapping substrate specificities. Studies using recombinant human SULTs have identified several isoforms capable of forming EtS, with varying efficiencies.

Quantitative Data: Kinetic Parameters of Human SULT Isoforms for Ethanol Sulfation

The affinity of SULT enzymes for ethanol is relatively low, as indicated by high Michaelis-Menten constant (Kₘ) values. This is consistent with sulfation being a minor pathway for ethanol metabolism. The following table summarizes the reported kinetic parameters for various human SULT isoforms.

SULT IsoformApparent Kₘ (mM)Vₘₐₓ (pmol/min/mg)Specific Activity (nmol/min/mg) at 1000 mM EthanolReference
SULT1A1--4.07[9]
SULT1A2--1.60[9]
SULT1A3--1.84[9]
SULT1B1190--[10]
SULT1C2--Negligible[1]
SULT1C4--2.42[9]
SULT1E1---[9]
SULT2A1972--[10]
SULT2B1a--Negligible[1]
SULT2B1b--Negligible[1]
SULT4A1--Negligible[1]

Signaling Pathways and Logical Relationships

The formation of ethyl sulfate is a direct enzymatic process. The logical flow from ethanol intake to EtS excretion is depicted below.

Ethanol Ethanol Intake SULTs Sulfotransferase Enzymes (e.g., SULT1A1, SULT2A1) Ethanol->SULTs PAPS PAPS (3'-phosphoadenosine-5'-phosphosulfate) PAPS->SULTs EtS Ethyl Sulfate (EtS) Formation SULTs->EtS Excretion Urinary Excretion EtS->Excretion

Metabolic pathway of ethyl sulfate formation.

Experimental Protocols

In Vitro Sulfotransferase Activity Assay

This protocol is designed to determine the activity of recombinant SULT isoforms towards ethanol.

1. Reagents and Materials:

  • Recombinant human SULT enzymes (e.g., expressed in S. typhimurium or insect cells)

  • Ethanol (substrate)

  • PAPS (co-substrate)

  • [³⁵S]PAPS (for radiometric assays)

  • Potassium phosphate buffer (50 mM, pH 7.4)

  • Magnesium chloride (MgCl₂)

  • Dithiothreitol (DTT)

  • Propan-2-ol or other quenching solution

  • Scintillation cocktail (for radiometric assays)

  • LC-MS/MS system (for non-radiometric assays)

2. Assay Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, MgCl₂, and PAPS. For radiometric assays, include [³⁵S]PAPS.

  • Add varying concentrations of ethanol to initiate the reaction. A typical range would be 0-1000 mM to determine kinetic parameters.

  • Add the recombinant SULT enzyme solution to the reaction mixture. The amount of enzyme will depend on its specific activity.

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a quenching solution, such as propan-2-ol, and centrifuging to pellet the protein.[1]

  • Analyze the supernatant for the formation of EtS.

3. Detection and Quantification:

  • Radiometric Method: The amount of [³⁵S]EtS formed can be quantified by liquid scintillation counting after separation from unreacted [³⁵S]PAPS using techniques like thin-layer chromatography (TLC).[9]

  • LC-MS/MS Method: The concentration of EtS in the supernatant can be directly measured using a validated LC-MS/MS method.[1]

Quantification of EtS in Human Urine by LC-MS/MS

This protocol outlines a typical "dilute-and-shoot" method for the quantification of EtS in urine samples.

1. Sample Preparation:

  • Thaw frozen urine samples at room temperature.

  • Centrifuge the samples to remove any particulate matter.

  • Dilute the urine sample (e.g., 1:10 or 1:50) with the initial mobile phase (e.g., 10 mM ammonium acetate in water).[11][12]

  • Add an internal standard solution (e.g., deuterated EtS, EtS-d5) to the diluted sample.[11]

  • Vortex the sample and transfer it to an autosampler vial for analysis.

2. LC-MS/MS Conditions:

  • Liquid Chromatography:

    • Column: A C18 column is commonly used.[12]

    • Mobile Phase A: 10 mM ammonium acetate in water, pH 7.6.[11]

    • Mobile Phase B: Acetonitrile/Methanol mixture.[11]

    • Gradient elution is typically employed.

  • Tandem Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in negative mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions for EtS: m/z 125 → 97 (quantifier) and m/z 125 → 80 (qualifier).[2][13]

    • MRM Transition for EtS-d5: m/z 130 → 98.[13]

3. Data Analysis:

  • Construct a calibration curve using standards of known EtS concentrations.

  • Quantify the EtS concentration in the urine samples by comparing the peak area ratio of EtS to the internal standard against the calibration curve.

Experimental Workflow for In Vitro and In Vivo Analysis

The following diagram illustrates a typical workflow for studying EtS formation, from in vitro enzyme kinetics to in vivo human studies.

cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis Recombinant_SULTs Recombinant SULT Expression Enzyme_Assay Sulfotransferase Activity Assay Recombinant_SULTs->Enzyme_Assay Kinetics Kinetic Parameter Determination (Km, Vmax) Enzyme_Assay->Kinetics PK_Modeling Pharmacokinetic Modeling Kinetics->PK_Modeling Inform Human_Study Human Ethanol Administration Study Sample_Collection Urine/Blood Sample Collection Human_Study->Sample_Collection LCMS_Analysis LC-MS/MS Quantification of EtS Sample_Collection->LCMS_Analysis LCMS_Analysis->PK_Modeling

Workflow for EtS formation analysis.

Conclusion

The in vivo formation of ethyl sulfate is a well-established minor pathway of ethanol metabolism, mediated by various sulfotransferase isoforms with PAPS as the essential co-substrate. While the affinity of SULT enzymes for ethanol is low, the resulting EtS is a stable and reliable biomarker for alcohol consumption. The methodologies outlined in this guide provide a framework for researchers to further investigate the nuances of EtS formation, its physiological implications, and its application in clinical and forensic settings. Further research is warranted to fully elucidate the kinetic parameters of all contributing SULT isoforms and to explore the factors that may influence inter-individual variability in EtS production.

References

An In-depth Technical Guide on the Stability and Degradation Pathways of Ethyl Hydrogen Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl hydrogen sulfate (EHS), also known as ethylsulfuric acid, is a monoalkyl sulfate that serves as a key intermediate in various industrial processes and is a metabolite of ethanol. Its stability and degradation characteristics are of paramount importance for applications ranging from chemical synthesis to toxicology. This technical guide provides a comprehensive overview of the stability of ethyl hydrogen sulfate, detailing its primary degradation pathways, influencing factors, and the kinetics of its decomposition. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who require a thorough understanding of the chemical behavior of this compound.

Chemical Properties and Stability Profile

Ethyl hydrogen sulfate (C₂H₅OSO₃H) is a colorless, oily liquid that is highly soluble in water.[1] It is a strong acid and is generally stable under anhydrous conditions. However, its stability is significantly influenced by temperature, pH, and the presence of nucleophiles. The primary degradation pathways for ethyl hydrogen sulfate are hydrolysis and thermal decomposition.[2]

General Stability

Ethyl hydrogen sulfate is incompatible with strong oxidizing agents and metals.[1] Its acidic nature can lead to corrosive interactions with certain materials. When handling, it is crucial to avoid contact with incompatible substances to prevent vigorous reactions.

Degradation Pathways

The degradation of ethyl hydrogen sulfate proceeds primarily through two distinct pathways: hydrolysis and thermal decomposition. A third pathway involving reaction with excess ethanol can also occur under specific high-temperature conditions.

Hydrolysis

Hydrolysis is a major degradation pathway for ethyl hydrogen sulfate, particularly in aqueous environments. The reaction involves the cleavage of the ester bond, yielding ethanol and sulfuric acid.[2]

Reaction: C₂H₅OSO₃H + H₂O → C₂H₅OH + H₂SO₄

This reaction is significantly accelerated by acidic conditions and elevated temperatures.[2] Optimal conditions for hydrolysis are generally observed at temperatures between 60-80°C in an acidic medium.[2] The hydrolysis of alkyl sulfates like ethyl hydrogen sulfate is acid-catalyzed and can also be autocatalytic due to the production of sulfuric acid, a strong acid.[3][4] The mechanism of acid-catalyzed hydrolysis of primary alkyl sulfates, such as ethyl hydrogen sulfate, is believed to proceed via an S-O bond cleavage.[3]

  • Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature. The reaction is typically conducted at elevated temperatures (e.g., 60-80°C) to achieve a reasonable rate.[2]

  • Water Content: The presence of water is essential for hydrolysis. In concentrated solutions, the availability of water can be a rate-limiting factor.

Thermal Decomposition

At elevated temperatures, ethyl hydrogen sulfate undergoes thermal decomposition. The primary products of this decomposition are ethylene and sulfuric acid.[2]

Reaction: C₂H₅OSO₃H → CH₂=CH₂ + H₂SO₄

This decomposition pathway becomes significant at temperatures above 140°C.[2] If the temperature exceeds 170°C in the presence of a considerable excess of sulfuric acid, the breakdown into ethylene and sulfuric acid is the predominant reaction.[5]

  • Temperature: Temperature is the critical factor for thermal decomposition. The reaction rate increases significantly with increasing temperature. While specific Arrhenius parameters (activation energy and pre-exponential factor) for ethyl hydrogen sulfate are not widely published, the onset of decomposition is consistently reported to be above 140°C.[2]

  • Presence of Catalysts: The presence of certain materials could potentially catalyze the decomposition, although specific catalysts for this reaction are not extensively documented in the reviewed literature.

Reaction with Excess Ethanol

In the presence of excess ethanol and at temperatures exceeding 140°C, ethyl hydrogen sulfate can react to form diethyl ether.[2]

Reaction: C₂H₅OSO₃H + C₂H₅OH → (C₂H₅)₂O + H₂SO₄

This reaction is a bimolecular process where an ethanol molecule acts as a nucleophile, attacking the ethyl group of ethyl hydrogen sulfate and displacing sulfuric acid.

Quantitative Degradation Data

While specific kinetic data for the degradation of ethyl hydrogen sulfate is sparse in publicly available literature, the following table summarizes the key conditions and products for its primary degradation pathways based on the available information.

Degradation PathwayConditionsMajor Degradation ProductsReference
Hydrolysis Acidic pH, 60-80°C, presence of waterEthanol, Sulfuric Acid[2]
Thermal Decomposition > 140°CEthylene, Sulfuric Acid[2]
Reaction with Ethanol > 140°C, excess ethanolDiethyl Ether, Sulfuric Acid[2]

Experimental Protocols

Forced Degradation Study Protocol

A forced degradation study is essential to understand the intrinsic stability of a substance and to develop stability-indicating analytical methods. The following is a general protocol that can be adapted for ethyl hydrogen sulfate. The goal is to achieve 5-20% degradation.[6]

1. Acid Hydrolysis:

  • Reagents: 0.1 M Hydrochloric Acid (HCl) or 0.1 M Sulfuric Acid (H₂SO₄).[6]

  • Procedure:

    • Prepare a solution of ethyl hydrogen sulfate in the acidic medium at a known concentration (e.g., 1 mg/mL).

    • Incubate the solution at a controlled temperature (e.g., 60°C).[7]

    • Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of a suitable base (e.g., 0.1 M NaOH) and dilute to a known volume with an appropriate solvent for analysis.

    • Analyze the samples using a stability-indicating HPLC method.

2. Base Hydrolysis:

  • Reagents: 0.1 M Sodium Hydroxide (NaOH) or 0.1 M Potassium Hydroxide (KOH).[6]

  • Procedure:

    • Prepare a solution of ethyl hydrogen sulfate in the basic medium at a known concentration.

    • Follow the same incubation, sampling, neutralization (with an equivalent amount of a suitable acid, e.g., 0.1 M HCl), and analysis procedure as for acid hydrolysis.

3. Oxidative Degradation:

  • Reagent: 3% Hydrogen Peroxide (H₂O₂).[8]

  • Procedure:

    • Prepare a solution of ethyl hydrogen sulfate in 3% H₂O₂ at a known concentration.

    • Store the solution at room temperature, protected from light.

    • Withdraw samples at various time points and analyze.

4. Thermal Degradation (Solid State):

  • Procedure:

    • Place a known amount of solid ethyl hydrogen sulfate in a controlled temperature oven at temperatures above the accelerated stability condition (e.g., 50°C, 60°C, and in increments up to and beyond 140°C).[6]

    • At specified time intervals, remove samples, allow them to cool to room temperature, dissolve in a suitable solvent, and analyze.

5. Photostability:

  • Procedure:

    • Expose a solution of ethyl hydrogen sulfate and the solid material to a light source that provides both UV and visible light, according to ICH Q1B guidelines.

    • A control sample should be protected from light.

    • Analyze the exposed and control samples at appropriate time points.

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying the parent compound from its degradation products. While a specific validated method for a formal stability study of ethyl hydrogen sulfate is not detailed in the reviewed literature, a general approach for developing such a method is as follows:

1. Column Selection:

  • A reverse-phase column (e.g., C18) is a common starting point for polar analytes.

2. Mobile Phase Selection:

  • A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer at a controlled pH) and an organic modifier (e.g., acetonitrile or methanol) is often necessary to separate compounds with different polarities.

  • The pH of the mobile phase should be optimized to ensure good peak shape and retention of the acidic ethyl hydrogen sulfate.

3. Detection:

  • UV detection at a low wavelength (e.g., around 210 nm) can be used for detection, as ethyl hydrogen sulfate lacks a strong chromophore.

  • Alternatively, and for higher specificity and sensitivity, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.

4. Method Validation:

  • The developed method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended purpose.

Signaling Pathways and Logical Relationships

The degradation of ethyl hydrogen sulfate can be visualized as a series of interconnected pathways influenced by environmental conditions.

DegradationPathways cluster_products2 Thermal Decomposition Products cluster_products3 Etherification Product EHS Ethyl Hydrogen Sulfate (C₂H₅OSO₃H) Ethanol Ethanol (C₂H₅OH) EHS->Ethanol Hydrolysis (+H₂O, H⁺, Δ) SulfuricAcid Sulfuric Acid (H₂SO₄) Ethylene Ethylene (CH₂=CH₂) EHS->Ethylene Thermal Decomposition (>140°C) DiethylEther Diethyl Ether ((C₂H₅)₂O) EHS->DiethylEther Reaction with Ethanol (+C₂H₅OH, >140°C)

Caption: Major degradation pathways of ethyl hydrogen sulfate.

The following diagram illustrates a typical workflow for a forced degradation study.

ForcedDegradationWorkflow start Start: Ethyl Hydrogen Sulfate Sample stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress sampling Sample at Time Points stress->sampling neutralize Neutralize/Quench Reaction sampling->neutralize analysis Analyze by Stability-Indicating HPLC Method neutralize->analysis data Data Analysis: - Quantify Parent and Degradants - Determine Degradation Rate analysis->data end End: Stability Profile data->end

References

Solubility of Ethyl Sulfate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of ethyl sulfate and its common salts in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on presenting the available qualitative and semi-quantitative information, alongside a detailed experimental protocol for determining solubility.

Quantitative Solubility Data

Table 1: Solubility of Sodium Ethyl Sulfate

SolventSolubility DescriptionQuantitative Data ( g/100 mL)Source
MethanolSlightly soluble~10Anecdotal[1]
EthanolSolubleNot availableAnecdotal[1]
WaterSlightly solubleNot available[2]

Table 2: Solubility of Potassium Ethyl Sulfate

SolventSolubility DescriptionQuantitative Data ( g/100 mL)Source
MethanolSoluble (used for recrystallization)Not available
AlcoholSolubleNot available[1]
WaterSolubleNot available[1]

Table 3: Solubility of Other Ethyl Sulfate Salts

SaltSolventSolubility DescriptionQuantitative Data ( g/100 mL)Source
Calcium Ethyl SulfateAlcoholSolubleNot available

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid organic compound, such as a salt of ethyl sulfate, in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

Materials:

  • Ethyl sulfate salt (solute)

  • Organic solvent of interest

  • Analytical balance

  • Spatula

  • Test tubes or vials with caps

  • Vortex mixer or magnetic stirrer with stir bars

  • Constant temperature bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Syringes

  • Volumetric flasks

  • Analytical instrumentation for quantification (e.g., HPLC, GC, or a calibrated spectrophotometer)

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of the ethyl sulfate salt to a test tube or vial. The excess solid is crucial to ensure saturation.

    • Add a known volume of the organic solvent to the test tube.

    • Tightly cap the test tube to prevent solvent evaporation.

    • Agitate the mixture vigorously using a vortex mixer or magnetic stirrer.

    • Place the test tube in a constant temperature bath set to the desired temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Continue agitation during this period.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the undissolved solid to settle.

    • Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved microcrystals.

    • Record the exact volume of the filtered solution.

  • Quantification of the Solute:

    • Gravimetric Method (for non-volatile solutes and solvents):

      • Weigh the vial containing the filtered saturated solution.

      • Evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature that does not degrade the solute.

      • Once the solvent is completely removed, weigh the vial again. The difference in weight corresponds to the mass of the dissolved ethyl sulfate salt.

    • Chromatographic Method (e.g., HPLC):

      • Prepare a series of standard solutions of the ethyl sulfate salt in the same organic solvent with known concentrations.

      • Generate a calibration curve by analyzing the standard solutions using an appropriate analytical method (e.g., HPLC with a suitable detector).

      • Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

      • Analyze the diluted sample and determine its concentration from the calibration curve.

      • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

  • Calculation of Solubility:

    • Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Visualizations

The following diagrams illustrate the experimental workflow for determining solubility and the synthesis of sodium and potassium ethyl sulfate.

experimental_workflow cluster_prep Preparation cluster_sampling Sampling cluster_quant Quantification cluster_result Result start Start add_excess Add Excess Solute to Solvent start->add_excess equilibrate Equilibrate at Constant Temperature with Agitation add_excess->equilibrate settle Allow Solid to Settle equilibrate->settle filter Filter Supernatant settle->filter quant_method Quantify Solute Concentration (e.g., Gravimetric, HPLC) filter->quant_method calculate Calculate Solubility quant_method->calculate end End calculate->end

Caption: Experimental workflow for solubility determination.

synthesis_workflow cluster_synthesis Synthesis of Ethyl Hydrogen Sulfate cluster_na_salt Preparation of Sodium Ethyl Sulfate cluster_k_salt Preparation of Potassium Ethyl Sulfate reactants Ethanol + Sulfuric Acid reaction Reaction at <140°C reactants->reaction product1 Ethyl Hydrogen Sulfate reaction->product1 neutralize_na Neutralize with Sodium Carbonate product1->neutralize_na neutralize_ca Neutralize with Calcium Carbonate product1->neutralize_ca product_na Sodium Ethyl Sulfate neutralize_na->product_na filter_ca Filter Calcium Sulfate neutralize_ca->filter_ca add_k Add Potassium Carbonate filter_ca->add_k filter_ca2 Filter Precipitated Calcium Carbonate add_k->filter_ca2 evaporate Evaporate Filtrate filter_ca2->evaporate recrystallize Recrystallize from Methanol evaporate->recrystallize product_k Potassium Ethyl Sulfate recrystallize->product_k

Caption: Synthesis pathways for sodium and potassium ethyl sulfate.[3]

References

Whitepaper: Ethyl Sulphate as a Pivotal Intermediate in the Industrial Production of Ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides an in-depth examination of the role of ethyl sulphate as a key intermediate in the indirect hydration process for ethanol production. Historically a cornerstone of synthetic ethanol manufacturing, this method, also known as the esterification-hydrolysis process, involves the reaction of ethylene with sulphuric acid to form ethyl sulphates, which are subsequently hydrolysed to yield ethanol. This document details the underlying chemical pathways, presents relevant quantitative data, outlines experimental protocols, and provides visualizations of the core processes. While largely superseded by direct hydration methods, a comprehensive understanding of this process remains crucial for historical context, process optimization studies, and potential applications in related chemical syntheses.

Introduction: The Historical Context of Synthetic Ethanol Production

Ethanol, a cornerstone of the chemical and pharmaceutical industries, is produced through two primary routes: biological fermentation and synthetic chemical processes.[1] While fermentation is the dominant method for fuel ethanol, synthetic routes were historically vital for industrial-grade ethanol. The first synthesis of ethanol was achieved in 1825 by Michael Faraday, who discovered that sulphuric acid could absorb ethylene from coal gas, leading to a substance that could be decomposed into ethanol.[2] This discovery laid the groundwork for the industrial-scale indirect hydration process, which became a major manufacturing method in the early 20th century but has since been largely replaced by the more economical direct hydration of ethylene.[1][3]

This whitepaper focuses on the indirect hydration method, where this compound (specifically ethyl hydrogen sulphate and dithis compound) serves as a critical intermediate.[4][5]

The Indirect Hydration (Esterification-Hydrolysis) Process

The indirect hydration of ethylene to ethanol is a two-stage process. The first stage involves the esterification of ethylene with concentrated sulphuric acid, followed by the hydrolysis of the resulting sulphate esters.[1]

Stage 1: Formation of Ethyl Sulphates (Esterification)

In this initial step, ethylene gas is passed through concentrated sulphuric acid (typically 95-100 wt.%) in an absorption tower.[6] The reaction is exothermic and results in the formation of two key intermediates: ethyl hydrogen sulphate (C₂H₅HSO₄) and dithis compound ((C₂H₅)₂SO₄).[4][7]

The primary reaction is the formation of ethyl hydrogen sulphate: C₂H₄ + H₂SO₄ → C₂H₅HSO₄[1]

A secondary reaction also occurs, leading to the formation of dithis compound: 2 C₂H₄ + H₂SO₄ → (C₂H₅)₂SO₄

The formation of these intermediates is a classic example of electrophilic addition to an alkene.

Stage 2: Hydrolysis of Ethyl Sulphates

The mixture of ethyl sulphates is then diluted with water and heated. This hydrolysis step regenerates the sulphuric acid and produces ethanol.[8][9]

The hydrolysis reactions are as follows: C₂H₅HSO₄ + H₂O → C₂H₅OH + H₂SO₄[1][8] (C₂H₅)₂SO₄ + 2 H₂O → 2 C₂H₅OH + H₂SO₄

The resulting ethanol is then separated and purified by distillation. A significant operational cost of this process is the need to reconcentrate the diluted sulphuric acid for reuse.[6]

Chemical Pathways and Mechanisms

The overall process can be visualized as a sequence of chemical transformations.

Indirect_Hydration_Process Ethylene Ethylene (C₂H₄) Esterification Esterification (Absorption) Ethylene->Esterification Sulfuric_Acid Concentrated Sulfuric Acid (H₂SO₄) Sulfuric_Acid->Esterification Ethyl_Sulphates Ethyl Hydrogen Sulphate & Dithis compound Esterification->Ethyl_Sulphates Formation of Intermediates Hydrolysis Hydrolysis Ethyl_Sulphates->Hydrolysis Water Water (H₂O) Water->Hydrolysis Ethanol Ethanol (C₂H₅OH) Hydrolysis->Ethanol Product Dilute_Sulfuric_Acid Dilute Sulfuric Acid (H₂SO₄) Hydrolysis->Dilute_Sulfuric_Acid Byproduct Reconcentration Reconcentration Dilute_Sulfuric_Acid->Reconcentration Reconcentration->Sulfuric_Acid Recycle

Figure 1: Overall workflow of the indirect hydration process for ethanol production.

The initial reaction between ethylene and sulphuric acid is an electrophilic addition. The proton from sulphuric acid acts as the electrophile, attacking the electron-rich double bond of ethylene to form a carbocation intermediate. This is followed by the nucleophilic attack of the hydrogen sulphate ion.

Electrophilic_Addition Reactants Ethylene (H₂C=CH₂) Sulfuric Acid (H-OSO₃H) Carbocation Carbocation Intermediate (H₃C−⁺CH₂) Reactants:f0->Carbocation Protonation of double bond Bisulfate Bisulfate Anion (⁻OSO₃H) Product Ethyl Hydrogen Sulphate (CH₃CH₂OSO₃H) Carbocation->Product Nucleophilic attack by bisulfate anion

Figure 2: Mechanism for the formation of ethyl hydrogen sulphate.

Quantitative Data Summary

The efficiency and outcome of the indirect hydration process are highly dependent on the reaction conditions. The tables below summarize key quantitative parameters.

Table 1: Typical Reaction Conditions for the Indirect Hydration of Ethylene

Parameter Esterification (Absorption) Stage Hydrolysis Stage
Temperature 55 - 80 °C[10] 70 - 100 °C[10]
Pressure 1 - 3.5 MPa (approx. 10-35 atm)[10] Atmospheric

| H₂SO₄ Concentration | 95 - 100 wt.%[6] | Diluted to ~50 wt.%[10][11] |

Table 2: Byproducts of the Indirect Hydration Process

Byproduct Chemical Formula Formation Conditions
Diethyl Ether (C₂H₅)₂O Tends to form if the temperature during hydrolysis is too high, or if the acid concentration is not sufficiently diluted.[4][11]
Acetaldehyde CH₃CHO Can be formed through side reactions, particularly under oxidative conditions.
Sulphur Dioxide SO₂ Can be produced from side reactions involving the reduction of sulphuric acid at higher temperatures.

| Polymeric Hydrocarbons | (CₓHᵧ)ₙ | Polymerization of ethylene can occur, especially at higher acid concentrations.[5] |

Experimental Protocols

The following section outlines a generalized laboratory-scale protocol for the synthesis of ethanol via the indirect hydration of ethylene.

Materials and Equipment
  • Lecture bottle of ethylene gas with a regulator and flow meter

  • Concentrated sulphuric acid (98%)

  • Ice bath

  • Three-neck round-bottom flask

  • Gas dispersion tube

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Distillation apparatus (condenser, receiving flask)

  • Dropping funnel

  • Thermometer

Experimental Procedure

Part A: Synthesis of this compound (Esterification)

  • Assemble the three-neck flask in an ice bath on a magnetic stirrer.

  • Equip the flask with a gas dispersion tube connected to the ethylene source, a thermometer, and a gas outlet.

  • Carefully add a measured volume of chilled, concentrated sulphuric acid to the flask.

  • Begin stirring and bubble ethylene gas through the acid at a slow, steady rate.

  • Maintain the reaction temperature below 80°C, using the ice bath to control the exothermic reaction.

  • Continue the ethylene addition until the acid has gained a calculated amount of mass corresponding to the absorption of ethylene.

Part B: Hydrolysis and Distillation of Ethanol

  • Remove the gas dispersion tube and replace it with a dropping funnel.

  • Slowly and carefully add water to the this compound mixture via the dropping funnel to dilute the sulphuric acid to approximately 50%. This step is highly exothermic and must be done with cooling.

  • Reconfigure the apparatus for distillation, attaching a heating mantle and a distillation head with a condenser and receiving flask.

  • Gently heat the mixture to a boil (approx. 70-100°C).

  • Collect the distillate, which will be an aqueous solution of ethanol.

  • The collected ethanol can be further purified by fractional distillation.

Experimental_Workflow Start Start Setup Assemble 3-neck flask in ice bath Start->Setup Add_Acid Add concentrated H₂SO₄ Setup->Add_Acid Add_Ethylene Bubble ethylene gas through acid (T < 80°C) Add_Acid->Add_Ethylene Check_Mass Monitor mass gain Add_Ethylene->Check_Mass Check_Mass->Add_Ethylene Not complete Dilute Slowly add H₂O with cooling to dilute acid Check_Mass->Dilute Complete Setup_Distill Reconfigure for distillation Dilute->Setup_Distill Heat Heat mixture to 70-100°C Setup_Distill->Heat Collect Collect ethanol distillate Heat->Collect End End Collect->End

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Ethyl Sulphate

This guide provides a comprehensive overview of this compound, also known as ethyl hydrogen sulfate, covering its chemical properties, synthesis, and analytical detection. It is particularly focused on its role as a direct metabolite of ethanol and its application as a sensitive biomarker for recent alcohol consumption, a critical aspect in clinical trials and drug development programs.

Core Chemical and Physical Properties

This compound (IUPAC name: ethyl hydrogen sulfate) is the monoethyl ester of sulfuric acid.[1][2] It is a colorless, oily, and corrosive liquid that is soluble in water.[2][3] It was first studied in the 18th and 19th centuries and played a role in the historical synthesis of diethyl ether.[1]

Identifiers and Molecular Structure
PropertyValueSource
CAS Number 540-82-9[1][3][4][5][6]
Molecular Formula C₂H₆O₄S[1][3][6]
Molecular Weight 126.13 g/mol [1][3][4][5]
IUPAC Name Ethyl hydrogen sulfate[1][3]
Synonyms Ethyl sulfate, Sulfovinic acid, Ethyl bisulfate, Ethoxysulfonic acid[1][3][4][5]
Canonical SMILES CCOS(=O)(=O)O[1][3][6]
InChI Key KIWBPDUYBMNFTB-UHFFFAOYSA-N[1][3][4]
Physicochemical Data
PropertyValueSource
Density ~1.46 g/cm³[1][2]
Boiling Point 280°C[6]
Melting Point -32°C (estimate)[6]
pKa -3.14 ± 0.15 (Predicted)[6]
LogP -0.5 to 0.90650[6]
Appearance Colorless, oily liquid[2][3][6]

Synthesis and Production

This compound is produced by the reaction of ethylene with sulfuric acid and is an intermediate in the industrial synthesis of ethanol, although this method has been largely superseded by the direct hydration of ethylene.[1]

Laboratory Synthesis Workflow

In a laboratory setting, this compound can be formed by the reaction of ethanol with sulfuric acid.[1] The process must be carefully controlled to prevent the formation of byproducts like diethyl ether. A common laboratory procedure involves synthesizing the more stable sodium salt, sodium ethyl sulfate.

G cluster_reactants Reactants & Conditions cluster_reaction Reaction & Neutralization cluster_conversion Salt Conversion & Purification Ethanol Absolute Ethanol Addition Slowly add H2SO4 to Ethanol Ethanol->Addition H2SO4 Conc. Sulfuric Acid H2SO4->Addition IceBath Ice Bath Cooling Addition->IceBath Control Temp. Reflux Reflux (1-3h) < 130°C Addition->Reflux Neutralize Neutralize with CaCO3 Reflux->Neutralize Filter1 Vacuum Filter (Remove CaSO4) Neutralize->Filter1 Conversion Add Na2CO3 (Precipitate CaCO3) Filter1->Conversion Filter2 Vacuum Filter (Remove CaCO3) Conversion->Filter2 Evaporate Evaporate Water Filter2->Evaporate Dry Dry Crystals (Final Product) Evaporate->Dry Product Sodium Ethyl Sulfate Dry->Product

Workflow for the laboratory synthesis of Sodium Ethyl Sulfate.

Experimental Protocols

Protocol 1: Synthesis of Sodium Ethyl Sulfate

This protocol is based on common laboratory procedures for preparing sodium ethyl sulfate from ethanol and sulfuric acid.[7][8]

Materials:

  • Absolute Ethanol (e.g., 128g)

  • Concentrated Sulfuric Acid (e.g., 120g)

  • Calcium Carbonate (CaCO₃)

  • Sodium Carbonate (Na₂CO₃)

  • Deionized Water

  • 500mL Round Bottom Flask, Addition Funnel, Reflux Condenser, Stir Bar

  • Ice Bath, Heating Mantle

  • Vacuum Filtration Apparatus

Methodology:

  • Reaction Setup: Add absolute ethanol to the 500mL round bottom flask with a stir bar. Place the flask in an ice bath to control the temperature.

  • Acid Addition: Charge the addition funnel with concentrated sulfuric acid. Slowly add the sulfuric acid dropwise to the stirring ethanol. The temperature must be carefully monitored and kept low to prevent the formation of diethyl ether, as the reaction is highly exothermic.[1][8]

  • Reflux: Once the addition is complete, remove the ice bath and assemble a reflux condenser. Gently heat the mixture to reflux for 1-3 hours. The reaction temperature should not exceed 130-140°C to avoid byproduct formation.[1][8]

  • Quenching & Neutralization: After reflux, allow the mixture to cool. Quench the reaction by slowly pouring it into a beaker containing ice-cold deionized water (e.g., 600mL).

  • First Neutralization: Slowly add calcium carbonate in small portions to the acidic solution to neutralize the excess sulfuric acid. This will precipitate insoluble calcium sulfate. Avoid adding the CaCO₃ too quickly to prevent it from becoming encased in CaSO₄.[8]

  • First Filtration: Heat the mixture slightly and then filter it under vacuum to remove the precipitated calcium sulfate. The filtrate contains calcium ethyl sulfate.[7][8]

  • Conversion to Sodium Salt: Treat the filtrate with a solution of sodium carbonate. This converts the soluble calcium ethyl sulfate to sodium ethyl sulfate, precipitating the less soluble calcium carbonate.[7][8]

  • Second Filtration: Filter the solution again under vacuum to remove the precipitated calcium carbonate.

  • Crystallization and Drying: Transfer the final filtrate to an evaporating dish and heat gently to evaporate the water until crystals of sodium ethyl sulfate begin to form. Cool the solution to complete crystallization, then collect the crystals by filtration and dry them thoroughly.[8]

Protocol 2: LC-MS/MS Analysis of this compound in Urine

This protocol provides a general methodology for the quantitative analysis of this compound in urine, a common procedure in clinical and forensic toxicology.[9][10][11][12][13] It is intended as a guide and should be fully validated by the performing laboratory.

Materials & Instrumentation:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) System[9][10]

  • Analytical Column: e.g., Charged Surface C18 (CS-C18) or Hydro-RP[10][12]

  • Internal Standard: Pentadeuterated this compound (EtS-d5)[9]

  • Mobile Phase A: e.g., 10 mM Ammonium Acetate in Water[12]

  • Mobile Phase B: e.g., Methanol/Acetonitrile mixture[12]

  • Urine Samples, Calibrators, and Quality Controls

  • Microcentrifuge and Vials

Methodology:

  • Sample Preparation:

    • Pipette 0.1 mL of urine (calibrator, control, or unknown sample) into a microcentrifuge tube.[11]

    • Add the internal standard (EtS-d5) to each tube.[9]

    • For protein precipitation, add 200 µL of acetonitrile, vortex, and centrifuge at high speed (e.g., 10,000 rpm).[11]

    • Alternatively, for a "dilute-and-shoot" method, dilute the urine sample (e.g., 1:10 to 1:50) with mobile phase A or water.[10][12][13]

    • Transfer the supernatant or the diluted sample to an autosampler vial for analysis.[11]

  • LC Separation:

    • Inject a small volume (e.g., 2-10 µL) of the prepared sample onto the analytical column.[10][12]

    • Perform a gradient elution to separate this compound from other matrix components. A typical gradient might run from 0% to 80% Mobile Phase B over several minutes.[12]

    • The total run time is typically short, often less than 7 minutes.[11][12]

  • MS/MS Detection:

    • Use an electrospray ionization (ESI) source operating in negative ion mode.[9]

    • Monitor the instrument in Multiple Reaction Monitoring (MRM) mode.

    • The precursor ion for this compound is [M-H]⁻ at m/z 125.[9]

    • Common product ions for confirmation and quantification are m/z 97 [HSO₄]⁻ and m/z 80 [SO₃]⁻.[9]

  • Quantification:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.

    • Determine the concentration of this compound in the unknown samples by interpolation from the calibration curve. The linear range is often established between 100 and 10,000 ng/mL.[10]

Role as an Ethanol Biomarker

This compound, along with ethyl glucuronide (EtG), is a direct, non-oxidative phase II metabolite of ethanol.[2] Its presence in urine provides strong evidence of recent alcohol consumption.[11][14] This makes EtS a highly specific and sensitive biomarker used in drug development, clinical trials, and forensic toxicology to monitor alcohol abstinence.[15][16][17]

Metabolic Pathway and Detection

G cluster_metabolism Ethanol Metabolism cluster_analysis Biomarker Analysis Ethanol Ethanol Ingestion (C2H5OH) Liver Liver (Sulfotransferase) Ethanol->Liver EtS This compound (EtS) Liver->EtS Sulfation Urine Urine Sample Collection EtS->Urine Excretion LCMS LC-MS/MS Analysis Urine->LCMS Result Quantitative Result (ng/mL) LCMS->Result

Metabolism of ethanol to this compound and its analytical detection.
Quantitative Interpretation

The detection window for EtS can extend up to 36-130 hours after alcohol consumption, significantly longer than direct ethanol testing.[9] The concentration of EtS generally correlates with the amount of alcohol consumed. However, interpretation requires caution, as extraneous exposure from products like alcohol-based hand sanitizers can also lead to detectable levels of EtS.[18][19]

Study / ConditionDose / ExposureMax EtS Concentration (Urine)Detection WindowSource
Alcohol Challenge StudyLow Dose (Target BAC: 20 mg/dL)VariesPoor sensitivity after 24h[16]
Alcohol Challenge StudyMedium Dose (Target BAC: 80 mg/dL)VariesGood sensitivity at 24h[16]
Alcohol Challenge StudyHigh Dose (Target BAC: 120 mg/dL)VariesGood sensitivity at 24h[16]
Hand Sanitizer Exposure10h sustained use84 ng/mLPrimarily at end of exposure day[18][19]

Cut-off levels are used to interpret results. For instance, a common cut-off for a positive result for the companion marker EtG can range from 100 ng/mL to 500 ng/mL, with higher cut-offs reducing the detection window.[16] While EtS is often analyzed alongside EtG, some studies suggest that monitoring EtG alone is sufficient for most clinical trial purposes, as discrepancies between the two markers are few.[16] However, EtS may serve as an important complementary biomarker to distinguish between dermal exposure and consumption.[18][19]

References

In-Depth Toxicological Profile of Ethyl Hydrogen Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl hydrogen sulfate (EHS), a monoester of sulfuric acid and a metabolite of ethanol, is a compound of interest in toxicological studies due to its potential for human exposure. This technical guide provides a comprehensive overview of the current toxicological knowledge of EHS. A significant lack of specific quantitative toxicological data for EHS necessitates a careful evaluation of available information, including data on related compounds and the broader class of alkyl sulfates. This document summarizes key findings on acute toxicity, irritation, genotoxicity, carcinogenicity, and reproductive and developmental toxicity. Detailed experimental protocols for standard toxicological assays and visualizations of metabolic pathways and experimental workflows are also provided to support further research and risk assessment.

Chemical and Physical Properties

A summary of the key chemical and physical properties of ethyl hydrogen sulfate is presented in Table 1.

Table 1: Chemical and Physical Properties of Ethyl Hydrogen Sulfate

PropertyValueReference(s)
CAS Number 540-82-9
Molecular Formula C₂H₆O₄S
Molecular Weight 126.13 g/mol
Appearance Colorless, oily liquid[1]
Boiling Point 280 °C (decomposes)[1]
Solubility Soluble in water[1]
Synonyms Ethyl sulfate, Sulfovinic acid

Toxicological Profile

The toxicological data for ethyl hydrogen sulfate is limited. Much of the available information is qualitative or derived from safety data sheets that indicate a lack of comprehensive testing. Where data for EHS is unavailable, information on the related compound, diethyl sulfate, and the general class of alkyl sulfates is provided for context.

Acute Toxicity

Quantitative data on the acute toxicity of ethyl hydrogen sulfate from oral, dermal, or inhalation routes are not available in the reviewed literature. Safety data sheets consistently report "no data available" for these endpoints. The primary acute effect noted is severe irritation.[1]

Skin and Eye Irritation

Ethyl hydrogen sulfate is considered a strong irritant to the skin, eyes, and mucous membranes.[1] Contact may cause severe irritation, and this property may be attributable to the formation of sulfuric acid upon reaction with moisture.[1]

Table 2: Summary of Irritation Potential of Ethyl Hydrogen Sulfate

EndpointObservationClassificationReference(s)
Skin Irritation Strong irritant; may cause redness and inflammation.Skin Irritation, Category 2[2]
Eye Irritation Severe irritant; may cause pronounced inflammation.
Genotoxicity

There is a lack of specific, comprehensive genotoxicity studies on ethyl hydrogen sulfate. However, some laboratory studies suggest that high concentrations of EHS may be linked to genetic mutations and chromosomal aberrations in mammalian cells.

In contrast, extensive genotoxicity data is available for the structurally related compound, diethyl sulfate. Diethyl sulfate is a strong, direct-acting alkylating agent that has been shown to be genotoxic in virtually all test systems examined, including in vivo studies in mammals.

For the broader category of alkyl sulfates, reliable in vitro and in vivo genotoxicity assays have generally been negative.[3]

Carcinogenicity

No dedicated carcinogenicity bioassays for ethyl hydrogen sulfate were identified. A cohort study of workers in an ethanol manufacturing plant showed an increased risk of laryngeal cancer associated with exposure to sulfuric acid and its esters, which includes ethyl hydrogen sulfate.

Diethyl sulfate is reasonably anticipated to be a human carcinogen based on sufficient evidence from animal studies.[4] It has been shown to cause tumors at various sites in rats through different routes of exposure.[4]

For the general class of alkyl sulfates, several summaries of carcinogenicity studies in rats have reported no increase in tumors above background levels.[3]

Reproductive and Developmental Toxicity

There is no available data on the reproductive and developmental toxicity of ethyl hydrogen sulfate.

For the broader category of alkyl sulfates, a published oral developmental study reported slight developmental effects, but only at doses that were also maternally toxic.[3] No increased pre- or postnatal sensitivity was observed in the tested species.[3]

Metabolism and Toxicokinetics

Ethyl hydrogen sulfate is a minor metabolite of ethanol in humans. It is formed through the sulfation of ethanol, a reaction catalyzed by cytosolic sulfotransferase (SULT) enzymes.[5] Several SULT isoforms have been identified as capable of catalyzing this reaction, including SULT1A1, SULT1A2, SULT1A3, and SULT1C4.[5] The small intestine has been shown to have the highest ethanol-sulfating activity compared to the liver and lungs.[5] It has been proposed that ethyl sulfate itself may be a reactive molecule capable of alkylating biological macromolecules, which could contribute to toxicity.

dot

Ethanol Ethanol SULTs Sulfotransferases (e.g., SULT1A1, 1A2, 1A3, 1C4) Ethanol->SULTs Sulfation EHS Ethyl Hydrogen Sulfate Excretion Excretion (Urine) EHS->Excretion Alkylation Alkylation of Macromolecules EHS->Alkylation Proposed SULTs->EHS Toxicity Potential Toxicity Alkylation->Toxicity

Caption: Metabolic pathway of ethyl hydrogen sulfate formation from ethanol.

Experimental Protocols

Detailed methodologies for key toxicological assays are provided below, based on OECD guidelines. These protocols are general and would require adaptation for the specific testing of ethyl hydrogen sulfate.

Ames Test (Bacterial Reverse Mutation Assay - OECD 471)

Objective: To assess the mutagenic potential of a substance by measuring its ability to induce reverse mutations in amino acid-requiring strains of Salmonella typhimurium and Escherichia coli.[6]

Methodology:

  • Strains: Use at least five strains of bacteria, including four strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) and one strain of E. coli (e.g., WP2 uvrA) or S. typhimurium (TA102).[6]

  • Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 mix), which is a liver homogenate preparation, to mimic mammalian metabolism.[6]

  • Procedure:

    • Prepare various concentrations of the test substance.

    • In the plate incorporation method, add the test substance, bacteria, and S9 mix (or buffer) to molten top agar.

    • Pour the mixture onto minimal glucose agar plates.

    • Incubate the plates at 37°C for 48-72 hours.[7]

  • Data Analysis: Count the number of revertant colonies on each plate. A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies and/or a reproducible and significant positive response at one or more concentrations.[7]

In Vitro Mammalian Chromosomal Aberration Test (OECD 473)

Objective: To identify substances that cause structural chromosomal aberrations in cultured mammalian cells.[8]

Methodology:

  • Cell Cultures: Use established cell lines (e.g., Chinese Hamster Ovary - CHO cells) or primary cell cultures (e.g., human peripheral blood lymphocytes).[9]

  • Exposure: Expose cell cultures to at least three analyzable concentrations of the test substance, with and without metabolic activation (S9 mix), for a defined period.[8]

  • Procedure:

    • After exposure, treat the cells with a metaphase-arresting substance (e.g., colcemid).

    • Harvest the cells, prepare chromosome spreads on microscope slides, and stain them.

    • Analyze at least 200 metaphases per concentration and control for chromosomal aberrations under a microscope.[9]

  • Data Analysis: A substance is considered positive if it produces a concentration-dependent increase in the number of cells with structural chromosomal aberrations or if a statistically significant increase is observed at one or more concentrations.[10]

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

Objective: To detect damage to chromosomes or the mitotic apparatus in erythroblasts of animals, usually rodents, by analyzing erythrocytes for the presence of micronuclei.[11]

Methodology:

  • Animals: Typically use mice or rats.[11]

  • Administration: Administer the test substance, usually via oral gavage or intraperitoneal injection, at three dose levels to groups of animals. Include concurrent negative and positive control groups.[12]

  • Procedure:

    • Collect bone marrow or peripheral blood at appropriate time points after treatment.

    • Prepare slides and stain them to visualize micronuclei in polychromatic erythrocytes (immature red blood cells).

    • Score at least 2000 polychromatic erythrocytes per animal for the presence of micronuclei.[12]

  • Data Analysis: A positive response is indicated by a dose-related and statistically significant increase in the frequency of micronucleated polychromatic erythrocytes in the treated groups compared to the negative control group.[13]

dot

cluster_0 In Vitro Genotoxicity cluster_1 In Vivo Assessment cluster_2 Irritation & Acute Toxicity Ames Ames Test (OECD 471) ChromAb Chromosomal Aberration (OECD 473) Ames->ChromAb MicroN Micronucleus Test (OECD 474) ChromAb->MicroN ReproTox Repro/Devo Tox Screen (OECD 421) MicroN->ReproTox DevoTox Developmental Toxicity (OECD 414) ReproTox->DevoTox SkinIrr Skin Irritation (OECD 404) EyeIrr Eye Irritation (OECD 405) SkinIrr->EyeIrr AcuteTox Acute Toxicity (Oral, Dermal, Inhalation) EyeIrr->AcuteTox start Toxicological Assessment Workflow for Ethyl Hydrogen Sulfate start->Ames start->SkinIrr

Caption: Proposed workflow for the toxicological assessment of ethyl hydrogen sulfate.

Skin Irritation/Corrosion Test (OECD 404)

Objective: To determine the potential of a substance to cause irritation or corrosion when applied to the skin.[14]

Methodology:

  • Animal Model: The albino rabbit is the preferred species.[14]

  • Procedure:

    • Apply a single dose (0.5 mL for liquids or 0.5 g for solids) of the test substance to a small area of clipped skin.

    • Cover the application site with a gauze patch and bandage.

    • After a 4-hour exposure period, remove the patch and any residual test substance.[14]

  • Observation: Observe and score the skin for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The observation period may be extended up to 14 days to assess the reversibility of the effects.[14]

  • Classification: The substance is classified based on the severity and reversibility of the observed skin reactions.

Eye Irritation/Corrosion Test (OECD 405)

Objective: To assess the potential of a substance to cause irritation or corrosion to the eyes.[15]

Methodology:

  • Animal Model: The albino rabbit is the recommended species.[16]

  • Procedure:

    • Instill a single dose (0.1 mL for liquids or 0.1 g for solids) of the test substance into the conjunctival sac of one eye of the animal. The other eye serves as a control.[15]

  • Observation: Examine the eyes for reactions in the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after instillation. The observation period can be extended to 21 days to evaluate the reversibility of effects.[17]

  • Classification: The substance is classified based on the severity, persistence, and reversibility of the ocular lesions.

Reproduction/Developmental Toxicity Screening Test (OECD 421)

Objective: To provide an initial screening of the effects of a substance on reproductive performance, including gonadal function, mating, conception, parturition, and early postnatal development.[18]

Methodology:

  • Animal Model: The rat is the preferred species.[18]

  • Dosing: Administer the test substance at three dose levels to groups of male and female rats. Dosing of males begins 2 weeks before mating and continues for a total of 4 weeks. Females are dosed for 2 weeks before mating, during mating, throughout gestation, and until at least day 4 of lactation.[18]

  • Endpoints:

    • Parental Animals: Monitor clinical signs, body weight, food consumption, estrous cycles, mating performance, fertility, and gestation length. Conduct a gross necropsy and histopathology of reproductive organs.

    • Offspring: Evaluate the number of live and dead pups, pup survival, sex ratio, and pup body weights.[4]

  • Data Analysis: The results are used to identify potential adverse effects on reproduction and development and to determine the need for more extensive testing.[19]

Prenatal Developmental Toxicity Study (OECD 414)

Objective: To assess the potential of a substance to cause adverse effects on the developing embryo and fetus following exposure of the pregnant female.[20]

Methodology:

  • Animal Model: Typically conducted in rats and rabbits.[20]

  • Dosing: Administer the test substance daily to pregnant females, typically from implantation to the day before cesarean section.[20]

  • Endpoints:

    • Maternal: Monitor clinical signs, body weight, and food consumption. Perform a gross necropsy at termination.

    • Fetal: Examine the uterine contents for the number of corpora lutea, implantations, resorptions, and live and dead fetuses. Evaluate fetuses for external, visceral, and skeletal malformations and variations.[21]

  • Data Analysis: The study aims to determine a No-Observed-Adverse-Effect Level (NOAEL) for both maternal and developmental toxicity.[22]

Conclusion and Data Gaps

The toxicological profile of ethyl hydrogen sulfate is largely incomplete. While it is recognized as a skin and eye irritant, there is a significant lack of quantitative data for acute toxicity, and no specific studies on genotoxicity, carcinogenicity, or reproductive and developmental toxicity have been identified. The available information on the related compound, diethyl sulfate, suggests potential for genotoxicity and carcinogenicity, warranting a cautious approach to EHS. However, data on the broader class of alkyl sulfates indicate a lower toxicological concern for some endpoints.

Further research is crucial to adequately characterize the toxicological profile of ethyl hydrogen sulfate. Key data gaps that need to be addressed include:

  • Acute toxicity studies (oral, dermal, inhalation) to determine LD50/LC50 values.

  • Comprehensive genotoxicity testing following standard OECD guidelines (Ames test, in vitro chromosomal aberration, and in vivo micronucleus test).

  • A chronic toxicity/carcinogenicity bioassay.

  • Reproductive and developmental toxicity studies.

  • Mechanistic studies to investigate the potential for EHS to act as an alkylating agent in vivo.

Filling these data gaps is essential for a thorough risk assessment and to ensure the safe handling and use of ethyl hydrogen sulfate.

References

A Technical Guide to the Historical Preparation of Sulfovinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical methodologies for the preparation of sulfovinic acid, also known as ethyl sulfuric acid or ethyl hydrogen sulfate. This compound was a key intermediate in 19th and early 20th-century organic synthesis, particularly in the production of diethyl ether and ethanol. Understanding these historical methods provides valuable context for the evolution of synthetic organic chemistry and the development of industrial chemical processes.

Core Historical Synthetic Pathways

Historically, sulfovinic acid was primarily prepared through two main routes: the reaction of ethanol with sulfuric acid and the absorption of ethylene in sulfuric acid. Variations of the ethanol-based synthesis, including the use of fuming sulfuric acid (oleum) and the involvement of metallic salts, were also developed to improve yield and purity.

Quantitative Data Summary

The following table summarizes quantitative data extracted from various historical and early 20th-century sources on the preparation of sulfovinic acid and its salts. It is important to note that 19th-century reports often lacked the precision of modern analytical methods, and yields were not always reported.

MethodReactant 1Quantity 1Reactant 2Quantity 2TemperatureDurationProductYieldSource
Ethanol & Sulfuric AcidRectified Spirit40 mLSulfuric Acid16 mLBoilingNot SpecifiedSodium Ethyl Sulfate~12 g[1]
Ethanol & Fuming Sulfuric AcidAnhydrous EthanolNot SpecifiedFuming Sulfuric AcidNot Specified35-36 °CNot SpecifiedEthyl Sulfuric AcidNot Specified
Ethylene & Sulfuric AcidEthyleneExcessConc. Sulfuric Acid (98-100%)Not Specified< 150 °CNot SpecifiedEthyl Hydrogen SulfateNot Specified
Anhydrous Preparation95% Ethyl Alcohol97 g95% Sulfuric Acid206 gCooled, then rose to 26°C~15 min for temp. riseAnhydrous Ethyl Sulfuric AcidNot Specified
Sodium Bisulfate MethodEthyl AlcoholStoichiometricSodium BisulfateStoichiometricNot SpecifiedNot SpecifiedAnhydrous Ethyl Sulfuric AcidNot Specified

Experimental Protocols

The following are detailed experimental protocols for key historical methods of preparing sulfovinic acid. These have been compiled and adapted from historical descriptions to provide a clearer, step-by-step guide.

Method 1: Preparation of Sodium Ethyl Sulfate from Ethanol and Sulfuric Acid (circa 19th Century)

This method involves the initial formation of sulfovinic acid, followed by neutralization and isolation as its sodium salt.

Experimental Protocol:

  • Reaction: In a 250 mL round-bottomed flask equipped with a reflux condenser, place 40 mL of rectified spirit (a high-purity ethanol).

  • Slowly and carefully, add 16 mL of concentrated sulfuric acid to the ethanol. The mixture will become hot.

  • Heat the mixture to a gentle boil under reflux. The exact duration of boiling was often not specified in historical texts, but would typically continue until the reaction was deemed complete, likely for several hours.

  • Neutralization and Isolation of Calcium Salt: After cooling, transfer the reaction mixture to a larger beaker and add an excess of calcium carbonate in small portions with stirring. Effervescence (release of carbon dioxide) will occur. Continue adding calcium carbonate until the effervescence ceases, indicating that all excess sulfuric acid has been neutralized. The sulfovinic acid is converted to the soluble calcium ethyl sulfate, while the excess sulfuric acid is precipitated as insoluble calcium sulfate.

  • Filter the mixture to remove the insoluble calcium sulfate and any unreacted calcium carbonate. The filtrate contains the aqueous solution of calcium ethyl sulfate.

  • Conversion to Sodium Salt: To the filtrate, add a sufficient amount of sodium carbonate solution to precipitate all the calcium as calcium carbonate. The completion of this step is indicated by the cessation of precipitation.

  • Filter off the precipitated calcium carbonate. The resulting filtrate is a solution of sodium ethyl sulfate.

  • Crystallization: Concentrate the solution of sodium ethyl sulfate on a water-bath. As the volume is reduced, crystals of sodium ethyl sulfate will form upon cooling.

  • Collect the crystals by filtration and dry them in a desiccator over calcium chloride. A typical yield reported for this method is approximately 12 grams of sodium ethyl sulfate. A less pure second crop of crystals can be obtained by further evaporating the filtrate.[1]

Method 2: Preparation of Anhydrous Ethyl Sulfuric Acid (Leatherman, 1962)

This early 20th-century method focuses on producing an anhydrous form of sulfovinic acid, which was important for the synthesis of diethyl sulfate.

Experimental Protocol:

  • Reaction: Place 97 grams of 95% ethyl alcohol into a reaction vessel that is cooled with cold water.

  • Slowly add 206 grams of 95% sulfuric acid to the alcohol with continuous cooling and stirring.

  • Dehydration: Lower the temperature of the reaction mixture to approximately 5°C.

  • Add 42 grams of powdered anhydrous sodium sulfate to the mixture with rapid stirring to keep the sodium sulfate in suspension. The temperature of the mixture will rise. In a documented example, the temperature rose to 20°C over a period of fifteen minutes.

  • Cool the mixture again to 25°C. A slight subsequent rise in temperature to 26°C, with no further increase, indicates the completion of the reaction and hydration of the sodium sulfate.

  • Isolation: The hydrated sodium sulfate can then be separated from the anhydrous ethyl sulfuric acid by filtration or decantation. The resulting product is a solution of essentially anhydrous ethyl sulfuric acid.

Visualizations

Logical Workflow for Historical Sulfovinic Acid Preparation

The following diagram illustrates the general logical workflow for the historical preparation of sulfovinic acid and its subsequent conversion to a sodium salt, as described in Method 1.

Historical_Sulfovinic_Acid_Preparation Reactants Ethanol + Sulfuric Acid Heating Heating under Reflux Reactants->Heating ReactionMixture Sulfovinic Acid Mixture (with excess H2SO4) Heating->ReactionMixture Neutralization Add Calcium Carbonate (CaCO3) ReactionMixture->Neutralization Filtration1 Filtration Neutralization->Filtration1 CalciumSalt Soluble Calcium Ethyl Sulfate Solution Filtration1->CalciumSalt Filtrate Byproduct1 Calcium Sulfate (CaSO4) (Precipitate) Filtration1->Byproduct1 Solid Precipitation Add Sodium Carbonate (Na2CO3) CalciumSalt->Precipitation Filtration2 Filtration Precipitation->Filtration2 SodiumSaltSolution Sodium Ethyl Sulfate Solution Filtration2->SodiumSaltSolution Filtrate Byproduct2 Calcium Carbonate (CaCO3) (Precipitate) Filtration2->Byproduct2 Solid Evaporation Evaporation & Crystallization SodiumSaltSolution->Evaporation FinalProduct Sodium Ethyl Sulfate Crystals Evaporation->FinalProduct

Caption: Workflow for the preparation of sodium ethyl sulfate.

Signaling Pathway of Sulfovinic Acid Formation and Side Reactions

This diagram illustrates the core reaction for the formation of sulfovinic acid from ethanol and sulfuric acid, as well as the key side reactions that occur at elevated temperatures.

Sulfovinic_Acid_Pathway Ethanol Ethanol (CH3CH2OH) SulfovinicAcid Sulfovinic Acid (CH3CH2OSO3H) Ethanol->SulfovinicAcid + H2SO4 (< 140°C) SulfuricAcid Sulfuric Acid (H2SO4) DiethylEther Diethyl Ether ((CH3CH2)2O) SulfovinicAcid->DiethylEther + Ethanol (> 140°C) Ethylene Ethylene (C2H4) SulfovinicAcid->Ethylene Excess H2SO4 (> 170°C)

References

Ethyl Sulfate: A Comprehensive Technical Guide to its Role as a Metabolite of Ethanol in Humans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl sulfate (EtS) is a non-oxidative, phase II metabolite of ethanol.[1][2] Formed through the enzymatic conjugation of ethanol with a sulfate group, EtS has emerged as a highly specific and sensitive biomarker for recent alcohol consumption.[1][2][3] Unlike ethanol, which is rapidly eliminated from the body, EtS exhibits a significantly longer detection window, making it a valuable tool in clinical and forensic settings for monitoring alcohol intake and abstinence.[3][4][5] This technical guide provides an in-depth overview of the formation, pharmacokinetics, and analytical methodologies for the quantification of ethyl sulfate in various human biological matrices.

Metabolic Pathway of Ethanol to Ethyl Sulfate

The formation of ethyl sulfate from ethanol is a minor metabolic pathway, accounting for less than 0.1% of ingested ethanol.[2] This biotransformation is catalyzed by a family of enzymes known as sulfotransferases (SULTs), which are primarily located in the liver, small intestine, and lungs.[2][6] The reaction involves the transfer of a sulfonate group from the universal sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to ethanol.[2][7]

Several cytosolic SULT isoforms have been identified to catalyze the sulfation of ethanol, including SULT1A1, SULT1A2, SULT1A3, SULT1C4, SULT1B1, SULT1E1, and SULT2A1.[6][8][9] Among these, SULT1A1 is considered a major contributor to hepatic EtS formation due to its high expression in the liver.[2][8]

Metabolic Pathway of Ethanol to Ethyl Sulfate Metabolic Pathway of Ethanol to Ethyl Sulfate Ethanol Ethanol (C2H5OH) EtS Ethyl Sulfate (C2H5OSO3H) Ethanol->EtS Sulfation PAPS 3'-phosphoadenosine-5'-phosphosulfate (PAPS) SULTs Sulfotransferases (SULTs) (e.g., SULT1A1, SULT1A2, SULT1A3, SULT1C4, SULT1B1, SULT1E1, SULT2A1) PAPS->SULTs SULTs->EtS PAP 3'-phosphoadenosine-5'-phosphate (PAP) SULTs->PAP

Metabolic Pathway of Ethanol to Ethyl Sulfate

Pharmacokinetics of Ethyl Sulfate

Ethyl sulfate is detectable in blood and urine shortly after alcohol consumption and has a significantly longer elimination half-life than ethanol.[1] The detection window for EtS in urine can extend up to 90 hours after heavy alcohol consumption.[3] The concentration of EtS in biological matrices is dose-dependent, with higher doses of ethanol leading to higher peak concentrations and longer detection times.[1][10]

Data Presentation: Quantitative Levels of Ethyl Sulfate

The following tables summarize the quantitative data for ethyl sulfate concentrations in various biological matrices following controlled ethanol administration.

Table 1: Ethyl Sulfate Concentrations in Urine After Ethanol Administration

Ethanol DosePeak EtS Concentration (Cmax)Time to Peak (Tmax)Detection WindowReference
4 units (~32g)1.3 mg/h (median)2.0 h (median)Up to 36 hours[11]
8 units (~64g)3.5 mg/h (median)3.0 h (median)Up to 36 hours[11]
Low Dose (26.3 g)907.2 ng/mL (average at 12h)->24 hours[10]
Medium Dose (57.8 g)11991.4 ng/mL (average at 12h)->48 hours[10]
High Dose (78.8 g)19265.3 ng/mL (average at 12h)->48 hours[10]

Table 2: Ethyl Sulfate Concentrations in Blood/Serum After Ethanol Administration

Ethanol DosePeak EtS Concentration (Cmax)Time to Peak (Tmax)MatrixReference
4 units (~32g)0.2 µg/mL (median)1.0 h (median)Serum[11]
8 units (~64g)0.6 µg/mL (median)3.0 h (median)Serum[11]
Traffic Offense Cases200 to 2,720 ng/mL-Whole Blood[5]

Table 3: Ethyl Sulfate Concentrations in Hair

PopulationEtS Concentration RangeReference
Patients treated for alcohol use disorders24 to 1776 pg/mg[12]

Experimental Protocols for Ethyl Sulfate Quantification

The gold standard for the quantification of ethyl sulfate in biological samples is liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, allowing for the accurate measurement of EtS even at low concentrations.

Sample Preparation

Urine: A simple "dilute-and-shoot" method is commonly employed for urine samples.[13][14]

  • Thaw frozen urine samples at room temperature.

  • Centrifuge the samples to remove any particulate matter.

  • Dilute an aliquot of the urine sample with a solution containing the isotopically labeled internal standard (e.g., EtS-d5).[14] A common dilution is 1:20 or 1:1000 depending on the expected concentration.[14]

  • Vortex the mixture.

  • Inject the diluted sample directly into the LC-MS/MS system.

Whole Blood/Serum: Sample preparation for blood and serum requires a protein precipitation step.

  • To 100 µL of whole blood or serum, add an internal standard solution (e.g., EtS-d5).[4][15]

  • Add a protein precipitating agent, such as ice-cold acetonitrile, and vortex.[4][15]

  • Centrifuge the sample to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in the initial mobile phase.

  • Inject the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Chromatographic Separation:

  • Column: A reversed-phase C18 or a mixed-mode column (reversed-phase/weak anion exchange) is typically used for the separation of EtS.[14][16]

  • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium acetate buffer) and an organic component (e.g., acetonitrile or methanol) is commonly used.[17]

  • Flow Rate: Typical flow rates range from 0.3 to 0.5 mL/min.[17][18]

Mass Spectrometric Detection:

  • Ionization: Negative ion electrospray ionization (ESI) is used to generate negatively charged ions of EtS.[1]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

  • MRM Transitions: The precursor ion for EtS is m/z 125. Common product ions monitored are m/z 97 and m/z 80.[1]

Method Validation

A robust LC-MS/MS method for EtS quantification should be validated according to international guidelines. Key validation parameters include:

  • Linearity: The method should demonstrate a linear response over a defined concentration range. For example, a linear range of 0.1 to 10 mg/L has been reported for urine analysis.[16]

  • Limit of Quantification (LOQ): The lowest concentration that can be reliably quantified with acceptable precision and accuracy. LOQs for EtS are typically in the low ng/mL range.[4]

  • Accuracy and Precision: The method should be accurate (close to the true value) and precise (reproducible). Intraday and interday precision are typically evaluated.[16]

  • Matrix Effects: The influence of other components in the biological matrix on the ionization of EtS should be assessed and minimized. The use of a stable isotope-labeled internal standard is crucial to compensate for matrix effects.[19]

  • Recovery: The efficiency of the sample preparation process in extracting EtS from the matrix.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the quantification of ethyl sulfate in biological samples.

Experimental Workflow for Ethyl Sulfate Quantification Experimental Workflow for Ethyl Sulfate Quantification cluster_0 Sample Collection & Preparation cluster_1 Analytical Measurement cluster_2 Data Analysis & Reporting Collect Sample Collection (Urine, Blood, Hair) Spike Addition of Internal Standard (EtS-d5) Collect->Spike Prepare Sample Preparation (Dilution or Protein Precipitation) LC Liquid Chromatography (Separation) Prepare->LC Spike->Prepare MS Tandem Mass Spectrometry (Detection) LC->MS Quant Quantification (Calibration Curve) MS->Quant Report Reporting of Results Quant->Report

Experimental Workflow for EtS Quantification

Conclusion

Ethyl sulfate is a reliable and specific biomarker for recent alcohol consumption, offering a longer detection window than ethanol itself. Its quantification in biological matrices, primarily through LC-MS/MS, provides valuable objective data for researchers, clinicians, and forensic toxicologists. The detailed methodologies and quantitative data presented in this guide serve as a comprehensive resource for professionals in the field of alcohol research and drug development. The continued investigation into the nuances of EtS metabolism and the refinement of analytical techniques will further enhance its utility as a critical tool for monitoring alcohol intake.

References

Methodological & Application

Application Note: Quantification of Ethyl Sulphate in Urine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl sulphate (EtS) is a non-oxidative, phase II metabolite of ethanol and serves as a sensitive and specific biomarker for recent alcohol consumption.[1][2] Unlike ethanol, which is rapidly eliminated from the body, EtS can be detected in urine for up to 80 hours after alcohol ingestion, providing a longer window of detection.[1][3] This makes the quantification of urinary EtS a valuable tool in clinical and forensic toxicology for monitoring alcohol abstinence and assessing alcohol consumption.[4][5][6] This application note describes a robust and sensitive method for the quantification of this compound in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle

This method utilizes a simple "dilute-and-shoot" sample preparation, followed by reversed-phase liquid chromatography for the separation of EtS from endogenous urine matrix components.[7] Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI) mode and Multiple Reaction Monitoring (MRM).[2][4] Deuterated this compound (EtS-d5) is used as an internal standard to ensure accuracy and precision.[6]

Experimental Protocols

1. Materials and Reagents

  • This compound sodium salt

  • This compound-d5 (EtS-d5) sodium salt

  • LC-MS/MS grade water

  • LC-MS/MS grade methanol

  • LC-MS/MS grade acetonitrile

  • Formic acid (or ammonium acetate, depending on the chosen mobile phase)[7][8]

  • Drug-free human urine

2. Standard and Quality Control (QC) Sample Preparation

  • Primary Stock Solutions: Prepare individual stock solutions of EtS and EtS-d5 in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the EtS primary stock solution with methanol to create calibration standards.

  • Internal Standard (IS) Working Solution: Dilute the EtS-d5 primary stock solution with methanol to a final concentration. A typical concentration might be 5 µg/mL.[8]

  • Calibration Standards and QC Samples: Spike drug-free human urine with the appropriate working standard solutions to create a calibration curve and QC samples at low, medium, and high concentrations.

3. Sample Preparation

A simple "dilute-and-shoot" method is commonly employed for its speed and simplicity.[9][8]

  • To 10 µL of urine sample, calibrator, or QC, add 490 µL of water containing 0.01% formic acid.[8]

  • Add 10 µL of the internal standard working solution.[8]

  • Vortex the sample for 10 seconds.

  • Transfer the sample to an autosampler vial for LC-MS/MS analysis.

Other sample preparation techniques like protein precipitation and solid-phase extraction (SPE) can also be used to achieve cleaner extracts if matrix effects are significant.[2][10]

4. LC-MS/MS Instrumentation and Conditions

The following are typical LC-MS/MS parameters. Optimization may be required depending on the specific instrumentation used.

Liquid Chromatography (LC)

ParameterValue
Column Charged Surface C18 (e.g., Agilent InfinityLab Poroshell 120 CS-C18, 2.1 x 50 mm, 2.7 µm)[8][11]
Mobile Phase A 0.01% Formic Acid in Water[8][11]
Mobile Phase B Methanol[11]
Flow Rate 0.350 mL/min[11]
Injection Volume 2 µL[8][11]
Column Temp. 40 °C[11]
Gradient See Table 1

Table 1: Example LC Gradient

Time (min)% Mobile Phase B
0.002
3.002
3.0198
3.9998
4.002

Tandem Mass Spectrometry (MS/MS)

ParameterValue
Ionization Mode Negative Electrospray Ionization (ESI-)[3][4][6]
MRM Transitions See Table 2
Drying Gas Temp. 200 °C[11]
Drying Gas Flow 12 L/min[11]

Table 2: MRM Transitions for EtS and EtS-d5

AnalytePrecursor Ion (m/z)Product Ion (m/z)
EtS124.997.0 (Quantifier)[7]
80.1 (Qualifier)[7]
EtS-d5129.998.0

Quantitative Data Summary

The following tables summarize typical method performance characteristics.

Table 3: Linearity and Sensitivity

AnalyteLinear Range (ng/mL)LOQ (ng/mL)
EtS10 - 1,000>0.998[11]<25[7][12]

Table 4: Accuracy and Precision

QC LevelConcentration (ng/mL)Accuracy (%)Precision (%RSD)
Low20Within ±15%<15%
Medium300Within ±15%<15%
High-Within ±15%<15%

Experimental Workflow Diagram

LC-MS/MS Workflow for this compound Quantification LC-MS/MS Workflow for this compound Quantification in Urine cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing UrineSample Urine Sample Collection Dilution Dilution with Water (containing 0.01% Formic Acid) UrineSample->Dilution IS_Spike Internal Standard Spiking (EtS-d5) Dilution->IS_Spike Vortex Vortexing IS_Spike->Vortex Transfer Transfer to Autosampler Vial Vortex->Transfer LC_Injection LC Injection Transfer->LC_Injection Chromatography Chromatographic Separation (C18 Column) LC_Injection->Chromatography MS_Detection MS/MS Detection (ESI-, MRM) Chromatography->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of EtS Calibration->Quantification Reporting Result Reporting Quantification->Reporting

Caption: Workflow for EtS quantification in urine.

Conclusion

The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of this compound in human urine. The simple "dilute-and-shoot" sample preparation protocol allows for high-throughput analysis, making it suitable for routine monitoring in clinical and forensic settings. The use of a deuterated internal standard ensures accurate and precise results by compensating for potential matrix effects and variations in instrument response. This method is a valuable tool for researchers, scientists, and drug development professionals involved in alcohol biomarker analysis.

References

Application Notes and Protocols for Ethyl Sulfate (EtS) Analysis in Serum

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Ethyl sulfate (EtS) is a non-oxidative, direct metabolite of ethanol and serves as a sensitive and specific biomarker for recent alcohol consumption.[1] Its detection in serum provides a strong indication of recent alcohol intake, even after ethanol is no longer detectable.[2] Accurate quantification of EtS in serum is crucial for clinical and forensic toxicology, as well as in research settings monitoring alcohol abstinence.[1] This document provides detailed application notes and protocols for the sample preparation of EtS in serum for analysis, primarily by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The most common sample preparation technique for EtS in serum is protein precipitation, which is simple, fast, and effective at removing the majority of proteinaceous matrix components that can interfere with analysis.[3] Other techniques such as solid-phase extraction (SPE) can also be employed for cleaner extracts, though they are more time-consuming.[3][4]

Quantitative Data Summary

The following tables summarize the quantitative data from various validated methods for EtS analysis in serum, providing a comparison of their performance characteristics.

Table 1: Method Performance Characteristics for EtS in Serum

MethodLLD/LOD (ng/mL)LLOQ (ng/mL)Recovery (%)Reference
LC-ESI-MS-MS1.22.8Not Specified[5]
LC-ESI-MS-MS10 (as 0.08 µmol/l)49 (as 0.40 µmol/l)Not Specified
UHPLC-MS-MSNot Specified966-102
LC-MS/MS1.22.8Not Specified[5]
UHPLC-MS-MSNot Specified19 (as 0.15 µM)≥ 77[6]

Note: LLD = Lower Limit of Detection; LOD = Limit of Detection; LLOQ = Lower Limit of Quantification. Conversion from µmol/l to ng/mL was performed using the molecular weight of EtS (126.13 g/mol ).

Experimental Protocols

Protocol 1: Protein Precipitation using Acetonitrile

This is a widely used, simple, and rapid method for the removal of proteins from serum samples.[5][7]

Materials:

  • Serum sample

  • Acetonitrile (ACN), HPLC grade

  • Internal Standard (IS) solution (e.g., D5-EtS)

  • Microcentrifuge tubes (e.g., 1.5 mL or 2 mL)

  • Vortex mixer

  • Microcentrifuge capable of ≥14,000 x g

  • Evaporator (e.g., nitrogen evaporator or centrifugal vacuum concentrator)

  • Reconstitution solution (e.g., mobile phase or a weak acidic solution)

Procedure:

  • Pipette 100 µL of serum into a microcentrifuge tube.[7]

  • Add 100 µL of the internal standard working solution.[7]

  • Add 800 µL of ice-cold acetonitrile to precipitate the proteins.[7]

  • Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 14,000 x g for 5 minutes.[7]

  • Carefully collect 900 µL of the supernatant and transfer it to a new tube.[7]

  • Dry the supernatant under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.[7]

  • Resuspend the dried extract in 180 µL of the mobile phase.[7]

  • Vortex briefly to dissolve the residue.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Protein Precipitation using Methanol

Methanol can also be used as a precipitation solvent and may offer different selectivity in removing interferences compared to acetonitrile.[8]

Materials:

  • Serum sample

  • Methanol (MeOH), HPLC grade

  • Internal Standard (IS) solution (e.g., D5-EtS)

  • Microcentrifuge tubes

  • Vortex mixer

  • Refrigerated microcentrifuge

  • Evaporator

Procedure:

  • To a designated tube, add the serum sample.

  • Add the internal standard solution.

  • Add cold methanol (typically in a 3:1 or 4:1 ratio of methanol to serum volume).[8]

  • Vortex the mixture thoroughly.

  • Incubate at -20°C for at least 10 minutes to enhance protein precipitation.[8]

  • Centrifuge the sample to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube.

  • Evaporate the organic phase to dryness.[8]

  • Reconstitute the sample in a suitable solvent for injection into the LC-MS/MS system.

Protocol 3: Semi-Automated Extraction with Phospholipid Removal

This method combines protein precipitation with a subsequent phospholipid removal step, which can reduce matrix effects and improve analytical accuracy.[9]

Materials:

  • Serum sample

  • Acetonitrile (ACN), HPLC grade

  • Internal Standard (IS) solution (e.g., D5-EtS)

  • Phospholipid removal plate (96-well format)

  • Collection plate

  • Vortex mixer

  • Centrifuge with plate rotor

  • Evaporator

Procedure:

  • Add the serum sample and internal standard to the wells of a 96-well plate.

  • Perform protein precipitation by adding ice-cold acetonitrile.

  • Mix thoroughly.

  • Filter the supernatant through the phospholipid removal plate into a clean collection plate.[9]

  • Evaporate the filtrate to dryness.

  • Reconstitute the dried extract in the appropriate mobile phase for analysis.

Visualizations

experimental_workflow_ppt cluster_sample_prep Protein Precipitation Workflow serum 1. Serum Sample (100 µL) add_is 2. Add Internal Standard (100 µL) serum->add_is add_acn 3. Add Acetonitrile (800 µL) add_is->add_acn vortex1 4. Vortex add_acn->vortex1 centrifuge 5. Centrifuge (14,000 x g, 5 min) vortex1->centrifuge supernatant 6. Collect Supernatant (900 µL) centrifuge->supernatant dry 7. Dry Down supernatant->dry reconstitute 8. Reconstitute in Mobile Phase (180 µL) dry->reconstitute analysis 9. LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for Protein Precipitation using Acetonitrile.

experimental_workflow_spe cluster_spe_prep Solid-Phase Extraction (SPE) Workflow condition 1. Condition SPE Cartridge equilibrate 2. Equilibrate SPE Cartridge condition->equilibrate load 3. Load Sample equilibrate->load wash 4. Wash Cartridge load->wash elute 5. Elute EtS wash->elute dry 6. Dry Eluate elute->dry reconstitute 7. Reconstitute dry->reconstitute analysis 8. LC-MS/MS Analysis reconstitute->analysis

Caption: General Workflow for Solid-Phase Extraction (SPE).

References

Application Notes and Protocols for Ethyl Sulfate (EtS) as a Biomarker of Alcohol Consumption

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl sulfate (EtS) is a non-oxidative, direct metabolite of ethanol, formed by the enzymatic conjugation of ethanol with a sulfate group.[1] It serves as a sensitive and specific biomarker for recent alcohol consumption, offering a longer detection window than direct ethanol measurement.[2][3] EtS can be detected in various biological matrices, including urine, blood, and hair, making it a versatile tool in clinical and forensic settings for monitoring alcohol abstinence and assessing consumption patterns.[4][5][6] This document provides detailed application notes and protocols for the utilization of EtS as a biomarker.

Metabolic Pathway of Ethanol to Ethyl Sulfate

Ethanol is primarily metabolized in the liver through oxidative pathways. However, a minor fraction undergoes non-oxidative metabolism, leading to the formation of ethyl glucuronide (EtG) and ethyl sulfate (EtS).[3] The formation of EtS is catalyzed by sulfotransferase (SULT) enzymes, which transfer a sulfate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to ethanol.[1] Several SULT isoforms, including SULT1A1 and SULT2A1, have been identified as key enzymes in this pathway.[1]

Ethanol_Metabolism Ethanol Ethanol EtS Ethyl Sulfate (EtS) Ethanol->EtS Conjugation SULTs Sulfotransferases (SULTs) (e.g., SULT1A1, SULT2A1) PAP PAP SULTs->PAP PAPS PAPS PAPS->SULTs

Metabolic pathway of ethanol to ethyl sulfate.

Data Presentation: Quantitative Levels of Ethyl Sulfate

The concentration of EtS in biological samples correlates with the amount of alcohol consumed and the time elapsed since consumption. The following tables summarize typical EtS concentrations found in urine and hair.

Table 1: Ethyl Sulfate (EtS) Concentrations in Urine Following Alcohol Consumption

Alcohol Consumption LevelTime Post-ConsumptionTypical EtS Concentration Range (ng/mL)Detection WindowReference(s)
Light (e.g., 1-2 standard drinks)12 - 36 hours250 - 500Up to 36 hours[2]
Moderate (e.g., 3-5 standard drinks)24 - 48 hours500 - 1000Up to 48 hours[7]
Heavy (e.g., >6 standard drinks)24 - 72 hours> 1000Up to 90-130 hours[7]
AbstinenceN/A< 100N/A

Note: Cut-off levels for distinguishing between consumption and incidental exposure are still under discussion, with suggested forensic cut-offs around 0.5 mg/L (500 ng/mL) and abstinence monitoring cut-offs potentially lower.[8][9]

Table 2: Ethyl Sulfate (EtS) Concentrations in Hair

Alcohol Consumption PatternTypical EtS Concentration Range (pg/mg)RemarksReference(s)
Abstinent/Social Drinker< 5Basal levels can be observed.[4]
Chronic Excessive Consumption24 - 1776EtS accumulates in hair over time.[4][10]

Experimental Protocols

The most common analytical method for the quantification of EtS is liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity.[2][11]

Protocol 1: Analysis of Ethyl Sulfate in Urine by LC-MS/MS

1. Sample Preparation:

  • Thaw frozen urine samples at room temperature.

  • Centrifuge the samples at approximately 8000 rpm for 2 minutes to pellet any precipitate.[12]

  • Prepare a working solution of an internal standard (e.g., deuterated EtS, D5-EtS).

  • For a 1:20 dilution, mix 50 µL of the internal standard solution with 50 µL of the urine supernatant and 900 µL of a reconstitution solvent (e.g., 50:50 acetonitrile/water).[12] For lower concentrations, a 1:10 dilution can be prepared by mixing 100 µL of urine with 100 µL of the internal standard working solution and adding 800 µL of the mobile phase.[13]

  • Alternatively, for protein precipitation, add 200 µL of acetonitrile to 100 µL of urine, vortex, and centrifuge at 10,000 rpm.[9] Evaporate the supernatant and reconstitute in 100 µL of the initial mobile phase.[9]

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • A reversed-phase or hydrophilic interaction liquid chromatography (HILIC) column can be used. A reversed-phase/weak anion exchange type stationary phase has shown particular suitability.[12]

    • A typical mobile phase consists of an aqueous component (e.g., 5 mM ammonium acetate or 0.1% formic acid in water) and an organic component (e.g., acetonitrile).[14]

    • A gradient elution is typically employed to achieve separation.

  • Tandem Mass Spectrometry (MS/MS):

    • Operate the mass spectrometer in negative electrospray ionization (ESI) mode.[11]

    • Monitor the precursor to product ion transitions for EtS and the internal standard. For EtS, the precursor ion is m/z 125, with product ions at m/z 97 [HSO4]⁻ and m/z 80 [SO3]⁻.[2] For D5-EtS, the precursor ion is m/z 130, with product ions at m/z 98 [DSO4]⁻ and m/z 80 [SO3]⁻.[2]

3. Data Analysis:

  • Quantify EtS concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a blank matrix.

Protocol 2: Analysis of Ethyl Sulfate in Hair

1. Sample Preparation:

  • Wash hair samples with an organic solvent (e.g., dichloromethane) to remove external contamination, followed by drying.

  • Pulverize the hair sample.

  • Extract EtS from the hair matrix using a suitable solvent, which may involve ultrasonication or incubation.

  • Purify the extract using solid-phase extraction (SPE).

2. LC-MS/MS Analysis:

  • The LC-MS/MS parameters are similar to those used for urine analysis, with adjustments to the gradient and injection volume as needed to accommodate the different matrix and expected concentration range.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_analysis Data Processing Sample Biological Sample (Urine, Hair, Blood) Dilution Dilution / Extraction Sample->Dilution IS_Addition Internal Standard Addition (e.g., D5-EtS) Dilution->IS_Addition Purification Purification (e.g., Centrifugation, SPE) IS_Addition->Purification LC_Separation LC Separation (e.g., HILIC, Reversed-Phase) Purification->LC_Separation MS_Detection MS/MS Detection (Negative ESI, MRM) LC_Separation->MS_Detection Quantification Quantification (Calibration Curve) MS_Detection->Quantification

General experimental workflow for EtS analysis.

Discussion and Limitations

The concurrent measurement of EtS and EtG can increase the sensitivity of detecting recent alcohol consumption, as they are formed through different metabolic pathways.[11][15] While EtS is generally stable in urine at room temperature for up to twenty days, proper sample storage is crucial for accurate results.[2][16] It is important to consider the possibility of incidental exposure to alcohol from non-beverage sources, such as hand sanitizers or mouthwash, which can lead to low-level positive results. Therefore, the interpretation of EtS concentrations should always be done in the context of the individual's history and other available information. Further research is ongoing to establish standardized cut-off values for various applications.[8]

References

Application Note: Direct Injection Analysis of Ethyl Sulphate by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl sulphate (EtS) is a non-oxidative, phase II metabolite of ethanol and serves as a sensitive and specific biomarker for recent alcohol consumption.[1] Unlike ethanol, EtS has a longer detection window in biological matrices, making it a valuable tool in clinical and forensic toxicology to assess alcohol intake.[2][3][4] Direct injection, often referred to as "dilute and shoot," is a simple and rapid sample preparation technique for the analysis of EtS in biological samples, particularly urine, by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][5][6] This approach minimizes sample handling, reduces the risk of analyte loss, and allows for high-throughput analysis.

Principle of the Method

The direct injection method involves the dilution of a biological sample, typically urine or blood, with a suitable solvent, followed by direct injection into an LC-MS/MS system.[5][6] The sample is chromatographically separated to isolate EtS from other matrix components before it is introduced into the mass spectrometer. Detection and quantification are achieved using tandem mass spectrometry (MS/MS) in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.[6][7][8] Deuterated internal standards are commonly used to ensure accurate quantification and to compensate for any matrix effects.[3][6]

Experimental Protocol

1. Materials and Reagents

  • This compound sodium salt standard

  • Deuterated this compound (EtS-d5) internal standard

  • LC-MS grade water

  • LC-MS grade methanol

  • LC-MS grade acetonitrile

  • Formic acid

  • Ammonium acetate

  • Volumetric flasks and pipettes

  • Autosampler vials

2. Standard and Internal Standard Preparation

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of EtS and EtS-d5 in methanol. These solutions can be stored at -20°C.[2][9]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with methanol or water to create calibration curve points.[2]

  • Internal Standard Working Solution: Prepare a working solution of EtS-d5 by diluting the stock solution with water to a final concentration appropriate for spiking all samples (calibrators, controls, and unknowns).[9]

3. Sample Preparation (Urine)

The "dilute and shoot" method is a straightforward approach for preparing urine samples.[5]

  • Allow urine samples to equilibrate to room temperature.

  • Vortex the samples to ensure homogeneity.

  • In an autosampler vial, combine a small aliquot of the urine sample with the internal standard working solution and dilute with mobile phase A (e.g., 0.01% formic acid in water). A dilution factor of 1:50 has been shown to yield good results.[5][7] For example, mix 10 µL of urine with 490 µL of mobile phase A containing the internal standard.

  • Vortex the vial to mix thoroughly.

  • The sample is now ready for injection into the LC-MS/MS system.

4. LC-MS/MS Instrumentation and Conditions

The following are typical LC-MS/MS parameters. These may need to be optimized for your specific instrumentation.

Liquid Chromatography (LC) Parameters:

ParameterTypical Value
Column A reversed-phase C18 column, such as an Agilent InfinityLab Poroshell 120 CS-C18 (2.1x50 mm, 2.7µm), is suitable for retaining the polar EtS.[5][7]
Mobile Phase A 0.01% Formic Acid in Water[5][7] or 5 mM Ammonium Acetate[10]
Mobile Phase B Methanol[5][7] or Acetonitrile[10]
Flow Rate 0.350 mL/minute[5]
Injection Volume 2 - 5 µL[5][7]
Column Temperature 40 °C[5]
Gradient A gradient elution is typically used to separate EtS from matrix interferences. An example gradient starts with a low percentage of mobile phase B, which is then increased to elute the analyte.[5]

Tandem Mass Spectrometry (MS/MS) Parameters:

ParameterTypical Value
Ionization Mode Negative Ion Electrospray (ESI-)[6][11]
MRM Transitions EtS: The precursor ion is [M-H]⁻ at m/z 125. Product ions are typically m/z 97 [HSO4]⁻ (quantifier) and m/z 80 [SO3]⁻ (qualifier).[3][12][13] EtS-d5: The precursor ion is [M-H]⁻ at m/z 130. A common product ion is m/z 98 [DSO4]⁻.[3][12]
Gas Temperature 200 °C[5]
Gas Flow 12 L/min[5]

Quantitative Data Summary

The following table summarizes quantitative data from various studies on the analysis of this compound.

ParameterUrineWhole BloodReference(s)
Linearity Range (ng/mL) 10 - 1,0005 - 10,000[5][14]
Limit of Quantification (LOQ) (ng/mL) 25 - 1000.019 - 5[4][8][14]
Precision (%RSD) < 15%≤ 4.5%[8][14]

Experimental Workflow Diagram

experimental_workflow Direct Injection Analysis Workflow for this compound cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Urine Sample Dilution Dilute with Internal Standard and Mobile Phase A (1:50) Sample->Dilution Vortex Vortex Mix Dilution->Vortex ReadySample Sample Ready for Injection Vortex->ReadySample Injection Direct Injection ReadySample->Injection LC Chromatographic Separation (C18 Column) Injection->LC MS Tandem Mass Spectrometry (ESI-, MRM) LC->MS Data Data Acquisition MS->Data Quantification Quantification using Calibration Curve Data->Quantification Report Final Report Quantification->Report

Caption: Workflow for direct injection analysis of this compound.

References

Synthesis and Application of Deuterated Ethyl Sulphate (EtS-d5) as an Internal Standard for Mass Spectrometry-Based Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl sulphate (EtS) is a direct, non-oxidative metabolite of ethanol and a sensitive and specific biomarker for recent alcohol consumption.[1] Accurate quantification of EtS in biological matrices, such as urine and blood, is crucial in clinical and forensic toxicology, as well as in drug development programs where alcohol consumption is a confounding factor. Stable isotope-labeled internal standards are essential for achieving high accuracy and precision in mass spectrometry-based quantification by correcting for matrix effects and variations during sample preparation and analysis.[2] This document provides a detailed protocol for the synthesis of pentadeuterated this compound (EtS-d5) and its application as an internal standard for the quantification of EtS by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Synthesis of Deuterated this compound (EtS-d5)

The synthesis of deuterated this compound (EtS-d5) is achieved through the direct esterification of deuterated ethanol with sulfuric acid.[1][3] This method, a variation of the Fischer esterification, involves the reaction of an alcohol with a mineral acid to form an ester.

Synthesis Pathway

The chemical reaction for the synthesis of EtS-d5 is as follows:

Synthesis_Pathway cluster_reactants Reactants cluster_products Products Ethanol_d6 Hexadeutero Ethanol (CD3CD2OH) EtS_d5 This compound-d5 (CD3CD2OSO3H) Ethanol_d6->EtS_d5 + H2SO4 Sulfuric_Acid Sulfuric Acid (H2SO4) Water Water (H2O)

Caption: Synthesis of this compound-d5 via Esterification.

Experimental Protocol: Synthesis of this compound-d5

This protocol is a representative procedure based on established chemical principles of esterification. Researchers should adapt and optimize the conditions based on their specific laboratory settings and safety protocols.

Materials and Reagents:

  • Hexadeutero ethanol (Ethanol-d6, CD₃CD₂OH), anhydrous (≥99 atom % D)

  • Concentrated Sulfuric Acid (H₂SO₄), ACS grade

  • Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH), ACS grade

  • Anhydrous Magnesium Sulphate (MgSO₄) or Sodium Sulphate (Na₂SO₄)

  • Diethyl ether, anhydrous

  • Ice bath

  • Round-bottom flask with a reflux condenser and a dropping funnel

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • Reaction Setup: In a fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser. Place the flask in an ice bath on a magnetic stirrer.

  • Addition of Reactants: Add 50 mL of anhydrous hexadeutero ethanol to the flask and begin stirring. Slowly add 20 mL of concentrated sulfuric acid dropwise from the dropping funnel over a period of 30-45 minutes. The reaction is exothermic, and the temperature should be maintained below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to a gentle reflux (approximately 100-120°C) for 2-3 hours. It is critical to keep the temperature below 140°C to prevent the formation of diethyl ether as a byproduct.

  • Work-up and Neutralization: Cool the reaction mixture to room temperature and then chill it in an ice bath. Slowly and carefully pour the cooled mixture into a beaker containing 200 g of crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution or a dilute sodium hydroxide solution until the pH is approximately 7. This step should be performed with vigorous stirring and cooling to manage the effervescence and heat generation. This converts the this compound-d5 acid to its more stable sodium salt.

  • Extraction and Drying: Transfer the neutralized solution to a separatory funnel. The aqueous layer contains the sodium this compound-d5. Wash the aqueous layer with two 50 mL portions of diethyl ether to remove any unreacted ethanol and organic byproducts. The desired product remains in the aqueous phase.

  • Isolation: The sodium this compound-d5 can be isolated by evaporation of the water under reduced pressure. The resulting solid can be further purified by recrystallization from an ethanol/water mixture.

  • Characterization: Confirm the identity and purity of the synthesized sodium this compound-d5 using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Quantitative Data for Synthesis

The following table summarizes the expected quantitative data for the synthesis of sodium this compound-d5.

ParameterExpected ValueNotes
Starting Material
Hexadeutero ethanol1 molAnhydrous
Sulfuric Acid0.4 molConcentrated
Product
Theoretical Yield~153.14 gBased on the molecular weight of Sodium Ethyl-d5 Sulphate.
Purity
Chemical Purity>95%Determined by HPLC.
Isotopic Purity≥99 atom % DThis is dependent on the isotopic purity of the starting deuterated ethanol.
Mass Spectrometry
Precursor Ion [M-H]⁻m/z 130For the this compound-d5 anion.
Product Ionsm/z 98, m/z 80Corresponds to [DSO₄]⁻ and [SO₃]⁻ fragments.[1][3]

Application of Deuterated this compound (EtS-d5) as an Internal Standard

EtS-d5 is the ideal internal standard for the quantification of EtS in biological samples due to its similar chemical and physical properties to the analyte, ensuring it behaves similarly during sample preparation and ionization in the mass spectrometer.

Analytical Workflow

The general workflow for the analysis of EtS in biological samples using EtS-d5 as an internal standard is depicted below.

Analytical_Workflow Sample Biological Sample (e.g., Urine, Blood) Spike Spike with EtS-d5 Internal Standard Sample->Spike Prep Sample Preparation (e.g., Dilution, Protein Precipitation) Spike->Prep Analysis LC-MS/MS Analysis Prep->Analysis Quant Quantification (Ratio of EtS/EtS-d5) Analysis->Quant

Caption: Workflow for EtS quantification using EtS-d5.

Experimental Protocol: Quantification of EtS in Urine

Materials and Reagents:

  • Urine samples

  • EtS-d5 internal standard stock solution (e.g., 1 mg/mL in methanol)

  • EtS certified reference standard for calibration curve

  • Methanol, LC-MS grade

  • Acetonitrile, LC-MS grade

  • Formic acid, LC-MS grade

  • Deionized water

  • Centrifuge tubes and filters

Procedure:

  • Preparation of Internal Standard Working Solution: Prepare a working solution of EtS-d5 (e.g., 100 ng/mL) by diluting the stock solution with 0.1% formic acid in water.

  • Sample Preparation:

    • To 50 µL of urine sample in a centrifuge tube, add 50 µL of the EtS-d5 internal standard working solution.

    • Add 900 µL of 0.1% formic acid in water (a 20-fold dilution).

    • Vortex the mixture for 10 seconds.

    • Centrifuge at 10,000 rpm for 5 minutes.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject an appropriate volume (e.g., 5-10 µL) of the prepared sample onto the LC-MS/MS system.

    • Perform chromatographic separation and mass spectrometric detection using optimized parameters.

Quantitative Data for Analytical Method

The following tables summarize typical parameters for the LC-MS/MS analysis of EtS using EtS-d5 as an internal standard.

Table 1: Typical LC Parameters

ParameterValue
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.7 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile/methanol
Flow Rate 0.3 - 0.5 mL/min
Column Temp. 30 - 40 °C
Injection Vol. 5 - 10 µL

Table 2: Typical MS/MS Parameters (Negative Ion Mode)

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
EtS125.097.0 ([HSO₄]⁻)80.0 ([SO₃]⁻)
EtS-d5130.098.0 ([DSO₄]⁻)80.0 ([SO₃]⁻)

Table 3: Method Performance Characteristics

ParameterTypical Value
Linear Range 25 - 5000 ng/mL
Limit of Quantification (LOQ) 10 - 25 ng/mL
Precision (%RSD) < 10%
Accuracy (%Bias) ± 15%
Recovery > 85%

Conclusion

Deuterated this compound (EtS-d5) is an indispensable tool for the accurate and precise quantification of the alcohol biomarker EtS in various biological matrices. The synthesis of EtS-d5 via esterification of deuterated ethanol provides a cost-effective means of obtaining this critical internal standard. The application of EtS-d5 in LC-MS/MS methods, as outlined in this protocol, enables reliable monitoring of alcohol consumption for clinical, forensic, and research purposes.

References

Application Notes and Protocols for the Analytical Method Validation of Ethyl Glucuronide (EtG) and Ethyl Sulfate (EtS) Detection

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Ethyl Glucuronide (EtG) and Ethyl Sulfate (EtS) are direct metabolites of ethanol and serve as sensitive and specific biomarkers for monitoring alcohol consumption.[1][2][3] Their detection is crucial in clinical and forensic settings for assessing alcohol abstinence.[4] Accurate and reliable quantification of EtG and EtS requires fully validated analytical methods. These application notes provide a comprehensive overview of the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of EtG and EtS in urine and hair, along with detailed experimental protocols.

I. Analytical Method Validation

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The validation of the EtG and EtS assay is performed in accordance with international guidelines and assesses the following parameters.[4][5][6]

1. Selectivity and Specificity:

Selectivity is the ability of the method to differentiate and quantify the analytes in the presence of other potentially interfering substances in the sample matrix.[5]

  • Protocol: Analyze at least six different blank urine and hair samples from individuals with no history of alcohol consumption. These blank samples should be free of any interfering peaks at the retention times of EtG, EtS, and their internal standards.[7]

2. Linearity and Range:

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

  • Protocol: Prepare calibration standards by fortifying blank urine or hair matrix with known concentrations of EtG and EtS.[8] A typical calibration range is 50-5000 ng/mL for both analytes in urine.[8] The linearity is evaluated by a weighted linear regression analysis (e.g., 1/x). A correlation coefficient (r²) of >0.99 is considered acceptable.[5][8]

3. Accuracy and Precision:

Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of scatter between a series of measurements.

  • Protocol: Analyze quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the calibration range.[8] Intra-assay (within-run) and inter-assay (between-run) precision and accuracy are determined by analyzing multiple replicates of these QC samples on the same day and on different days, respectively.[9] The acceptance criteria are typically within ±15% of the nominal value for accuracy (% bias) and a relative standard deviation (%RSD) of ≤15%.[8][10]

4. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

LOD is the lowest concentration of an analyte that can be reliably detected, while LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

  • Protocol: LOD and LOQ can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by analyzing a series of diluted samples and assessing precision and accuracy.[11] For EtG and EtS in urine, typical LOQs are around 50 ng/mL.[1][8]

5. Recovery:

Recovery is the measure of the efficiency of an analytical process, determined by comparing the analytical response of an extracted sample to the response of a non-extracted standard.

  • Protocol: Prepare two sets of samples. In the first set, blank matrix is spiked with the analytes before the extraction process. In the second set, the analytes are added to the extracted blank matrix. The recovery is calculated as the ratio of the mean peak area of the pre-extraction spiked samples to that of the post-extraction spiked samples. A consistent recovery of >75% is generally desirable.[12]

6. Matrix Effects:

Matrix effects are the suppression or enhancement of ionization of the analytes by co-eluting components of the sample matrix.[5][13]

  • Protocol: Evaluate matrix effects by comparing the peak response of the analytes in a post-extraction spiked sample to the peak response of the analytes in a neat solution at the same concentration.[5] The use of stable isotope-labeled internal standards (e.g., EtG-d5 and EtS-d5) is highly recommended to compensate for matrix effects.[5][14]

7. Stability:

Stability studies are conducted to evaluate the integrity of the analytes in a given matrix under specific storage and processing conditions.

  • Protocol: Assess the stability of EtG and EtS in the sample matrix under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at -20°C.[6][15] For urine samples, EtG and EtS are generally stable for 28 days at room temperature and 4°C.

II. Quantitative Data Summary

The following tables summarize typical validation parameters for the LC-MS/MS analysis of EtG and EtS in urine.

Table 1: Linearity and Range

AnalyteCalibration Range (ng/mL)Regression ModelCorrelation Coefficient (r²)
EtG50 - 5000Linear, 1/x weighting≥ 0.999
EtS50 - 5000Linear, 1/x weighting≥ 0.999
Data compiled from multiple sources.[1][8]

Table 2: Accuracy and Precision

AnalyteQC LevelConcentration (ng/mL)Intra-Assay Precision (%RSD)Inter-Assay Precision (%RSD)Accuracy (% Bias)
EtGLLOQ501.28 - 9.194.01 - 6.82Within ±6.3%
Low QC1500.675 - 7.781.00 - 4.99Within ±6.3%
Mid QC7500.675 - 7.781.00 - 4.99Within ±6.3%
High QC40000.675 - 7.781.00 - 4.99Within ±6.3%
EtSLLOQ501.28 - 9.194.01 - 6.82Within ±6.3%
Low QC1500.675 - 7.781.00 - 4.99Within ±6.3%
Mid QC7500.675 - 7.781.00 - 4.99Within ±6.3%
High QC40000.675 - 7.781.00 - 4.99Within ±6.3%
Representative data from a validated method.[8]

Table 3: LOD and LOQ

AnalyteLOD (ng/mL)LOQ (ng/mL)
EtG5 - 5019 - 50
EtS5 - 2515 - 50
Values can vary based on instrumentation and method sensitivity.[7][9]

III. Experimental Protocols

A. Protocol for EtG and EtS Analysis in Urine by LC-MS/MS

This protocol describes a "dilute-and-shoot" method, which is a simple and high-throughput approach for urine samples.[2][10]

1. Materials and Reagents:

  • EtG and EtS reference standards

  • EtG-d5 and EtS-d5 internal standards

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid

  • Deionized water

  • Blank human urine

2. Preparation of Standards and QC Samples:

  • Prepare stock solutions of EtG, EtS, EtG-d5, and EtS-d5 in methanol or water.

  • Prepare working standard solutions and QC samples by fortifying blank human urine with the analytes.[8] A typical range for calibration standards is 50 to 5000 ng/mL.[8]

  • Prepare a working internal standard solution containing EtG-d5 and EtS-d5 in 0.1% formic acid in water.[8]

3. Sample Preparation:

  • To 50 µL of urine sample, calibrator, or QC, add 950 µL of the working internal standard solution.[2][8]

  • Vortex the mixture for 10 seconds.[1][8]

  • Centrifuge at 3000 rpm for 5 minutes at 10°C.[1][8]

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A column specifically designed for EtG/EtS analysis, such as a Raptor EtG/EtS column.[2][10]

  • Mobile Phase A: 0.1% Formic acid in water.[2]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[2]

  • Gradient: A suitable gradient to separate EtG and EtS from matrix interferences. A typical run time is around 4 minutes.[2][10]

  • Injection Volume: 10 µL.[2]

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.[12]

  • Detection: Multiple Reaction Monitoring (MRM). Monitor at least two transitions for each analyte for confirmation.[5][7]

B. Protocol for EtG Analysis in Hair by LC-MS/MS

Hair analysis provides a longer window of detection for alcohol consumption.[4]

1. Sample Collection and Decontamination:

  • Collect a hair sample from the posterior vertex of the scalp.

  • Decontaminate the hair sample by washing with appropriate solvents (e.g., dichloromethane, methanol) to remove external contaminants.

2. Sample Preparation (Extraction):

  • Cut the decontaminated hair into small pieces.

  • Incubate a weighed amount of hair (e.g., 20-50 mg) in an extraction solution (e.g., water or a specialized reagent like M3®) containing the internal standard (EtG-d5).[4][16]

  • The incubation can be performed overnight at room temperature with sonication or at an elevated temperature for a shorter period.[4]

  • After incubation, centrifuge the sample and collect the supernatant.

  • The extract may require a clean-up step, such as solid-phase extraction (SPE) or microextraction by packed sorbent (MEPS), to remove interferences.[16]

3. LC-MS/MS Analysis:

  • The LC-MS/MS conditions are similar to those used for urine analysis, with potential modifications to the gradient and MRM transitions as needed.

IV. Visualizations

G Workflow for EtG/EtS Analysis in Urine cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis urine_sample Urine Sample (50 µL) add_is Add Internal Standard (950 µL EtG-d5/EtS-d5) urine_sample->add_is vortex Vortex (10 sec) add_is->vortex centrifuge Centrifuge (3000 rpm, 5 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM) separation->detection quantification Data Analysis & Quantification detection->quantification

Caption: A simplified workflow for the "dilute-and-shoot" analysis of EtG and EtS in urine.

G Analytical Method Validation Process start Define Method Requirements selectivity Selectivity & Specificity start->selectivity linearity Linearity & Range selectivity->linearity accuracy_precision Accuracy & Precision linearity->accuracy_precision lod_loq LOD & LOQ accuracy_precision->lod_loq recovery Recovery lod_loq->recovery matrix_effects Matrix Effects recovery->matrix_effects stability Stability matrix_effects->stability end Validated Method stability->end

Caption: The logical flow of key parameters assessed during analytical method validation.

References

Application Note: Separation of Ethyl Sulfate using a Charged Surface-C18 Column

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reproducible method for the quantitative analysis of ethyl sulfate (EtS) in urine samples using a charged surface-C18 column. Ethyl sulfate is a minor, non-oxidative metabolite of ethanol and serves as a biomarker for alcohol consumption.[1][2][3] Due to its polar nature, retaining and separating EtS on traditional reversed-phase columns can be challenging.[1][2] This method utilizes a charged surface-C18 column, which enhances the retention of polar analytes like EtS, coupled with tandem mass spectrometry for sensitive and selective detection.[1][2][4] The presented protocol, based on a simple "dilute and shoot" sample preparation, demonstrates excellent linearity, reproducibility, and stable retention times, making it suitable for high-throughput clinical research and forensic toxicology applications.[2][4]

Introduction

Ethyl sulfate (EtS) is a direct metabolite of ethanol, formed by the conjugation of ethanol with sulfate.[3] Along with ethyl glucuronide (EtG), it has emerged as a key biomarker for monitoring alcohol consumption and abstinence, detectable in urine for up to 80 hours after intake.[1][2] The high polarity of EtS presents a challenge for traditional reversed-phase liquid chromatography (RPLC) methods using standard C18 columns, often resulting in poor retention.[1][2]

Charged surface-C18 columns are a type of modified reversed-phase media that incorporate a positive charge at the surface.[4][5][6] This positive charge interacts with anionic analytes like EtS, providing an additional retention mechanism beyond the hydrophobic interactions of the C18 chains. This allows for improved retention and separation of polar compounds without the need for ion-pairing agents, which can suppress mass spectrometry signals.[6]

This application note provides a detailed protocol for the separation and quantification of EtS using an Agilent InfinityLab Poroshell 120 CS-C18 column and an LC/MS/MS system.[1][4]

Experimental

Instrumentation and Consumables
  • LC System: Agilent 1290 Infinity II LC or equivalent[4]

  • Mass Spectrometer: Agilent 6470 or Ultivo Triple Quadrupole LC/MS system with Agilent Jet Stream technology[4]

  • Analytical Column: Agilent InfinityLab Poroshell 120 CS-C18, 2.1 × 50 mm, 2.7 µm[4]

  • Data Acquisition and Analysis Software: MassHunter Software Suite[4]

Reagents and Standards
  • Ethyl Sulfate (EtS) and Ethyl Glucuronide (EtG) analytical standards

  • Deuterated internal standards (d5-EtS and d5-EtG)

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • Methanol, LC-MS grade

  • Blank urine matrix for calibrators and quality controls

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the separation of EtS.

ParameterValue
Analytical Column Agilent InfinityLab Poroshell 120 CS-C18, 2.1 × 50 mm, 2.7 µm[4]
Mobile Phase A 0.01% Formic Acid in Water[1][4]
Mobile Phase B Methanol[1]
Flow Rate 0.350 mL/min[1]
Column Temperature 40 °C[1]
Injection Volume 2 µL[1][4]
Needle Wash IPA:MeOH:ACN:Acetone (50:20:20:10)[1]
Autosampler Temp. 4 °C[1]

Gradient Program:

Time (min)%B
0.002
3.0050
3.0198
3.9998
4.002
Mass Spectrometry Conditions

The following table outlines the mass spectrometer settings for the detection of EtS.

ParameterValue
Ionization Mode Negative[1]
Drying Gas Temp. 200 °C[1]
Drying Gas Flow 12 L/min[1]
Multiple Reaction Monitoring (MRM) Specific transitions for EtS and its internal standard

Protocols

Standard and Sample Preparation
  • Stock Solutions: Prepare individual stock solutions of EtS and its deuterated internal standard (d5-EtS) in methanol.[4]

  • Calibration Standards: Prepare a series of calibration standards by spiking blank urine with the EtS stock solution to achieve the desired concentration range (e.g., 10 to 1,000 ng/mL).[1][4]

  • Sample Preparation:

    • For each urine sample, calibrator, or quality control, pipette 10 µL into a sample vial.[4]

    • Add 490 µL of Mobile Phase A (0.01% formic acid in water) to achieve a 1:50 dilution.[4]

    • Add 10 µL of the internal standard solution.[4]

    • Cap the vials and vortex thoroughly.[4]

    • The samples are now ready for injection ("dilute and shoot").[4]

Experimental Workflow

The following diagram illustrates the overall experimental workflow from sample receipt to data analysis.

experimental_workflow sample_receipt Urine Sample Receipt dilution 1:50 Dilution (10µL Sample + 490µL MPA) sample_receipt->dilution is_spike Internal Standard Spiking dilution->is_spike vortex Vortex is_spike->vortex lc_injection LC-MS/MS Injection (2µL) vortex->lc_injection data_acquisition Data Acquisition (MRM Mode) lc_injection->data_acquisition data_analysis Data Analysis (Quantification) data_acquisition->data_analysis

Caption: Experimental workflow for ethyl sulfate analysis.

Results and Discussion

Chromatography and Retention

The charged surface-C18 column provided excellent retention and peak shape for the highly polar ethyl sulfate.[1][4] The combination of the C18 ligands and the charged surface allows for a mixed-mode separation mechanism, enhancing the retention of anionic species like EtS.[7] In a study using a 3-minute gradient, EtS was well-retained with a retention factor (k') of 3.5.[2] The method demonstrated stable retention times over 800 injections, highlighting its robustness for high-throughput analysis.[1][2][4]

Quantitative Performance

The method was validated for quantitative performance, and the results are summarized in the table below.

ParameterEthyl Sulfate (EtS) Performance
Calibration Range 10 - 1,000 ng/mL[1][4]
Linearity (R²) > 0.998[1]
Weighting 1/x[1]

The calibration curve for EtS showed excellent linearity across the specified concentration range.[1][4] The method proved to be highly reproducible over a large number of injections, indicating its suitability for routine analysis.[1][4]

Sample Preparation Optimization

Different sample dilutions (1:10, 1:20, and 1:50) and injection volumes (0.5 to 20 µL) were evaluated to determine the optimal conditions for peak shape and response.[1][4] A 1:50 dilution with a 2 µL injection volume was found to yield the best results, minimizing matrix effects while providing sufficient sensitivity.[1][2][4]

Conclusion

This application note presents a validated LC-MS/MS method for the quantitative analysis of ethyl sulfate in urine using a charged surface-C18 column. The key advantages of this method include:

  • Enhanced Retention: The charged surface-C18 column effectively retains the polar EtS analyte, providing good peak shape and resolution.[1][2][4]

  • Simple Sample Preparation: A straightforward "dilute and shoot" protocol minimizes sample handling and potential for error.[1][4]

  • Robustness and Reproducibility: The method demonstrates excellent linearity and stable performance over numerous injections.[1][2][4]

  • High Throughput: The short run time and simple sample preparation make this method ideal for laboratories with high sample volumes.[2]

This protocol provides a reliable and efficient solution for researchers, scientists, and drug development professionals involved in alcohol biomarker analysis.

References

Application Notes: Ethyl Sulphate Inapplicability in Industrial Cleaning Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Scope and Purpose

These notes address the inquiry regarding the application of ethyl sulphate (also known as diethyl sulfate) in industrial cleaning formulations. Contrary to the initial premise, extensive research indicates that this compound is not used as a component in industrial cleaning agents. This document outlines the reasons for its unsuitability, focusing on its chemical properties, toxicological profile, and primary industrial applications. Furthermore, it provides an overview of the classes of chemicals that are standard in the formulation of effective and safe industrial cleaners.

Core Findings: Inapplicability of this compound in Cleaning Formulations

This compound is a potent ethylating agent primarily used in organic synthesis.[1][2][3][4][5] Its properties make it unsuitable and hazardous for cleaning applications for the following reasons:

  • High Toxicity and Carcinogenicity: this compound is classified as a probable human carcinogen (Group 2A) and is known to be a genotoxic alkylating agent that can cause genetic defects.[1][4][5][6][7] Its use in formulations that involve widespread contact and disposal, such as cleaning agents, would pose significant health risks to workers and the environment.[7]

  • Reactivity and Instability in Water: this compound hydrolyzes (reacts with water) to form monoethyl sulfate and ethanol, particularly in hot water.[1][8] This instability is undesirable for a cleaning agent, which must remain effective in aqueous solutions. The hydrolysis half-life in water is short, estimated at 1.7 hours, making it impractical for stable formulations.[8][9]

  • Lack of Surfactant Properties: Effective cleaning agents rely on surfactants to reduce the surface tension of water, allowing it to wet surfaces and emulsify soils like oils and grease.[10][11][12][13] this compound does not possess the molecular structure of a surfactant, which typically includes a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail.[12]

  • Corrosivity: It is described as corrosive to metals and tissue, which would damage the very surfaces it is intended to clean and pose a severe hazard to users.[9]

Physicochemical and Toxicological Data

The following table summarizes the key properties of this compound, highlighting its unsuitability for cleaning applications.

PropertyValue / DescriptionImplication for Cleaning Applications
Chemical Formula (C₂H₅)₂SO₄-
Appearance Colorless, oily liquid with a faint peppermint odor.[1][8][9]Odor may be misleading as it does not indicate its high toxicity.
Primary Function Strong ethylating agent.[1][2][9]Used for chemical synthesis, not for soil removal or surface cleaning.
Solubility Miscible with alcohol and ether; slowly hydrolyzes in water.[1][8]Instability in water makes it unsuitable for aqueous cleaning formulations.
Toxicity Toxic if swallowed or inhaled; causes severe skin burns and eye damage.[7]Poses extreme health and safety risks for handling and use.
Carcinogenicity Classified as a probable human carcinogen (IARC Group 2A).[4][5]Unacceptable long-term health risk for a cleaning product.
Genotoxicity Suspected of causing genetic defects; potent genotoxic effects observed in multiple test systems.[1][4][5][7]High-risk mutagenic properties.

Standard Components of Industrial Cleaning Agents

Industrial cleaning formulations are complex mixtures designed for specific tasks. The primary components fall into several categories that work synergistically to achieve effective cleaning.

  • Surfactants (Surface-Active Agents): These are the most critical components. They reduce the surface tension of water, allowing the cleaning solution to penetrate and lift away dirt, oils, and grease.[10][11][12][13]

    • Anionic Surfactants: (e.g., Sodium Dodecyl Sulfate) - Excellent for removing oils and particulate matter.[10]

    • Nonionic Surfactants: (e.g., Alcohol Ethoxylates) - Versatile and stable across a range of pH and temperatures.[10]

    • Cationic Surfactants: (e.g., Quaternary Ammonium Compounds) - Often used for their antimicrobial and sanitizing properties.[10]

  • Solvents: Used to dissolve soils that are not water-soluble.[14][15][16] Common types include:

    • Hydrocarbon Solvents: (e.g., Mineral Spirits, Toluene) - Effective for heavy oils and grease.[16][17][18]

    • Oxygenated Solvents: (e.g., Alcohols, Ketones, Glycol Ethers) - Used for a wide range of soils.[14][16]

  • Builders: These chemicals enhance the performance of surfactants.[19][20] They soften water by binding to mineral ions (like calcium and magnesium) and increase the alkalinity of the solution, which helps to break down fats and oils.[20][21] Examples include phosphates, sodium carbonate, and sodium silicate.[20]

  • Chelating Agents: These are a type of builder that specifically binds to metal ions, preventing them from interfering with the cleaning process or causing stains.[22]

Visualization of Chemical Relationships

The following diagram illustrates the logical process for determining the unsuitability of this compound as a cleaning agent.

cluster_requirements Cleaning Agent Requirements cluster_properties This compound Properties A Initial Premise: This compound as a Cleaning Agent B Evaluation of Core Requirements for Cleaning Agents A->B Req1 Surfactant Action Req2 Stability in Water Req3 Low Toxicity C Physicochemical Properties of this compound Prop1 Potent Alkylating Agent Prop2 Hydrolyzes in Water D Toxicological Profile of this compound Prop3 High Toxicity & Carcinogenicity E Conclusion: Unsuitable for Cleaning Applications Req1->E Fails all core requirements Req2->E Fails all core requirements Req3->E Fails all core requirements Prop1->Req1 No surfactant properties Prop2->Req2 Unstable Prop3->Req3 High Hazard

Caption: Logical workflow showing this compound's failure to meet cleaning agent criteria.

This diagram shows the primary industrial use of diethyl sulfate as an intermediate in the synthesis of other chemicals, such as in the now largely obsolete strong-acid process for producing ethanol.[1][5][17]

Ethylene Ethylene (H₂C=CH₂) EthylSulfate Ethyl Hydrogen Sulfate (CH₃CH₂OSO₃H) Ethylene->EthylSulfate Reaction with SulfuricAcid Sulfuric Acid (H₂SO₄) SulfuricAcid->EthylSulfate DiethylSulfate Diethyl Sulfate ((CH₃CH₂)₂SO₄) EthylSulfate->DiethylSulfate Further Reaction Ethanol Ethanol (CH₃CH₂OH) EthylSulfate->Ethanol Hydrolysis DiethylSulfate->Ethanol Hydrolysis Water Water (H₂O) Water->Ethanol

Caption: Synthesis pathway showing diethyl sulfate as a chemical intermediate.

General Protocol: Evaluating Cleaning Efficacy (Gravimetric Method)

While no protocol exists for using this compound as a cleaning agent, this section provides a generalized, standard experimental protocol for assessing the cleaning efficacy of a suitable industrial degreaser. This protocol is for informational purposes only and should NOT be performed with this compound.

Objective: To quantify the cleaning efficiency of a detergent by measuring the mass of soil removed from a standardized coupon.

Materials:

  • Standardized metal coupons (e.g., stainless steel, 5cm x 5cm)

  • Industrial soil (e.g., standardized grease, cutting oil)

  • Test cleaning agent, prepared at specified concentration

  • Deionized water (for rinsing)

  • Beakers, ultrasonic bath or mechanical agitator

  • Analytical balance (readable to 0.1 mg)

  • Drying oven

  • Forceps, lint-free wipes

Methodology:

  • Coupon Preparation: 1.1. Clean all test coupons thoroughly with a suitable solvent (e.g., acetone, isopropanol) to remove any residual oils. 1.2. Dry the coupons in an oven at 105°C for 30 minutes. 1.3. Allow coupons to cool to room temperature in a desiccator. 1.4. Weigh each coupon on the analytical balance and record its initial clean mass (M₁).

  • Soiling Procedure: 2.1. Apply a consistent, predetermined amount of the industrial soil evenly across the surface of each coupon. 2.2. Weigh the soiled coupon and record the soiled mass (M₂). 2.3. The initial mass of the soil (S_initial) is calculated as: S_initial = M₂ - M₁. 2.4. (Optional) "Cure" or "bake" the soiled coupons under specified conditions (e.g., 2 hours at 80°C) to simulate industrial conditions.

  • Cleaning Process: 3.1. Prepare the cleaning solution to the desired concentration and temperature in a beaker. 3.2. Immerse the soiled coupon into the cleaning solution. 3.3. Apply mechanical action (e.g., ultrasonication for 5 minutes, mechanical shaking) as specified by the test parameters. 3.4. Remove the coupon using forceps and rinse thoroughly with a stream of deionized water for 30 seconds.

  • Final Measurement: 4.1. Dry the cleaned coupon in an oven at 105°C for 30 minutes. 4.2. Cool the coupon in a desiccator to room temperature. 4.3. Weigh the final cleaned and dried coupon, and record this mass (M₃). 4.4. The mass of the remaining soil (S_final) is calculated as: S_final = M₃ - M₁.

  • Data Presentation and Calculation: 5.1. The mass of soil removed (S_removed) is: S_removed = S_initial - S_final. 5.2. Cleaning Efficiency (%) is calculated as: Efficiency (%) = (S_removed / S_initial) * 100. 5.3. Record results in a table for comparison across different cleaning agents or conditions.

Coupon IDInitial Mass (M₁) (g)Soiled Mass (M₂) (g)Initial Soil (S_initial) (g)Final Mass (M₃) (g)Final Soil (S_final) (g)Soil Removed (g)Cleaning Efficiency (%)
Test-01
Test-02
Control-01
Conclusion

This compound is a hazardous chemical intermediate with no application in the industrial cleaning sector. Its toxicological profile and chemical instability in water render it fundamentally unsuitable for such use. Professionals in research and drug development should be aware of its actual applications as a potent ethylating agent and its significant associated health risks. The development of industrial cleaning agents relies on a well-understood combination of surfactants, solvents, and builders, which are selected for both efficacy and safety.

References

Ethyl Sulphate: A Versatile Ethylating Agent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl sulphate (ethyl hydrogen sulphate), with the chemical formula C₂H₆O₄S, is a mono-alkyl ester of sulfuric acid. While historically significant as an intermediate in the production of ethanol from ethylene, it also serves as a reactive and efficient ethylating agent in organic synthesis. Its utility lies in its ability to introduce an ethyl group (-CH₂CH₃) onto various nucleophilic substrates, including phenols and amines, which are fundamental transformations in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. This document provides detailed application notes, experimental protocols, and a summary of its reactivity and safety considerations to guide researchers in its effective use.

Applications in Organic Synthesis

This compound is primarily employed for the O-ethylation of phenols and the N-ethylation of amines. These reactions are crucial for modifying the properties of molecules, such as increasing lipophilicity, altering biological activity, or protecting reactive functional groups.

  • O-Ethylation of Phenols: The reaction of phenols with this compound, typically in the presence of a base, yields phenyl ethyl ethers. This transformation is an adaptation of the Williamson ether synthesis. The ethyl group can enhance the pharmacological properties of phenolic compounds.

  • N-Ethylation of Amines: Primary and secondary amines can be ethylated by this compound to produce the corresponding N-ethylamines and N,N-diethylamines. This is a key step in the synthesis of many active pharmaceutical ingredients and other specialty chemicals.

Reaction Mechanism

The ethylation of nucleophiles (Nu:) by this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The sulphate group is an excellent leaving group, facilitating the attack of the nucleophile on the electrophilic α-carbon of the ethyl group.

SN2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Reactants Nu: + CH₃CH₂OSO₃H Transition_State [Nu---CH₂(CH₃)---OSO₃H]⁻ Reactants->Transition_State Backside Attack Products Nu-CH₂CH₃ + HSO₄⁻ Transition_State->Products Leaving Group Departure

SN2 mechanism of ethylation by this compound.

Experimental Protocols

The following are generalized protocols for the ethylation of phenols and amines using this compound. Researchers should optimize these conditions for their specific substrates.

Protocol 1: O-Ethylation of a Phenol (e.g., Synthesis of Phenetole)

This protocol is a general adaptation of the Williamson ether synthesis using this compound.

Materials:

  • Phenol

  • This compound

  • Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

  • Solvent (e.g., ethanol, acetone, or a two-phase system with a phase-transfer catalyst)

  • Diethyl ether or other suitable extraction solvent

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulphate or sodium sulphate

  • Standard laboratory glassware for reaction, work-up, and purification

Procedure:

  • Deprotonation of Phenol: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the phenol (1.0 eq) in the chosen solvent. Add a base (1.1 - 1.5 eq) to the solution. If using an alkali hydroxide, it can be added as a concentrated aqueous solution. If using a carbonate, it should be finely powdered. Stir the mixture at room temperature for 30 minutes to form the phenoxide salt.

  • Ethylation: Add this compound (1.1 - 1.5 eq) dropwise to the stirred solution.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for 2-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid is present, filter it off. The filtrate is then concentrated under reduced pressure to remove the solvent.

  • Extraction: Dissolve the residue in water and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic extracts and wash successively with 1 M NaOH solution (to remove any unreacted phenol), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulphate, filter, and concentrate under reduced pressure to yield the crude phenyl ethyl ether.

  • Purification: The crude product can be purified by distillation or column chromatography.

O_Ethylation_Workflow A 1. Dissolve Phenol in Solvent B 2. Add Base (e.g., NaOH) to form Phenoxide A->B C 3. Add this compound B->C D 4. Heat to Reflux (2-6 h) C->D E 5. Cool and Filter D->E F 6. Concentrate Filtrate E->F G 7. Extraction with Diethyl Ether F->G H 8. Wash Organic Layer G->H I 9. Dry and Concentrate H->I J 10. Purify Product (Distillation/Chromatography) I->J

Workflow for O-Ethylation of Phenols.
Protocol 2: N-Ethylation of an Aniline (e.g., Synthesis of N-Ethylaniline)

This protocol outlines a general procedure for the mono-ethylation of anilines. The formation of di-ethylated and quaternary ammonium salt byproducts can occur, especially with more reactive anilines and an excess of the ethylating agent.

Materials:

  • Aniline

  • This compound

  • Sodium bicarbonate (NaHCO₃) or another mild base

  • Solvent (e.g., ethanol, acetonitrile)

  • Dichloromethane or other suitable extraction solvent

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the aniline (1.0 eq) and sodium bicarbonate (2.0-3.0 eq) in the chosen solvent.

  • Addition of Ethylating Agent: Add this compound (1.0-1.2 eq) to the mixture.

  • Reaction: Stir the reaction mixture at a temperature ranging from room temperature to a gentle reflux (e.g., 50-80 °C) for 4-24 hours. Monitor the reaction by TLC.

  • Work-up: Once the starting material is consumed, cool the reaction mixture and filter to remove inorganic salts.

  • Solvent Removal: Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in dichloromethane and wash with water to remove any remaining salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulphate, filter, and concentrate to give the crude N-ethylaniline.

  • Purification: The product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

N_Ethylation_Workflow A 1. Dissolve Aniline and Base in Solvent B 2. Add this compound A->B C 3. Stir at RT to Reflux (4-24 h) B->C D 4. Cool and Filter C->D E 5. Concentrate Filtrate D->E F 6. Extraction with Dichloromethane E->F G 7. Dry and Concentrate F->G H 8. Purify Product (Chromatography/Distillation) G->H

Workflow for N-Ethylation of Anilines.

Quantitative Data

The following tables summarize representative data for ethylation reactions. Note that yields are highly dependent on the specific substrate and reaction conditions.

Table 1: O-Ethylation of Substituted Phenols

Phenol SubstrateEthylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
PhenolThis compoundNaOHEthanol/WaterReflux4>80 (expected)
p-CresolThis compoundK₂CO₃AcetoneReflux6>85 (expected)
p-NitrophenolEthyl IodideK₂CO₃AcetoneReflux595
VanillinDithis compoundNaOHWater50290

Table 2: N-Ethylation of Anilines

Aniline SubstrateEthylating AgentBase/ConditionsSolventTemperature (°C)Time (h)Product (Yield %)
AnilineDiethyl OxalateDirect ReactionNeat20020N-Ethylaniline (low yield reported for N-methylation)
4-(β-hydroxyethyl-sulfonyl)-N-ethyl-anilineSulfuric AcidN,N-dimethyl-dodecylamineTolueneReflux94-(β-sulfatoethylsulfone)-N-ethyl-aniline (85%)[1]

Note: Specific and comparative yield data for the N-ethylation of a range of anilines with this compound is limited in readily available literature. The provided data illustrates related transformations.

Safety and Handling

This compound is a corrosive and potentially toxic substance. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. It is a suspected mutagen and should be treated with the same precautions as other alkylating agents like dithis compound, which is a known carcinogen.[1] In case of contact, flush the affected area with copious amounts of water and seek medical attention.

Conclusion

This compound is a valuable and reactive ethylating agent for the modification of phenols and amines. The SN2 reaction mechanism allows for efficient ethyl group transfer under relatively mild conditions. While detailed quantitative data for a wide range of substrates is not always available in modern literature, the provided protocols offer a solid starting point for researchers to develop and optimize their specific ethylation reactions. Due to its potential hazards, all manipulations of this compound should be performed with strict adherence to safety protocols.

References

Application Notes and Protocols for Monitoring Alcohol Abstinence in Clinical Trials Using Ethyl Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing ethyl sulfate (EtS) as a biomarker for monitoring alcohol abstinence in clinical trials. EtS, a direct metabolite of ethanol, offers a sensitive and specific method for objectively assessing recent alcohol consumption.

Introduction

Ethyl sulfate (EtS) is a non-oxidative, phase II metabolite of ethanol, formed through the conjugation of ethanol with a sulfate group.[1] It is excreted in urine and can be detected for a longer period than ethanol itself, making it a valuable biomarker for monitoring abstinence.[2][3] The concurrent analysis of EtS with ethyl glucuronide (EtG), another direct ethanol metabolite, can enhance the sensitivity of detecting recent alcohol intake.[1][4] This is because EtG and EtS are formed via different metabolic pathways.[4]

Data Presentation

The following tables summarize key quantitative data related to the use of EtS in monitoring alcohol abstinence.

Table 1: Urinary EtS and EtG Detection Windows After Alcohol Consumption

Alcohol DoseTime Post-ConsumptionEtG Cutoff (ng/mL)% Positive (EtG)EtS Cutoff (ng/mL)% Positive (EtS)Reference
Low (Target BAC: 20 mg/dL)12 hours100100%50Not specified[3]
Low (Target BAC: 20 mg/dL)24 hours100Poor sensitivity50Not specified[3]
Medium (Target BAC: 80 mg/dL)12 hours100100%50Not specified[3]
Medium (Target BAC: 80 mg/dL)24 hours100Good sensitivity50Not specified[3]
High (Target BAC: 120 mg/dL)12 hours100100%50Not specified[3]
High (Target BAC: 120 mg/dL)24 hours100Good sensitivity50Not specified[3]
6 drinks or less48 hours100Low sensitivity50Not specified[3][5]

BAC: Blood Alcohol Concentration

Table 2: Recommended Urinary Cutoff Concentrations for EtG and EtS

AnalyteCutoff Concentration (ng/mL)ApplicationReference
EtG100Standard Abstinence Monitoring[3][5]
EtS50Standard Abstinence Monitoring[3]
EtG200Standard Abstinence Monitoring[3][5]
EtS100Standard Abstinence Monitoring[3]
EtG500Reduced sensitivity, may miss light drinking[3][5]
EtS250Reduced sensitivity, may miss light drinking[3]

Table 3: Performance Characteristics of LC-MS/MS Method for EtG and EtS in Urine

ParameterEthyl Glucuronide (EtG)Ethyl Sulfate (EtS)Reference
Limit of Detection (LOD) 25 ng/mL25 ng/mL[6]
Lower Limit of Quantitation (LLOQ) 100 ng/mL50 ng/mL[3]
Upper Limit of Quantitation 10,000 ng/mL (linear to 200,000 ng/mL)10,000 ng/mL[3]
Intra-day Precision (%RSD) 0.6 - 4.7%0.6 - 4.7%[7]
Inter-day Precision (%RSD) 0.8 - 12.1%0.8 - 12.1%[7]
Accuracy 94.2 - 113.5%94.2 - 113.5%[7]
Recovery > 85%> 85%[6]
Sample Volume 100 µL100 µL[6]
Analysis Time 6 minutes6 minutes[6]

Table 4: EtS and EtG Concentrations in Hair Samples

ParameterValueReference
Limit of Quantification (LOQ) 5 pg/mg[8]
Linearity Range 5 - 500 pg/mg[8]
EtS Concentration Range in Patients 24 - 1776 pg/mg[8]
EtG Concentration Range in Patients 1 - 1149 pg/mg[8]

Experimental Protocols

Protocol 1: Quantitative Analysis of Ethyl Sulfate in Urine by LC-MS/MS

This protocol is based on the direct injection of diluted urine samples, a common and efficient method for EtS analysis.[9]

1. Materials and Reagents:

  • Ethyl Sulfate (EtS) analytical standard

  • Ethyl Sulfate-d5 (EtS-d5) internal standard

  • Blank human urine

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (optional, for mobile phase modification)

  • Autosampler vials

  • Pipettes and tips

2. Instrumentation:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system equipped with an electrospray ionization (ESI) source.

3. Sample Preparation:

  • Thaw frozen urine samples at room temperature.

  • Centrifuge samples if particulate matter is present.

  • In an autosampler vial, combine:

    • 50 µL of internal standard solution (EtS-d5).

    • 50 µL of urine sample.

    • 900 µL of a 50:50 (v/v) mixture of acetonitrile and water.[7]

  • For samples expected to have high concentrations, a further 1:50 dilution with water can be performed before the 1:20 dilution step.[7]

  • Vortex the mixture thoroughly.

4. LC-MS/MS Analysis:

  • LC Column: A C18 column (e.g., Hypersil GOLD 50 x 2.1 mm; 5 µm) is suitable.[6]

  • Injection Volume: 20 µL.[6]

  • Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).

  • Flow Rate: A typical flow rate is between 0.2-0.5 mL/min.

  • MS Detection: Operate the mass spectrometer in negative ion mode.

  • Ion Transitions:

    • EtS: Precursor ion m/z 125 → Product ions m/z 97 [HSO4]⁻ and m/z 80 [SO3]⁻.[9]

    • EtS-d5 (Internal Standard): Precursor ion m/z 130 → Product ion m/z 98 [DSO4]⁻.[3][9]

5. Calibration and Quantification:

  • Prepare calibration standards by spiking blank urine with known concentrations of EtS, ranging from 25 ng/mL to 10,000 ng/mL.[6]

  • Process calibration standards and quality control samples in the same manner as the unknown samples.

  • Construct a calibration curve by plotting the peak area ratio of EtS to EtS-d5 against the concentration of the calibrators.

  • Determine the concentration of EtS in the unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: Analysis of Ethyl Sulfate in Hair

This protocol provides a method for the detection of chronic alcohol consumption through the analysis of EtS in hair.[8]

1. Materials and Reagents:

  • Hair sample (proximal segment)

  • Decontamination solvents (e.g., dichloromethane, methanol)

  • Extraction solvent (e.g., methanol or a buffer solution)

  • Ethyl Sulfate-d5 (EtS-d5) internal standard

  • Solid-Phase Extraction (SPE) cartridges (if required for cleanup)

  • LC-MS grade solvents

2. Sample Preparation:

  • Wash the hair sample with decontamination solvents to remove external contaminants.

  • Dry the hair sample completely.

  • Pulverize or finely cut the hair to increase the surface area for extraction.

  • Incubate a weighed amount of hair (e.g., 20-50 mg) in the extraction solvent containing the internal standard (EtS-d5).

  • After incubation (e.g., overnight at room temperature), centrifuge the sample.

  • Collect the supernatant. A solid-phase extraction (SPE) step may be included here for further purification if necessary.[8]

  • Evaporate the supernatant to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • The LC-MS/MS parameters are similar to those described in Protocol 1, with adjustments to the gradient and run time as needed for the hair matrix.

Mandatory Visualizations

G Signaling Pathway of Ethanol Metabolism to Ethyl Sulfate cluster_oxidative Oxidative Pathway cluster_non_oxidative Non-Oxidative Pathway Ethanol Ethanol Acetaldehyde Acetaldehyde Ethanol->Acetaldehyde >95% Ethanol->Acetaldehyde ADH EtG Ethyl Glucuronide (EtG) Ethanol->EtG <5% Ethanol->EtG UGT EtS Ethyl Sulfate (EtS) Ethanol->EtS Minor Ethanol->EtS SULT Acetate Acetate Acetaldehyde->Acetate Acetaldehyde->Acetate ALDH CO2_H2O CO2 + H2O Acetate->CO2_H2O UDPGA UDPGA UDPGA->EtG PAPS PAPS PAPS->EtS ADH ADH ALDH ALDH UGT UGT SULT SULT

Caption: Ethanol Metabolism Pathways

G Experimental Workflow for Urinary EtS Analysis start Start sample_collection Urine Sample Collection start->sample_collection sample_prep Sample Preparation (Dilution & IS Addition) sample_collection->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis data_processing Data Processing (Quantification) lcms_analysis->data_processing result_reporting Result Reporting data_processing->result_reporting end End result_reporting->end

Caption: Urinary EtS Analysis Workflow

G Logical Workflow for Abstinence Monitoring in a Clinical Trial enrollment Participant Enrollment baseline Baseline Sample Collection (Urine/Hair) enrollment->baseline randomization Randomization to Treatment/Placebo baseline->randomization monitoring Periodic Sample Collection (e.g., weekly) randomization->monitoring analysis EtS/EtG Analysis monitoring->analysis end_of_study End of Study Analysis monitoring->end_of_study result Result Interpretation (Positive/Negative) analysis->result abstinent Abstinent result->abstinent Negative non_abstinent Non-Abstinent (Follow-up/Intervention) result->non_abstinent Positive abstinent->monitoring non_abstinent->monitoring

Caption: Clinical Trial Abstinence Monitoring

References

Troubleshooting & Optimization

Technical Support Center: Minimizing Ion Suppression in Ethyl Sulphate Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression in ethyl sulphate (EtS) mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem in this compound analysis?

A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix reduce the ionization efficiency of the target analyte, in this case, this compound.[1] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analysis.[1] In complex biological matrices like urine, where EtS is often measured, endogenous compounds such as salts, proteins, and lipids are common causes of ion suppression.

Q2: How can I detect ion suppression in my LC-MS/MS method for this compound?

A2: A common and effective method for identifying ion suppression is the post-column infusion experiment.[2] This technique involves infusing a constant flow of an this compound standard solution into the mass spectrometer while injecting a blank matrix sample. A dip in the baseline signal of the this compound standard indicates the retention times at which matrix components are eluting and causing suppression.[2]

Q3: What are the most effective strategies to minimize ion suppression for this compound analysis?

A3: The most effective strategies involve a combination of thorough sample preparation, optimized chromatographic separation, and appropriate internal standard selection.[1]

  • Sample Preparation: Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are highly effective at removing interfering matrix components before analysis.[3] "Dilute-and-shoot" methods, while simpler, are more prone to ion suppression.[4]

  • Chromatographic Separation: Optimizing the LC method to separate this compound from co-eluting matrix components is crucial. This can be achieved by adjusting the mobile phase composition, gradient profile, or using a column with a different selectivity.[1]

  • Internal Standards: Using a stable isotope-labeled internal standard (e.g., this compound-d5) is highly recommended.[4] These internal standards co-elute with the analyte and experience similar ion suppression, allowing for accurate quantification by correcting for signal variability.[1]

Q4: Can changing the ionization source or mode help reduce ion suppression?

A4: Yes, in some cases. Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to ion suppression than Electrospray Ionization (ESI) for certain compounds.[5] Additionally, switching the ESI polarity can sometimes help. Since this compound is analyzed in negative ion mode, and fewer compounds are ionizable in this mode, it might reduce the number of interfering species.[5] However, this is only a viable option if the interfering compounds are not also ionized in negative mode.

Troubleshooting Guides

Issue 1: Poor sensitivity and inconsistent results for this compound standards.

This is a common indicator of ion suppression. The following troubleshooting workflow can help identify and resolve the issue.

Troubleshooting Workflow for Poor Sensitivity A Start: Poor Sensitivity / Inconsistent Results B Perform Post-Column Infusion Experiment A->B C Ion Suppression Detected? B->C D Optimize Sample Preparation C->D Yes M Consult Instrument Manufacturer / Further Method Development C->M No E Implement SPE or LLE D->E F Increase Dilution Factor D->F G Optimize Chromatographic Separation E->G F->G H Modify Gradient / Mobile Phase G->H I Evaluate Different Column Chemistry G->I J Use Stable Isotope-Labeled Internal Standard H->J I->J K Re-evaluate Method Performance J->K L Issue Resolved K->L Yes K->M No

Caption: Troubleshooting workflow for addressing poor sensitivity and inconsistent results.

Issue 2: Choosing the right sample preparation technique.

The choice of sample preparation is critical for minimizing ion suppression. The following table summarizes the effectiveness of common techniques for this compound analysis in urine.

Sample Preparation TechniqueTypical Recovery (%)Typical Ion Suppression (%)AdvantagesDisadvantages
Dilute-and-Shoot >95%20-50%Fast, simple, and inexpensive.High risk of ion suppression and instrument contamination.[1]
Protein Precipitation 85-100%15-40%Relatively simple and removes proteins effectively.May not remove other interfering substances like salts and phospholipids.
Liquid-Liquid Extraction (LLE) 70-90%<25%Good for removing non-polar interferences.Can be labor-intensive and require large solvent volumes.[3]
Solid-Phase Extraction (SPE) 80-95%<20%Highly effective and versatile for removing a wide range of interferences.[3]Requires method development and can be more expensive.[3]

Note: The values presented are typical and can vary depending on the analyte, matrix, and specific protocol used.

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Identify Ion Suppression Zones

This protocol outlines the steps to identify regions of ion suppression in your chromatogram.

Post-Column Infusion Experimental Workflow A Prepare this compound Standard Solution B Set up Syringe Pump for Continuous Infusion A->B C Connect Syringe Pump to LC Flow Path Post-Column via T-piece B->C D Equilibrate LC-MS/MS System C->D E Inject Blank Matrix Sample D->E F Monitor this compound Signal E->F G Identify Dips in Signal Baseline F->G H Correlate Dips with Retention Time to Pinpoint Suppression Zones G->H

Caption: Workflow for a post-column infusion experiment.

Methodology:

  • Prepare an this compound Standard Solution: Prepare a solution of this compound in a solvent compatible with your mobile phase at a concentration that gives a stable and moderate signal on your mass spectrometer.

  • Set up the Infusion System: Use a syringe pump to deliver the this compound standard solution at a low, constant flow rate (e.g., 10 µL/min).

  • Connect to the LC-MS System: Connect the outlet of the syringe pump to the eluent flow from the LC column using a T-piece before the mass spectrometer's ion source.

  • Equilibrate the System: Start the LC gradient and the syringe pump and allow the mass spectrometer signal for this compound to stabilize.

  • Inject a Blank Matrix Sample: Inject a prepared blank matrix sample (e.g., urine from a donor with no alcohol consumption) onto the LC column.

  • Monitor the Signal: Record the signal for the m/z transition of this compound throughout the chromatographic run.

  • Analyze the Data: A stable baseline indicates no ion suppression. A drop in the signal intensity indicates that co-eluting compounds from the matrix are causing ion suppression at that specific retention time.

Protocol 2: Solid-Phase Extraction (SPE) for this compound in Urine

This protocol provides a general procedure for using a strong anion exchange (SAX) SPE cartridge to clean up urine samples for EtS analysis.

Methodology:

  • Sample Pre-treatment: To 1 mL of urine, add an appropriate amount of this compound-d5 internal standard. Vortex to mix.

  • Column Conditioning: Condition a SAX SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of methanol to remove neutral and basic interferences.

  • Elution: Elute the this compound and the internal standard from the cartridge with 1 mL of 2% formic acid in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 100 µL) for LC-MS/MS analysis.

Protocol 3: "Dilute-and-Shoot" Method for this compound in Urine

This is a simpler but more ion-suppression-prone method.

Methodology:

  • Sample Dilution: Dilute a urine sample 1:50 with deionized water containing the this compound-d5 internal standard.[6][7] For example, mix 10 µL of urine with 490 µL of the internal standard solution.[6]

  • Vortex: Vortex the diluted sample to ensure homogeneity.

  • Centrifugation (Optional): Centrifuge the sample to pellet any particulate matter.

  • Injection: Transfer the supernatant to an autosampler vial and inject it into the LC-MS/MS system. A small injection volume (e.g., 2 µL) is often recommended to minimize matrix effects.[7]

References

Technical Support Center: Liquid Chromatography Analysis of Ethyl Sulphate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals resolve common issues encountered when analyzing ethyl sulphate (EtS) by liquid chromatography, with a focus on improving peak shape.

Frequently Asked Questions (FAQs)

Q1: Why is achieving a good peak shape for this compound so challenging?

This compound (EtS) is a highly polar metabolite of ethanol.[1][2][3] This high polarity makes it difficult to retain and separate using traditional non-polar stationary phases like standard C18 columns in reversed-phase chromatography.[1][2][3] The primary issues are poor retention, where the analyte elutes very early, and peak tailing, which compromises resolution and quantitative accuracy.[3][4]

Q2: What is the primary cause of peak tailing for this compound?

Peak tailing for polar analytes like EtS in reversed-phase HPLC is often caused by secondary interactions with the stationary phase.[5][6] On silica-based columns, residual silanol groups (Si-OH) on the surface can become ionized at mid-range pH levels. These ionized, negatively charged sites can interact strongly with the polar sulphate group of the analyte, causing a secondary retention mechanism that leads to asymmetrical, tailing peaks.[5][7]

Q3: What type of LC column is recommended for this compound analysis?

Specialized stationary phases are recommended to improve retention and peak shape for EtS.[1]

  • Charged Surface C18 (CS-C18): These hybrid columns have a modified charged surface that enhances the retention of polar compounds like EtS, resulting in better reproducibility and peak shape.[1][2][8]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for highly polar compounds and can provide excellent retention and sharp peaks for EtS.[9]

  • Perfluorophenyl (PFP) Phases: PFP stationary phases have been shown to provide greater retention for polar analytes compared to standard C18 columns.[3]

Q4: How does mobile phase pH affect the peak shape of this compound?

Mobile phase pH is a critical parameter for controlling peak shape, especially for ionizable compounds.[10][11] For acidic compounds, keeping the mobile phase pH low (e.g., below the analyte's pKa) suppresses the ionization of residual silanol groups on the column, minimizing the secondary interactions that cause peak tailing.[4][6] Using mobile phases containing additives like 0.1% formic acid is a common strategy.[8][12]

Q5: Can sample preparation influence peak shape?

Yes, absolutely. A simple and effective method for urine analysis is "dilute and shoot."[1] High sample dilution (e.g., 1:50) combined with a low injection volume (e.g., 2 µL) has been shown to yield the best peak shape and signal stability by minimizing matrix effects and preventing column overload.[1][2][8]

Troubleshooting Guide: Poor Peak Shape

This section addresses specific issues related to distorted this compound peaks.

Issue: Significant Peak Tailing

Peak tailing is characterized by an asymmetric peak with a drawn-out trailing edge. A USP Tailing Factor (Tf) greater than 1.2 often indicates a problem.[4]

Troubleshooting Workflow for Peak Tailing

G Troubleshooting Flowchart for EtS Peak Tailing cluster_Start Problem cluster_Causes Potential Causes & Solutions start Poor EtS Peak Shape (Tailing) Col Column Issues start->Col MP Mobile Phase start->MP SP Sample/Injection start->SP Sys System Issues start->Sys Col_Sol 1. Use specialized column (CS-C18, HILIC, PFP). 2. Replace old/contaminated column. Col->Col_Sol Solution MP_Sol 1. Lower mobile phase pH (e.g., add 0.1% Formic Acid). 2. Ensure adequate buffer strength (10-50 mM). 3. Increase organic modifier %. MP->MP_Sol Solution SP_Sol 1. Increase sample dilution (e.g., 1:50). 2. Reduce injection volume (e.g., 2 µL). 3. Dissolve sample in mobile phase. SP->SP_Sol Solution Sys_Sol 1. Minimize extra-column volume (use narrow ID tubing). 2. Check for leaks or blockages. Sys->Sys_Sol Solution G Effect of Silanol Interactions on Peak Shape cluster_LowPH Optimal Condition (Low pH) cluster_MidPH Problem Condition (Mid pH) Silica_Low Silica Surface (Protonated Silanols, Si-OH) Result_Low Symmetrical Gaussian Peak Silica_Low->Result_Low Leads to EtS_Low This compound EtS_Low->Silica_Low Minimal Interaction (Primary Hydrophobic Retention) Silica_Mid Silica Surface (Ionized Silanols, SiO⁻) Result_Mid Asymmetrical Tailing Peak Silica_Mid->Result_Mid Leads to EtS_Mid This compound EtS_Mid->Silica_Mid Strong Secondary Interaction (Ionic Attraction)

References

addressing matrix effects in ethyl sulphate urine analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the analysis of ethyl sulphate (EtS) in urine samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of EtS urine analysis?

A1: Matrix effects are the alteration of the ionization efficiency of EtS by co-eluting, undetected compounds present in the urine matrix.[1] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate quantification of EtS.[1] Common interfering substances in urine include urea, salts, creatinine, and uric acid.[1]

Q2: What are the common signs of matrix effects in my EtS analysis?

A2: Signs of matrix effects can include:

  • Poor reproducibility of results between different urine samples.

  • Inaccurate quantification, with results being either unexpectedly low (ion suppression) or high (ion enhancement).

  • Reduced sensitivity of the assay, making it difficult to detect low concentrations of EtS.[2]

  • Inconsistent peak areas for internal standards across a batch of samples.

Q3: How can I assess the extent of matrix effects in my assay?

A3: The presence and magnitude of matrix effects can be evaluated by comparing the peak area of EtS in a post-extraction spiked blank urine sample to the peak area of EtS in a neat solution at the same concentration. A significant difference between these two measurements indicates the presence of matrix effects.[3] Post-column infusion experiments can also be used to identify regions of ion suppression or enhancement in the chromatogram.[4][5]

Troubleshooting Guides

Issue 1: I am observing significant ion suppression, leading to low EtS recovery.

Cause: High concentrations of endogenous components in the urine matrix, such as salts and urea, can interfere with the ionization of EtS in the mass spectrometer source.[6] Phospholipids, although less concentrated in urine than in plasma, can also contribute to ion suppression.[7]

Solutions:

  • Sample Dilution: This is often the simplest and most effective first step. Diluting the urine sample (e.g., 1:10, 1:20, or even 1:50) with the initial mobile phase or a suitable buffer can significantly reduce the concentration of interfering matrix components.[8][9][10] However, ensure the diluted EtS concentration remains above the lower limit of quantification (LLOQ) of your assay.[9]

  • Solid-Phase Extraction (SPE): SPE is a highly effective sample cleanup technique that can remove a significant portion of interfering matrix components.[1][4] Mixed-mode or anion exchange SPE cartridges are often used for the extraction of polar acidic analytes like EtS.[4][11]

  • Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a SIL-IS, such as EtS-d5, is crucial for accurate quantification.[12][13][14] The SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for reliable normalization of the signal.[4]

  • Chromatographic Separation: Optimizing the liquid chromatography (LC) method to achieve better separation of EtS from the bulk of the matrix components can minimize co-elution and thus reduce ion suppression.[2]

Issue 2: My results are inconsistent across different patient samples.

Cause: The composition of urine can vary significantly between individuals due to factors like diet, hydration status, and health conditions. This variability in the matrix can lead to inconsistent matrix effects.[9]

Solutions:

  • Matrix-Matched Calibrators and Quality Controls: Prepare your calibration standards and quality control samples in a pooled blank urine matrix that is representative of the study samples.[12] This helps to compensate for the general matrix effect of urine.

  • Standard Addition: For particularly problematic samples or when the highest accuracy is required, the standard addition method can be employed. This involves adding known amounts of EtS standard to aliquots of the actual sample.[8][9] While time-consuming, it provides the most accurate quantification in the presence of severe and variable matrix effects.[9]

  • Robust Sample Preparation: Employ a consistent and robust sample preparation method, such as a validated SPE protocol, for all samples to minimize variability introduced during sample processing.[11]

Data Presentation: Comparison of Sample Preparation Techniques

The following table summarizes the effectiveness of different sample preparation techniques in mitigating matrix effects for EtS and the related metabolite, ethyl glucuronide (EtG).

Sample Preparation MethodAnalyteMatrix Effect Range (%)Key AdvantagesKey DisadvantagesReference
Dilute-and-Shoot (1:20)EtS & EtG-30 to +15Simple, fast, and cost-effective.May not be sufficient for highly concentrated matrices.[15]
Dried Urine Spot ExtractionEtS99.3 - 107.8Significantly eliminates matrix effects.Requires specific spot-based extraction procedure.[16]
Protein PrecipitationEtS & EtG-Simple procedure.Less effective at removing matrix components compared to SPE.[11]
Solid-Phase Extraction (SPE)EtS & EtGCompensated by ISProvides cleaner extracts and can concentrate the analyte.More time-consuming and costly than dilution.[11]

Experimental Protocols

Protocol 1: Simple Dilution ("Dilute-and-Shoot")

This protocol is a straightforward approach for reducing matrix effects.

  • Sample Preparation:

    • Thaw frozen urine samples at room temperature.

    • Vortex the samples to ensure homogeneity.

    • Centrifuge the urine at a moderate speed (e.g., 8000 rpm for 2 minutes) to pellet any particulate matter.[15]

  • Dilution:

    • Transfer a specific volume of the urine supernatant (e.g., 50 µL) to a clean autosampler vial.

    • Add a corresponding volume of the internal standard solution (containing EtS-d5).

    • Add a diluent (e.g., 900 µL of 50:50 acetonitrile/water) to achieve the desired final dilution (e.g., 1:20).[15]

  • Analysis:

    • Vortex the vial and inject the sample into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE)

This protocol provides a more thorough cleanup of the urine sample.

  • Sample Pre-treatment:

    • Combine 100 µL of urine, 50 µL of internal standard solution, and 850 µL of water.[11]

  • SPE Cartridge Conditioning:

    • Condition a strong anion exchange (SAX) SPE cartridge (e.g., 200 mg, 3 cc) with 2 mL of methanol, followed by 2 mL of water.[11]

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge.[11]

  • Washing:

    • Wash the cartridge with 1 mL of acetonitrile to remove less polar interferences.[11]

    • Dry the cartridge under full vacuum for 5 minutes.[11]

  • Elution:

    • Elute EtS with 2 mL of 2% HCl in acetonitrile.[11]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.[11]

    • Reconstitute the residue in 1 mL of 0.5% formic acid in water.[11]

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Visualizations

Workflow_for_Addressing_Matrix_Effects start Urine Sample Analysis for EtS observe Observe Signs of Matrix Effects? (e.g., poor reproducibility, ion suppression) start->observe dilute Implement Sample Dilution observe->dilute Yes no_effects Proceed with Validated Method observe->no_effects No reassess Re-assess Matrix Effects dilute->reassess spe Employ Solid-Phase Extraction (SPE) reassess->spe Persistent end Accurate EtS Quantification reassess->end Resolved sil_is Ensure Use of Stable Isotope-Labeled Internal Standard (SIL-IS) spe->sil_is optimize_lc Optimize Chromatographic Separation sil_is->optimize_lc standard_add Consider Standard Addition Method optimize_lc->standard_add standard_add->end no_effects->end

Caption: Troubleshooting workflow for addressing matrix effects in EtS urine analysis.

Stable_Isotope_Dilution cluster_sample Urine Sample cluster_extraction Sample Preparation (e.g., SPE) cluster_analysis LC-MS/MS Analysis EtS EtS (Analyte) SIL_IS Add Known Amount of EtS-d5 (SIL-IS) EtS->SIL_IS Matrix Matrix Components Matrix->SIL_IS EtS_extract EtS SIL_IS->EtS_extract EtS_signal EtS Signal (Affected by Matrix) EtS_extract->EtS_signal SIL_IS_extract EtS-d5 SIL_IS_signal EtS-d5 Signal (Similarly Affected) SIL_IS_extract->SIL_IS_signal Ratio Calculate Ratio: (EtS Signal / EtS-d5 Signal) EtS_signal->Ratio SIL_IS_signal->Ratio Quant Accurate Quantification Ratio->Quant

Caption: Principle of stable isotope dilution for matrix effect compensation.

References

optimizing dilution factor for EtS analysis in urine samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals performing Ethyl Sulfate (EtS) analysis in urine samples.

Frequently Asked Questions (FAQs)

Q1: What is the optimal dilution factor for EtS analysis in urine?

The optimal dilution factor for EtS analysis in urine depends on the expected concentration of the analyte and the sensitivity of the analytical method, typically LC-MS/MS. A common starting point is a 1:10 or 1:20 dilution.[1][2][3][4][5] However, for highly concentrated samples, a higher dilution factor of 1:40 or even 1:1000 may be necessary to bring the analyte concentration within the linear range of the calibration curve and to mitigate matrix effects.[1][2][6] Conversely, for samples with expected low concentrations, a lower dilution, such as 1:1, may be used to achieve the desired sensitivity.[7]

Q2: How do I minimize matrix effects in my urine EtS analysis?

Matrix effects, which can cause ion suppression or enhancement in LC-MS/MS analysis, are a significant challenge in urine analysis due to the complex and variable nature of the matrix.[6][8] Several strategies can be employed to minimize these effects:

  • Dilution: Diluting the urine sample is the simplest and often most effective method to reduce matrix effects.[9] A dilution factor of 1:20 or higher can significantly improve chromatographic performance.[6]

  • Sample Preparation: While a simple "dilute-and-shoot" method is common, more extensive sample preparation like protein precipitation or solid-phase extraction (SPE) can help remove interfering substances.[6][10]

  • Chromatographic Separation: Optimizing the liquid chromatography method to achieve good separation between EtS and co-eluting matrix components is crucial.[6]

  • Use of Internal Standards: Employing a stable isotope-labeled internal standard (e.g., EtS-d5) is essential to compensate for matrix effects and variations in sample preparation and instrument response.[1][2]

Q3: My EtS recovery is low. What are the possible causes and solutions?

Low recovery of EtS can be attributed to several factors during sample preparation and analysis. Here are some common causes and their solutions:

  • Inadequate Extraction: If using SPE, ensure the chosen sorbent and elution solvent are appropriate for the polar nature of EtS.

  • Analyte Degradation: Although EtS is generally stable, improper storage of urine samples (e.g., prolonged storage at room temperature) can lead to degradation.[11] Samples should be stored at 4°C for short-term storage or frozen for long-term stability.

  • Matrix Effects: Significant ion suppression can lead to an apparent low recovery. Refer to the strategies for minimizing matrix effects in Q2.

  • Pipetting Errors: Inaccurate pipetting during dilution or addition of the internal standard can lead to erroneous results. Ensure pipettes are properly calibrated.

Q4: Can I analyze for both EtG (Ethyl Glucuronide) and EtS simultaneously?

Yes, simultaneous analysis of EtG and EtS is common and recommended for a more comprehensive assessment of alcohol consumption.[3] Most modern LC-MS/MS methods are capable of detecting both biomarkers in a single run. The sample preparation and dilution protocols are generally suitable for both analytes.

Troubleshooting Guides

Issue 1: High Signal Suppression or Poor Peak Shape

Symptoms:

  • Low analyte signal intensity.

  • Inconsistent results between replicate injections.

  • Broad or tailing chromatographic peaks.

Possible Causes & Solutions:

CauseSolution
Significant Matrix Effects Increase the dilution factor (e.g., from 1:10 to 1:40).[6] Implement a more rigorous sample clean-up procedure such as protein precipitation or SPE.[6]
Incompatible Sample Diluent Ensure the sample diluent matches the initial mobile phase composition to maintain good peak shape.[6]
Column Contamination Implement a column conditioning step by injecting several diluted blank urine samples before running the analytical batch.[6] Use a guard column to protect the analytical column.
Issue 2: Results Fall Outside the Linear Range of the Calibration Curve

Symptoms:

  • Analyte concentration is reported as "> Upper Limit of Quantification (ULOQ)" or "< Lower Limit of Quantification (LLOQ)".

Possible Causes & Solutions:

CauseSolution
Highly Concentrated Sample Re-analyze the sample using a higher dilution factor (e.g., 1:100 or 1:1000) to bring the concentration within the calibrated range.[1][2]
Very Dilute Sample Re-analyze the sample with a lower dilution factor (e.g., 1:1 or 1:5). If sensitivity is still an issue, consider a sample concentration step, though this may increase matrix effects.

Experimental Protocols & Data

Table 1: Example Dilution Protocols for EtS Analysis in Urine
Dilution FactorUrine VolumeDiluent VolumeInternal StandardTotal VolumeReference
1:10100 µL800 µL100 µL1000 µL[3][4]
1:2050 µL950 µL (containing IS)-1000 µL[1][2][6]
1:4050 µL950 µL (after protein precipitation)10 µL (added before precipitation)1000 µL[6]
1:100020 µL (pre-diluted 1:50)980 µL-1000 µL[1][2]

Diluent is typically water or a weak acid solution (e.g., 0.1% formic acid in water) to match the mobile phase.[6][7]

Table 2: Typical Quantitative Parameters for LC-MS/MS based EtS Analysis
ParameterTypical ValueNotesReference
Lower Limit of Quantification (LLOQ) 10 - 50 ng/mLDependent on instrument sensitivity and sample preparation.[3][6][9]
Upper Limit of Quantification (ULOQ) 5,000 - 50,000 ng/mLA wide dynamic range is beneficial for analyzing diverse samples.[6][12]
Recovery > 80%Recovery can be affected by the sample preparation method.[6]
Precision (%RSD) < 15%Intra-day and inter-day precision should be within acceptable limits.[1][2]
Accuracy (%Bias) ± 15%Should be assessed at multiple concentration levels.[1][2]

Visual Guides

Experimental Workflow for Dilution Factor Optimization

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Troubleshooting / Optimization start Urine Sample Collection initial_dilution Prepare Initial Dilution (e.g., 1:20) start->initial_dilution spike Spike with Internal Standard initial_dilution->spike vortex Vortex and Centrifuge spike->vortex lcsms LC-MS/MS Analysis vortex->lcsms data_review Review Data: - Peak Shape - Signal Intensity - Within Linear Range? lcsms->data_review high_conc Concentration > ULOQ? data_review->high_conc result_ok Result Acceptable low_conc Concentration < LLOQ? high_conc->low_conc No increase_dilution Increase Dilution Factor (e.g., 1:100) and Re-inject high_conc->increase_dilution Yes low_conc->result_ok No decrease_dilution Decrease Dilution Factor (e.g., 1:5) and Re-inject low_conc->decrease_dilution Yes increase_dilution->lcsms decrease_dilution->lcsms

Caption: Workflow for optimizing the dilution factor in EtS urine analysis.

Decision Tree for Addressing Matrix Effects

G start Poor Peak Shape or Signal Suppression Observed check_dilution Is the sample sufficiently diluted? (e.g., >= 1:20) start->check_dilution increase_dilution Increase Dilution Factor check_dilution->increase_dilution No check_is Is a stable isotope-labeled internal standard being used? check_dilution->check_is Yes increase_dilution->check_is implement_is Implement Appropriate Internal Standard check_is->implement_is No consider_cleanup Consider Additional Sample Cleanup check_is->consider_cleanup Yes implement_is->consider_cleanup spe Solid-Phase Extraction (SPE) consider_cleanup->spe pp Protein Precipitation consider_cleanup->pp optimize_lc Optimize Chromatographic Separation spe->optimize_lc pp->optimize_lc

Caption: Troubleshooting guide for mitigating matrix effects in EtS analysis.

References

Technical Support Center: Ethyl Sulphate (EtS) Analysis in Urine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethyl sulphate (EtS) in urine samples.

FAQs: Stability of this compound in Urine Samples

Q1: How stable is this compound (EtS) in urine samples at different storage temperatures?

A1: this compound (EtS) is a highly stable metabolite of ethanol in urine, especially when compared to ethyl glucuronide (EtG). Its stability has been demonstrated under various storage conditions:

  • Room Temperature: EtS is stable in urine for up to 20 to 28 days at room temperature.[1]

  • Refrigerated (4°C): Samples are stable for at least 28 days when stored at 4°C.

  • Frozen (-20°C): EtS remains stable for extended periods when frozen at -20°C.[1]

Q2: Should I use preservatives for storing urine samples for EtS analysis?

A2: While EtS is generally stable without preservatives, their use can be beneficial, particularly if there is a delay in analysis or a risk of bacterial contamination.[2][3] If ethyl glucuronide (EtG) is also being analyzed, preservatives are more critical as EtG is prone to bacterial degradation.[4]

Q3: How do freeze-thaw cycles affect the concentration of EtS in urine samples?

A3: Studies have shown that EtS is stable through repeated freeze-thaw cycles. One study reported no instability in EtS concentrations after multiple freeze-thaw cycles, though the exact number of cycles was not specified. For general guidance on other urinary analytes, some have been shown to be stable for up to five or even ten freeze-thaw cycles.[5] However, to ensure the highest sample integrity, it is best practice to minimize the number of freeze-thaw cycles.

Q4: What is the recommended method for analyzing EtS in urine?

A4: The gold standard for the quantitative analysis of EtS in urine is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6] This method offers high sensitivity and specificity for accurate detection and quantification.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the analysis of EtS in urine samples.

Issue Potential Cause Recommended Action
Unexpectedly low or negative EtS results in a supposedly positive sample Sample Dilution: Excessive fluid intake by the subject prior to sample collection can lead to diluted urine and lower concentrations of EtS.Normalize EtS concentrations to creatinine levels to account for dilution.
Incorrect Sample Handling: Although stable, extreme storage conditions or prolonged exposure to high temperatures before analysis could potentially lead to some degradation.Follow the recommended storage guidelines (see FAQs). Ensure a proper chain of custody and documentation of storage conditions.
Analytical Issues: Problems with the LC-MS/MS system, such as detector sensitivity or ionization suppression from the urine matrix.Calibrate the instrument regularly and use appropriate internal standards (e.g., deuterated EtS) to correct for matrix effects.
Unexpectedly high or positive EtS results in a supposedly negative sample Extraneous Exposure to Ethanol: Use of ethanol-containing products like hand sanitizers, mouthwashes, or certain medications can lead to the formation of EtS.[7][8][9]Review the subject's recent exposure to any ethanol-containing products. Consider a higher cutoff for positivity if incidental exposure is suspected.
Bacterial Contamination (less likely for EtS): While EtS is highly resistant to bacterial degradation, severe contamination in conjunction with the presence of ethanol could theoretically lead to in-vitro formation, though this is a much greater concern for EtG.[4]Ensure proper sterile collection procedures. If contamination is suspected, a simultaneous EtG analysis can be informative, as EtG is more susceptible to bacterial influence.
Carryover in Autosampler: Residual EtS from a high-concentration sample may be carried over to a subsequent sample during LC-MS/MS analysis.Implement a rigorous wash protocol for the autosampler needle and injection port between samples.
High variability in replicate measurements Inconsistent Sample Preparation: Variations in dilution, extraction, or addition of internal standards.Standardize the sample preparation protocol and ensure all analysts are following it precisely. Use automated liquid handlers if available.
Matrix Effects: The complex nature of urine can interfere with the ionization of EtS in the mass spectrometer.Use a validated LC-MS/MS method with appropriate sample clean-up and internal standards to minimize and correct for matrix effects.

Data Summary

Table 1: Stability of this compound (EtS) in Urine under Different Storage Conditions
Storage TemperatureDurationStabilityReference(s)
Room TemperatureUp to 20 daysStable[1]
Room TemperatureUp to 28 daysStable
Refrigerated (4°C)Up to 28 daysStable
Frozen (-20°C)At least 20 daysStable[1]
Table 2: Effect of Preservatives on this compound (EtS) Stability in Urine
PreservativeEfficacy for EtSCommentsReference(s)
ChlorhexidineEffectiveDid not interfere with LC-MS/MS analysis.[2]
Boric AcidEffectiveDid not interfere with LC-MS/MS analysis.[2]
ThymolNot explicitly stated for EtS, but EtG degradedCaution advised if analyzing both EtG and EtS.[2]
Chlorhexidine, Ethylparaben, and Sodium Propionate CombinationEffectiveDid not interfere with LC-MS/MS analysis.[2]

Experimental Protocols

Key Experiment: Stability Assessment of EtS in Urine with Preservatives

This section provides a detailed methodology based on a cited study investigating the influence of preservatives on EtS stability.[2]

1. Sample Preparation:

  • Urine samples were sterile-filtered.

  • To simulate bacterial contamination, samples were doped with glucuronidase-positive Escherichia coli.

2. Addition of Preservatives:

  • Aliquots of the doped urine were treated with different preservatives:

    • Thymol

    • Chlorhexidine

    • Boric Acid

    • A combination of chlorhexidine, ethylparaben, and sodium propionate.

3. Storage Conditions:

  • The treated and untreated urine aliquots were stored under three different temperature conditions:

    • Refrigerated (4-8°C)

    • Room Temperature (18 ± 1°C)

    • Incubator (36 ± 1°C)

  • Samples were stored for a period of 9 days, with daily sampling for analysis.

4. Analytical Method:

  • EtS concentrations were determined daily using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS).

  • Bacterial growth was monitored by counting colony-forming units on Columbia blood agar plates.

Visualizations

experimental_workflow cluster_collection Sample Collection & Preparation cluster_aliquoting Aliquoting & Preservative Addition cluster_storage Storage Conditions cluster_analysis Analysis Collect Urine Sample Collection Filter Sterile Filtration Collect->Filter Spike Spike with E. coli Filter->Spike Control No Preservative Spike->Control Thymol Add Thymol Spike->Thymol Chlorhexidine Add Chlorhexidine Spike->Chlorhexidine BoricAcid Add Boric Acid Spike->BoricAcid Combination Add Combination Spike->Combination Fridge Refrigerated (4-8°C) Control->Fridge Store for 9 days (daily sampling) RT Room Temp (18°C) Control->RT Store for 9 days (daily sampling) Incubator Incubator (36°C) Control->Incubator Store for 9 days (daily sampling) Thymol->Fridge Store for 9 days (daily sampling) Thymol->RT Store for 9 days (daily sampling) Thymol->Incubator Store for 9 days (daily sampling) Chlorhexidine->Fridge Store for 9 days (daily sampling) Chlorhexidine->RT Store for 9 days (daily sampling) Chlorhexidine->Incubator Store for 9 days (daily sampling) BoricAcid->Fridge Store for 9 days (daily sampling) BoricAcid->RT Store for 9 days (daily sampling) BoricAcid->Incubator Store for 9 days (daily sampling) Combination->Fridge Store for 9 days (daily sampling) Combination->RT Store for 9 days (daily sampling) Combination->Incubator Store for 9 days (daily sampling) LCMS LC-MS/MS Analysis Fridge->LCMS Bacteria Bacterial Count Fridge->Bacteria RT->LCMS RT->Bacteria Incubator->LCMS Incubator->Bacteria

Caption: Workflow for assessing EtS stability with preservatives.

troubleshooting_workflow start Unexpected EtS Result check_qc Review QC Data (Calibrators, Controls) start->check_qc qc_ok QC Pass? check_qc->qc_ok investigate_analytical Troubleshoot LC-MS/MS (e.g., carryover, matrix effects) qc_ok->investigate_analytical No check_sample_history Review Sample History (Storage, Handling) qc_ok->check_sample_history Yes reanalyze Re-analyze Sample (if available) investigate_analytical->reanalyze history_ok History Adheres to Protocol? check_sample_history->history_ok investigate_handling Identify Deviation (e.g., prolonged room temp storage) history_ok->investigate_handling No check_subject_info Review Subject Information (e.g., extraneous exposure, dilution) history_ok->check_subject_info Yes document_findings Document Findings & Consider Re-analysis investigate_handling->document_findings explainable Result Explainable? check_subject_info->explainable explainable->document_findings Yes explainable->reanalyze No reanalyze->document_findings

Caption: Decision tree for troubleshooting unexpected EtS results.

References

Technical Support Center: Ethyl Glucuronide (EtG) In Vitro Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the potential for in vitro loss or production of ethyl glucuronide (EtG).

Frequently Asked Questions (FAQs)

General Knowledge

Q1: What is Ethyl Glucuronide (EtG) and why is it used as a biomarker?

A1: Ethyl glucuronide (EtG) is a direct metabolite of ethanol, formed in the liver through a process called glucuronidation.[1] It is used as a sensitive and specific biomarker for alcohol consumption, detectable in various biological matrices like urine, blood, and hair for an extended period after ethanol has been eliminated from the body.[1][2][3]

Q2: What is the primary cause of in vitro EtG loss in samples?

A2: The primary cause of in vitro EtG loss, particularly in urine samples, is bacterial degradation.[4][5] Certain bacteria, such as Escherichia coli, possess the enzyme β-glucuronidase, which can hydrolyze EtG, leading to false-negative results.[4][5]

Q3: Can EtG be produced in a sample after collection (in vitro)?

A3: Yes, in vitro production of EtG can occur, leading to false-positive results.[6][7] This is more likely in samples containing both ethanol and glucuronic acid in the presence of certain bacteria that can catalyze their conjugation.[6][8] This phenomenon has been observed in urine samples from individuals with diabetes, where glucose can ferment into ethanol.[7]

Q4: How does temperature affect the stability of EtG in samples?

A4: Temperature is a critical factor in EtG stability. Storage at room temperature can lead to significant degradation of EtG, especially in the presence of bacteria.[9] Conversely, refrigeration (at 4°C) or freezing (at -20°C) can effectively prevent in vitro loss of EtG.[6][9][10]

Troubleshooting Common Issues

Q5: My EtG results are unexpectedly low or negative, but alcohol consumption was suspected. What could be the cause?

A5: Unexpectedly low or negative EtG results despite suspected alcohol consumption could be due to in vitro degradation of EtG. This is often caused by bacterial contamination of the sample, particularly if the sample was stored at room temperature for an extended period before analysis.[4][9] The presence of bacteria with β-glucuronidase activity can lead to the breakdown of EtG.[4][5]

Q6: I have a positive EtG result from a subject who denies alcohol consumption. Could this be a false positive?

A6: A positive EtG result from a subject denying alcohol consumption could potentially be a false positive due to several factors. One possibility is in vitro production of EtG within the sample, especially if the sample contains ethanol (from fermentation of glucose, for instance) and bacteria capable of synthesizing EtG.[6][7] Another consideration is incidental exposure to ethanol from non-beverage sources like hand sanitizers, mouthwashes, or certain medications, which can lead to detectable EtG levels.[1][3][11]

Q7: How can I prevent the in vitro loss or production of EtG in my samples?

A7: To prevent in vitro loss or production of EtG, proper sample handling and storage are crucial. It is recommended to refrigerate or freeze samples immediately after collection.[6][7] The use of preservatives such as sodium fluoride (NaF), chlorhexidine, or boric acid can also inhibit bacterial activity and stabilize EtG levels.[6][12]

Q8: Is there a more stable alternative biomarker to measure alongside EtG?

A8: Yes, ethyl sulfate (EtS) is another direct metabolite of ethanol that is often measured alongside EtG. EtS is generally considered more stable than EtG and is not susceptible to the same bacterial degradation.[4][5][6] The concurrent analysis of EtG and EtS can provide a more robust confirmation of alcohol consumption.[6]

Troubleshooting Guides

Guide 1: Investigating Low or Negative EtG Results

This guide assists in troubleshooting unexpectedly low or negative EtG results when alcohol consumption is suspected.

Potential Cause Troubleshooting Steps Recommended Action
Bacterial Degradation 1. Review sample storage conditions. Was the sample stored at room temperature? 2. Check for signs of sample contamination. 3. If possible, measure the pH of the sample, as bacterial growth can alter it. 4. Analyze for the presence of ethyl sulfate (EtS), which is more stable.If EtS is positive while EtG is negative, it strongly suggests EtG degradation. Recommend re-collection with proper storage (refrigeration/freezing) and the use of preservatives.
Sample Dilution 1. Measure creatinine levels in the urine sample. Low creatinine may indicate a dilute sample.[6]Normalize the EtG concentration to the creatinine level to account for dilution.
Timing of Collection 1. Verify the time of sample collection relative to the last suspected alcohol consumption. EtG has a finite detection window.[13]If the sample was collected too long after consumption, EtG levels may have fallen below the detection limit.
Guide 2: Investigating Unexpected Positive EtG Results

This guide provides steps to investigate positive EtG results in cases where alcohol consumption is denied.

Potential Cause Troubleshooting Steps Recommended Action
In Vitro Production 1. Review the subject's medical history for conditions like diabetes that could lead to glucosuria. 2. Check the sample for the presence of ethanol, which could indicate fermentation.If in vitro production is suspected, concurrent measurement of EtS is recommended, as it is not known to be produced in vitro.[7] A positive EtG with a negative EtS may point towards in vitro synthesis.
Incidental Exposure 1. Inquire about the subject's use of alcohol-containing products such as hand sanitizers, mouthwashes, or certain medications.[3][11]Consider the concentration of EtG. Low levels of EtG may be consistent with incidental exposure rather than beverage consumption.
Assay Cross-Reactivity (Immunoassays) 1. Review the specificity of the immunoassay used for screening. Some assays may exhibit cross-reactivity with other substances.[14]Confirm all positive screening results with a more specific method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[15]

Quantitative Data Summary

Table 1: In Vitro Stability of EtG in Urine Under Different Storage Conditions
Storage TemperatureTimeEtG Concentration ChangeReference
Room Temperature5 weeks (ventilated vials)-30% to +80% (average +37.5%)[9]
4°C5 weeks (airtight tubes)Remained relatively constant[9]
37°C7 days~73.5% degradation[10]
25°C7 days~24.8% degradation[10]
4°C7 days~3.6% degradation[10]
-20°C7 days~3.3% increase (stable)[10]
Table 2: Effect of Preservatives on EtG Stability in Urine Inoculated with E. coli
PreservativeStorage ConditionObservationReference
Chlorhexidine4-8°C, 18°C, 36°C for 9 daysEtG stable[12]
Boric Acid4-8°C, 18°C, 36°C for 9 daysEtG stable[12]
Thymol4-8°C, 18°C, 36°C for 9 daysEtG degraded[12]
Table 3: Bacterial Degradation of EtG in vitro
Bacterial StrainIncubation ConditionTime to Complete DegradationReference
Escherichia coli36 ± 1°C3-4 days[4][5]
Clostridium sordellii36 ± 1°C3-4 days[4][5]

Experimental Protocols

Protocol 1: Assessment of In Vitro EtG Stability in Urine

Objective: To evaluate the stability of EtG in urine samples under different storage temperatures.

Methodology:

  • Sample Collection: Collect urine samples from subjects with known recent alcohol consumption.

  • Sample Pooling and Aliquoting: Pool the urine samples to create a homogenous mixture. Divide the pooled sample into multiple aliquots.

  • Baseline Analysis: Immediately analyze a subset of aliquots to determine the initial EtG concentration using a validated LC-MS/MS method.

  • Storage: Store the remaining aliquots under the following conditions:

    • -20°C (Freezer)

    • 4°C (Refrigerator)

    • Room Temperature (e.g., 25°C)

    • 37°C (Incubator)

  • Time-Point Analysis: At specified time points (e.g., 24h, 48h, 72h, 1 week, 2 weeks), retrieve aliquots from each storage condition and analyze for EtG concentration using LC-MS/MS.

  • Data Analysis: Compare the EtG concentrations at each time point to the baseline concentration to determine the percentage of degradation or change.

Protocol 2: Evaluation of Preservatives on EtG Stability in the Presence of Bacteria

Objective: To assess the effectiveness of different preservatives in preventing bacterial degradation of EtG in urine.

Methodology:

  • Sample Preparation: Obtain sterile-filtered urine and spike it with a known concentration of EtG.

  • Bacterial Inoculation: Inoculate the EtG-spiked urine with a known concentration of a β-glucuronidase-positive bacterial strain (e.g., Escherichia coli).

  • Preservative Addition: Divide the inoculated urine into aliquots and add different preservatives (e.g., sodium fluoride, chlorhexidine, boric acid) at specified concentrations. Include a control group with no preservative.

  • Incubation: Incubate all aliquots at a temperature conducive to bacterial growth (e.g., 37°C).

  • Time-Point Sampling and Analysis: At regular intervals (e.g., every 24 hours for several days), collect samples from each aliquot and analyze for EtG concentration using LC-MS/MS.

  • Data Analysis: Plot the EtG concentration over time for each preservative and the control. Compare the degradation rates to determine the efficacy of each preservative.

Visualizations

EtG_In_Vitro_Stability cluster_loss In Vitro Loss (Degradation) cluster_production In Vitro Production (Synthesis) EtG_Sample EtG in Sample Bacterial_Contamination Bacterial Contamination (e.g., E. coli) EtG_Sample->Bacterial_Contamination Contamination Hydrolysis Hydrolysis EtG_Sample->Hydrolysis Beta_Glucuronidase β-glucuronidase Activity Bacterial_Contamination->Beta_Glucuronidase Produces Beta_Glucuronidase->Hydrolysis Catalyzes EtG_Loss EtG Loss (False Negative) Hydrolysis->EtG_Loss Ethanol Ethanol Present (e.g., from fermentation) Conjugation Conjugation Ethanol->Conjugation Glucuronic_Acid Glucuronic Acid Glucuronic_Acid->Conjugation Bacterial_Enzymes Bacterial Enzymes Bacterial_Enzymes->Conjugation Catalyzes EtG_Production EtG Production (False Positive) Conjugation->EtG_Production

Caption: Factors influencing in vitro loss and production of EtG.

Troubleshooting_Workflow Start Unexpected EtG Result Is_Result_Low Result Unexpectedly Low/Negative? Start->Is_Result_Low Is_Result_High Result Unexpectedly Positive? Start->Is_Result_High Check_Storage Review Sample Storage & Handling Is_Result_Low->Check_Storage Yes Check_History Review Patient History (e.g., Diabetes) Is_Result_High->Check_History Yes Analyze_EtS_Low Analyze for EtS Check_Storage->Analyze_EtS_Low EtS_Positive EtS Positive? Analyze_EtS_Low->EtS_Positive Degradation_Likely Degradation Likely. Recommend Recollection. EtS_Positive->Degradation_Likely Yes Consider_Other_Factors Consider Other Factors (Dilution, Timing) EtS_Positive->Consider_Other_Factors No Check_Incidental_Exposure Investigate Incidental Alcohol Exposure Check_History->Check_Incidental_Exposure Confirm_LCMS Confirm with LC-MS/MS Check_Incidental_Exposure->Confirm_LCMS Analyze_EtS_High Analyze for EtS Confirm_LCMS->Analyze_EtS_High EtS_Negative EtS Negative? Analyze_EtS_High->EtS_Negative In_Vitro_Production_Likely In Vitro Production Likely EtS_Negative->In_Vitro_Production_Likely Yes Valid_Positive Result Likely a Valid Positive EtS_Negative->Valid_Positive No

Caption: Troubleshooting workflow for unexpected EtG results.

References

Technical Support Center: EtG/EtS Testing & Extraneous Alcohol Exposure

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on Ethyl Glucuronide (EtG) and Ethyl Sulfate (EtS) testing. It specifically addresses the potential for interference from extraneous or incidental alcohol exposure, offering troubleshooting guides and frequently asked questions to ensure accurate experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are EtG and EtS, and why are they used as biomarkers for alcohol consumption?

A1: Ethyl Glucuronide (EtG) and Ethyl Sulfate (EtS) are minor, non-oxidative metabolites of ethanol (alcohol).[1][2][3] They are considered direct biomarkers because they are produced only when the body metabolizes ethanol.[4] Their primary advantage over measuring ethanol directly is a significantly longer detection window. While ethanol is typically undetectable in urine within hours, EtG and EtS can be detected for up to 3-5 days after consumption, making them highly sensitive markers for recent alcohol use and for monitoring abstinence.[2][3][5][6][7]

Q2: What are the most common sources of extraneous or incidental alcohol exposure that can lead to detectable EtG/EtS levels?

A2: Incidental exposure to ethanol is a significant consideration in EtG/EtS testing, as many consumer and household products contain alcohol.[8][9] Positive results, typically at low levels, can arise from the use of these products.[1] Key sources include:

  • Personal Care Products: Alcohol-based hand sanitizers, mouthwashes, breath fresheners, perfumes, and hairsprays are common sources.[1][8][10]

  • Over-the-Counter (OTC) Medications: Many liquid cold and cough syrups contain ethanol.[1]

  • Food Products: Certain foods, especially those involving fermentation, can contain ethanol. Examples include non-alcoholic beer and wine, kombucha, sauerkraut, kimchi, and the use of alcohol-based flavorings like vanilla extract.[1]

  • Environmental Exposure: Inhaling vapors from alcohol-based cleaning products or hand sanitizers can also lead to detectable EtG levels.[8][9][10]

Q3: Can the use of alcohol-based hand sanitizer cause a positive EtG/EtS test?

A3: Yes, intensive or sustained use of ethanol-based hand sanitizers can lead to detectable levels of EtG and EtS in urine.[5][11] Studies have shown that frequent application can result in urinary EtG concentrations exceeding common cutoff levels. For instance, one study involving cleansing hands with a 62% ethanol sanitizer every 5 minutes for 10 hours resulted in a maximum EtG concentration of 2001 ng/mL.[11][12][13] Another study with excessive use over an eight-hour period recorded an EtG concentration of 713 ng/mL.[5] This underscores the importance of considering a subject's occupational and environmental exposure when interpreting results.[11]

Q4: How do established cutoff levels for EtG/EtS help distinguish between incidental exposure and alcohol consumption?

A4: Cutoff levels are critical for interpreting EtG/EtS results and minimizing false positives from incidental exposure.[14] While there is no universally mandated cutoff, different levels are used by laboratories to differentiate between extraneous exposure and intentional consumption.[15]

  • Low Cutoffs (e.g., 100 ng/mL): Highly sensitive for detecting any alcohol exposure but are more susceptible to positives from incidental contact.

  • Higher Cutoffs (e.g., 500 ng/mL): Commonly used to reduce the likelihood of false positives from incidental exposure.[15][16] Levels above 500 ng/mL for EtG are more indicative of actual alcohol consumption.[15]

The concurrent measurement of EtS serves as a complementary biomarker to improve accuracy.[11][15] A positive result for both EtG and EtS strengthens the evidence for ethanol ingestion.

Troubleshooting Guides

Issue 1: An unexpected positive EtG result is observed in a subject who denies alcohol consumption.

Possible Cause: Incidental exposure to ethanol from sources like hand sanitizers, mouthwash, or certain foods and medications.[1][8]

Troubleshooting Steps:

  • Review Subject's Product Use: Inquire about the subject's use of any alcohol-containing products in the 3-5 days preceding the test. Provide a list of common sources of incidental exposure for their reference.[1][8]

  • Evaluate EtG and EtS Concentrations:

    • Low-Level Positive: EtG concentrations between 250-500 ng/mL may indicate incidental exposure or light drinking 12-36 hours prior.[17]

    • High-Level Positive: An EtG concentration above 1000 ng/mL is strongly indicative of recent alcohol consumption.[17]

  • Check the EtS Result: The presence of EtS alongside EtG provides stronger confirmation of ethanol metabolism. EtS is not known to be synthesized post-collection, adding reliability.[1][6]

  • Consider Creatinine Normalization: Low creatinine levels may indicate a diluted urine sample. Normalizing EtG/EtS results to creatinine can help account for variations in urine concentration and provide a more accurate assessment.[18]

Issue 2: Concern about potential sample contamination or degradation leading to inaccurate results.

Possible Cause: Improper sample collection, storage, or the presence of bacteria in the urine sample.

Troubleshooting Steps:

  • Verify Collection Protocol: Ensure that the collection protocol was strictly followed to prevent external contamination with ethanol-based products.

  • Assess Sample Storage: Urine samples should be refrigerated (2-8°C) or frozen (-20°C) if not analyzed promptly. EtG can, in rare cases, form in vitro if the urine contains both glucose (e.g., in individuals with uncontrolled diabetes) and certain bacteria.[1] EtS is not susceptible to this phenomenon.[1] Storing samples in containers with a sodium fluoride (NaF) preservative can prevent this in-vitro formation.[15]

  • Rule out Bacterial Degradation: Urinary tract infections with E. coli can potentially cause false-negative EtG results due to bacterial degradation.[15] The stability of EtS makes it a valuable marker in these cases.

Data Presentation: EtG/EtS Levels from Incidental Exposure

The following tables summarize quantitative data from studies investigating EtG and EtS concentrations in urine following exposure to common alcohol-containing products.

Table 1: Urinary EtG and EtS Concentrations After Hand Sanitizer Use

Study DetailsMaximum EtG Concentration (ng/mL)Maximum EtS Concentration (ng/mL)
Sustained application (every 5 mins for 10 hours over 3 days) with a 62% ethanol sanitizer[11][12][13][19]200184
Excessive use (8 times over 8 hours) with a 62% ethanol sanitizer[5]71314
Normal usage (8 times over 8 hours) with a 62% ethanol sanitizer[5]10351

Table 2: Urinary EtG and EtS Concentrations After Mouthwash Use

Study DetailsMaximum EtG Concentration (ng/mL)Maximum EtS Concentration (ng/mL)
Excessive use (hourly for 8 hours) with a 21.6% ethanol mouthwash[2][3]36673
Use of 4 oz of a 12% ethanol mouthwash over 15 minutes[2][3]345Not Reported
Gargling 3 times daily for 5 days with a 12% ethanol mouthwash[16][20]< 120Not Reported
Intense use of an unspecified ethanol-containing mouthwash[21]NegativeNegative

Experimental Protocols

Protocol: Quantification of EtG and EtS in Urine by LC-MS/MS

This protocol provides a general methodology for the simultaneous analysis of EtG and EtS using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), a common and reliable method.[15][22][23]

1. Sample Preparation:

  • Thaw frozen urine samples at room temperature.

  • Centrifuge the samples to pellet any precipitate.

  • In an autosampler vial, combine a small volume of urine (e.g., 20-50 µL) with an internal standard solution containing deuterated EtG (EtG-d5) and EtS (EtS-d5).[22][23]

  • Dilute the mixture with a suitable buffer or solvent (e.g., acetonitrile/water).[24] The dilution factor can be adjusted based on the expected concentration range.

2. Liquid Chromatography (LC) Conditions:

  • HPLC System: A high-performance liquid chromatography system.[22][23]

  • Column: A C18 reversed-phase column is commonly used for separation (e.g., Restek Ultra Aqueous C18, 4.6 × 150 mm, 5 µm).[22][23]

  • Mobile Phase: An isocratic elution with a mobile phase such as 10 mM ammonium acetate buffer (pH 7) is often effective.[22][23]

  • Flow Rate: A typical flow rate is around 0.5-1.0 mL/min.

  • Total Run Time: Optimized for rapid analysis, often around 6 minutes.[22][23]

3. Mass Spectrometry (MS/MS) Conditions:

  • Mass Spectrometer: A tandem mass spectrometer (e.g., Applied Biosystems API 5000).[22][23]

  • Ionization Mode: Negative ion mode using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).[22]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. Specific precursor-to-product ion transitions for EtG, EtS, and their internal standards are monitored.

4. Data Analysis:

  • Quantification is performed by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve prepared with known concentrations of EtG and EtS.

Visualizations

experimental_workflow cluster_collection 1. Sample Collection cluster_prep 2. Sample Preparation cluster_analysis 3. LC-MS/MS Analysis cluster_data 4. Data Interpretation Collect Collect Urine Sample in Sterile Container Preserve Add Preservative (NaF) (Optional) Collect->Preserve If delay in analysis is anticipated Thaw Thaw Sample Preserve->Thaw Centrifuge Centrifuge Thaw->Centrifuge Aliquot Aliquot & Add Internal Standard Centrifuge->Aliquot Dilute Dilute Aliquot->Dilute Inject Inject Sample Dilute->Inject Separate LC Separation (C18 Column) Inject->Separate Detect MS/MS Detection (MRM Mode) Separate->Detect Quantify Quantify EtG/EtS Concentrations Detect->Quantify Compare Compare to Cutoffs Quantify->Compare Report Report Result Compare->Report

Caption: Experimental workflow for EtG/EtS urine analysis.

logical_relationship Start Positive EtG/EtS Result Received Level Is EtG > 1000 ng/mL? Start->Level LowLevel Is EtG 250-1000 ng/mL? Level->LowLevel No ResultHigh High Probability of Recent Alcohol Consumption Level->ResultHigh Yes Review Review for Incidental Exposure: - Hand Sanitizer? - Mouthwash? - Medications? LowLevel->Review Yes ResultLow Incidental Exposure Likely OR Very Light/Distant Consumption LowLevel->ResultLow No (EtG < 250 ng/mL) ResultPossible Alcohol Consumption Possible OR Intense Incidental Exposure Review->ResultPossible

Caption: Decision tree for interpreting positive EtG/EtS results.

References

temperature control in ethyl sulphate synthesis to prevent byproducts

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ethyl Sulphate Synthesis

This guide provides troubleshooting advice and frequently asked questions for researchers involved in the synthesis of this compound, with a specific focus on temperature control to prevent the formation of byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the primary chemical reaction for synthesizing this compound from ethanol? A1: this compound (ethyl hydrogen sulphate) is typically synthesized by reacting ethanol with sulfuric acid. The reaction is an esterification where ethanol acts as the alcohol and sulfuric acid as the acid.[1][2] This reaction is highly exothermic and requires careful temperature management.[1][2]

Q2: What is the optimal temperature range for this compound synthesis? A2: To maximize the yield of this compound and prevent side reactions, the reaction temperature should be maintained below 140°C.[1][2] Some protocols suggest even lower temperatures, such as 0-5°C, during the initial mixing to minimize side reactions like dehydration.[2]

Q3: What are the major byproducts formed if the temperature is not controlled? A3: The two primary byproducts are diethyl ether and ethylene. If the temperature exceeds 140°C, the this compound formed can react with excess ethanol to produce diethyl ether.[1][2] If the temperature rises above 170°C, particularly with an excess of sulfuric acid, the this compound can decompose into ethylene and sulfuric acid.[1][2]

Q4: How can I effectively control the reaction temperature? A4: Due to the highly exothermic nature of the reaction, active cooling is essential.[1][2] The most common methods include using an ice-water bath and adding the sulfuric acid dropwise to the ethanol very slowly.[1][2] This slow, controlled addition allows the heat to dissipate and prevents a rapid temperature increase.

Q5: Why is byproduct formation so sensitive to temperature? A5: The reaction pathways for forming this compound, diethyl ether, and ethylene have different activation energies. At lower temperatures (<140°C), the formation of this compound is kinetically favored. As the temperature increases, the reactions leading to diethyl ether (>140°C) and ethylene (>170°C) become more prominent.[1][3]

Troubleshooting Guide

Problem 1: My final product has a low yield and a distinct, sweet, "ether-like" odor.

  • Possible Cause: The reaction temperature likely exceeded 140°C, leading to the formation of diethyl ether as a significant byproduct.[1][2]

  • Solution:

    • Verify Temperature Monitoring: Ensure your thermometer is correctly placed to measure the internal temperature of the reaction mixture, not just the bath temperature.

    • Improve Cooling: Use a larger ice bath or an ice-salt bath for more efficient cooling. Ensure the reaction flask is sufficiently submerged.

    • Reduce Addition Rate: Add the sulfuric acid much more slowly. A dropwise addition with vigorous stirring is crucial to distribute the generated heat.[1]

Problem 2: I observed significant gas evolution during the reaction.

  • Possible Cause: The reaction temperature likely surpassed 170°C. This causes the decomposition of the desired this compound product into ethylene gas and sulfuric acid.[1][2]

  • Solution:

    • Immediate Cooling: If this occurs, immediately attempt to cool the reaction vessel to stop the decomposition.

    • Procedural Review: For future experiments, re-evaluate your heating and cooling apparatus. The exothermic reaction may be generating heat faster than your system can remove it. A slower reagent addition rate is critical.[1]

    • Reagent Stoichiometry: An excess of sulfuric acid can also promote decomposition to ethylene at high temperatures.[1] Review the molar ratios of your reactants.

Problem 3: The reaction mixture is turning dark brown or black.

  • Possible Cause: This indicates charring or oxidation, which can be caused by localized overheating or using sulfuric acid that is too concentrated at an elevated temperature. High temperatures combined with the strong oxidizing power of sulfuric acid can lead to the decomposition of the organic materials.[4][5]

  • Solution:

    • Ensure Uniform Mixing: Use a suitable magnetic stirrer and stir bar to ensure vigorous agitation. This prevents "hot spots" from forming where the sulfuric acid is added.

    • Control Reagent Addition: As with other issues, a slow, controlled addition of sulfuric acid is key to preventing localized temperature spikes.

    • Maintain Temperature: Strictly adhere to the <140°C temperature limit throughout the entire reaction process.

Quantitative Data Summary: Temperature Effects

The table below summarizes the primary products and byproducts based on the reaction temperature during the synthesis of this compound from ethanol and sulfuric acid.

Temperature RangePrimary ProductMajor Byproduct(s)Key Conditions/Notes
< 140 °C This compound (CH₃CH₂OSO₃H)MinimalOptimal range for desired product. The reaction is exothermic and requires active cooling.[1][2]
> 140 °C Diethyl Ether (CH₃CH₂OCH₂CH₃)This compound, EthyleneThis compound reacts with excess ethanol to form diethyl ether.[1][6]
> 170 °C Ethylene (C₂H₄)Diethyl EtherThis compound decomposes, especially in the presence of excess sulfuric acid.[1][2]

Experimental Protocol: Laboratory Synthesis of this compound

This protocol outlines a standard laboratory method for the synthesis of this compound with an emphasis on temperature control.

Reagents & Apparatus:

  • Absolute Ethanol (C₂H₅OH)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Round-bottom flask (e.g., 250 mL)

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Thermometer with adapter

  • Large ice-water bath

  • Condenser (optional, for reactions held at a gentle boil)

Procedure:

  • Setup: Assemble the round-bottom flask with the magnetic stir bar, dropping funnel, and thermometer. Place the entire assembly in the ice-water bath on top of the magnetic stirrer.

  • Cooling: Add a measured volume of absolute ethanol to the round-bottom flask. Allow it to cool in the ice bath with gentle stirring for 10-15 minutes until the temperature is stable at or below 5°C.

  • Acid Addition: Measure the required volume of concentrated sulfuric acid and add it to the dropping funnel.

  • Controlled Reaction: Begin adding the sulfuric acid to the cooled ethanol drop by drop while stirring the mixture vigorously. The reaction is highly exothermic.[1]

  • Temperature Monitoring: Carefully monitor the internal temperature of the reaction mixture. Adjust the addition rate of the sulfuric acid to ensure the temperature does not exceed 140°C . If the temperature rises too quickly, pause the addition until it cools down.

  • Reaction Completion: After all the sulfuric acid has been added, allow the mixture to stir in the ice bath for an additional 30 minutes. Depending on the specific procedure, the reaction may then be allowed to slowly warm to room temperature or be gently heated to a temperature that is still safely below 140°C to ensure completion.

  • Work-up: The resulting this compound can be isolated or used in subsequent reactions. A common work-up step involves neutralizing the excess acid with a base like calcium carbonate, followed by filtration.[7][8]

Mandatory Visualizations

G reagents Ethanol + H₂SO₄ ethyl_sulphate This compound (Desired Product) reagents->ethyl_sulphate < 140°C diethyl_ether Diethyl Ether (Byproduct) ethyl_sulphate->diethyl_ether > 140°C (+ Ethanol) ethylene Ethylene (Byproduct) ethyl_sulphate->ethylene > 170°C

Caption: Reaction pathways in this compound synthesis based on temperature.

G start Byproduct Detected (e.g., via GC, NMR, Odor) check_temp Review Temperature Logs start->check_temp First Step check_odor Ether-like Smell? check_temp->check_odor check_gas Gas Evolution? check_temp->check_gas slow_addition Reduce H₂SO₄ Addition Rate check_odor->slow_addition Yes improve_cooling Improve Cooling System (e.g., ice-salt bath) check_gas->improve_cooling Yes improve_cooling->slow_addition rerun Adjust Protocol & Re-run slow_addition->rerun

Caption: Troubleshooting workflow for byproduct formation in this compound synthesis.

References

challenges in distinguishing ethanol consumption from dermal exposure

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address the challenges of distinguishing between ethanol consumption and incidental dermal exposure in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary biomarkers for distinguishing ethanol consumption from dermal exposure?

The primary biomarkers are the direct, non-oxidative metabolites of ethanol: Ethyl Glucuronide (EtG) and Ethyl Sulfate (EtS).[1][2] Unlike ethanol, which has a short detection window (approximately 1 hour per standard drink), EtG and EtS can be detected in urine for up to five days after heavy consumption, making them highly sensitive markers of recent alcohol exposure.[3][4] While both are formed from ethanol exposure regardless of the route, their relative concentrations and kinetics can offer clues to the source.

Q2: How do urinary EtG and EtS levels typically differ between intentional ingestion and significant dermal exposure?

Intentional ingestion of alcoholic beverages typically leads to much higher concentrations of both EtG and EtS in urine compared to dermal exposure. Following sustained, intensive use of ethanol-based hand sanitizers (e.g., application every 5 minutes for 10 hours), urinary EtG concentrations can occasionally exceed common laboratory cutoffs (e.g., 100 ng/mL or even 500 ng/mL).[5][6][7] However, EtS concentrations tend to remain significantly lower.[5][7] Some studies suggest that the EtG/EtS ratio may be a useful indicator, with a much higher ratio potentially pointing towards dermal absorption, though this is not yet a definitive method.

Q3: What is the typical detection window for EtG/EtS after dermal exposure to ethanol-based hand sanitizers?

The detection window for EtG and EtS after dermal exposure is considerably shorter than after oral consumption. In studies involving intensive hand sanitizer use over several hours, EtG and EtS are typically highest at the end of the exposure period and drop off rapidly.[5][7] In many cases, levels fall below the limit of detection within 24 hours.[1] For example, in one study, only two specimens had detectable EtG the morning after a full day of sustained exposure.[5][7]

Q4: Can passive inhalation of ethanol vapors contribute to positive EtG/EtS results?

Yes, though typically to a lesser degree than direct dermal contact. Pulmonary absorption of ethanol vapors from alcohol-based hand rubs has been detected, sometimes resulting in positive breathalyzer readings for a few minutes after exposure.[8] While this absorption can contribute to the body's ethanol load and subsequent EtG/EtS formation, it is unlikely to produce high concentrations unless the exposure is extreme and occurs in a poorly ventilated area.[9]

Troubleshooting Guide

Q: My subject's urine sample is positive for EtG, but they adamantly deny any alcohol consumption. What are the potential sources of unintentional exposure?

A positive EtG test, particularly at low concentrations (e.g., 100-500 ng/mL), can result from sources other than alcoholic beverages.[1] It is crucial to investigate potential incidental exposures before concluding alcohol consumption.

Troubleshooting Steps:

  • Review Subject's Activities: Inquire about the subject's profession and recent activities. Healthcare workers, for instance, have frequent and prolonged contact with ethanol-based hand sanitizers.[1]

  • Check Personal Care Products: Many common products contain ethanol that can be absorbed or inhaled, leading to EtG formation. These include:

    • Hand Sanitizers: The most common source of significant dermal exposure.[3][10]

    • Mouthwashes: Rinsing with alcohol-containing mouthwash can lead to EtG levels exceeding 100 ng/mL.[1][10]

    • Cosmetics and Aftershaves: Some products applied over large surface areas may contribute to exposure.[11]

  • Consider Food Sources: Some foods, such as those cooked with wine or certain fermented products, can contain residual alcohol.[11]

  • Analyze for Ethyl Sulfate (EtS): Request a quantitative EtS test on the same sample. As a complementary biomarker, EtS levels are often disproportionately low compared to EtG following dermal exposure.[5][7] A high EtG with a very low or undetectable EtS may support a claim of incidental exposure.

Q: The EtG concentration is above the confirmation cutoff (e.g., 500 ng/mL), but the EtS is low or undetectable. What does this suggest?

This pattern can be indicative of significant dermal exposure rather than ingestion. Studies have shown that while intensive application of hand sanitizer can produce EtG levels exceeding 500 ng/mL and even reaching up to 2001 ng/mL, the corresponding EtS levels often remain below 100 ng/mL.[5][6][7] In contrast, alcohol consumption typically produces a more proportional increase in both EtG and EtS. However, this is not a definitive rule, and interpretation should be cautious. Bacterial degradation in an improperly stored sample could also potentially affect EtG levels differently than EtS.

Q: How can I design an experiment to minimize the impact of incidental dermal exposure in my study population?

To ensure that a positive EtG/EtS test reflects actual alcohol consumption, consider the following protocol enhancements:

  • Subject Education: Instruct participants to avoid all non-beverage sources of alcohol for a specified period (e.g., 3-5 days) before and during the sample collection window. Provide a list of common ethanol-containing products to avoid.[1]

  • Use of Alcohol-Free Products: When possible, provide subjects with alcohol-free alternatives for personal care products like hand sanitizer and mouthwash for the duration of the study.

  • Establish a Baseline: Collect pre-study samples to ensure subjects are negative for EtG and EtS at the outset.

  • Set Appropriate Cutoffs: Use a higher confirmation cutoff for EtG (e.g., ≥500 ng/mL) if the primary goal is to detect moderate-to-heavy drinking and avoid positives from incidental exposure.[4] Be aware that this increases the risk of missing low-level consumption.[12]

  • Always Measure Both EtG and EtS: The relationship between the two markers provides more robust data for interpretation than either one alone.[5][7]

Quantitative Data Summary

The following table summarizes urinary EtG and EtS concentrations observed in research studies following dermal exposure to ethanol-based hand sanitizers. This data provides a reference for interpreting results where incidental exposure is a possibility.

Study / Exposure ProtocolMax Urinary EtG (ng/mL)Max Urinary EtS (ng/mL)Key Findings & Notes
Sustained Exposure (Kharbouche et al., 2011) [5][7] 62% ethanol sanitizer applied every 5 mins for 10 hours on 3 consecutive days.200184EtG levels can exceed common cutoffs with intensive, sustained use. EtS levels remain comparatively low.
Frequent Use (Rosano and Lin, 2008) [1] 61% ethanol sanitizer applied 20 times/day for 5 days.114Not ReportedFirst-morning urine voids showed EtG could exceed 100 ng/mL in a few samples after frequent daily use.
Hourly Use - Normal (Jones et al., 2006) [3] 0.5g of 62% ethanol sanitizer applied once/hour for 8 hours.10351Demonstrates that even routine, hourly use can generate detectable levels of both metabolites.
Hourly Use - Excessive (Jones et al., 2006) [3] 2.0g of 62% ethanol sanitizer applied to hands and forearms once/hour for 8 hours.71314"Excessive" use, covering a larger surface area, significantly increases EtG levels while having a lesser impact on EtS.

Experimental Protocols

Protocol: Analysis of EtG and EtS in Urine by LC-MS/MS

This protocol describes a common "dilute-and-shoot" method for the rapid quantification of EtG and EtS, suitable for high-throughput analysis.

1. Objective: To quantify Ethyl Glucuronide (EtG) and Ethyl Sulfate (EtS) in human urine samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

2. Materials and Reagents:

  • Urine samples, stored at -20°C until analysis.

  • EtG and EtS certified reference standards.

  • Isotopically labeled internal standards (e.g., EtG-d5, EtS-d5).

  • LC-MS/MS system (e.g., API 2000 or equivalent).[3]

  • LC column suitable for polar analytes (e.g., Restek Raptor EtG/EtS).[13]

  • Mobile Phase A: 0.1% Formic Acid in Deionized Water.

  • Mobile Phase B: Acetonitrile.

  • Autosampler vials.

3. Sample Preparation:

  • Thaw urine samples at room temperature.

  • Vortex each sample to ensure homogeneity.

  • Centrifuge samples at ~3000 x g for 5 minutes to pellet any precipitate.

  • In a clean autosampler vial, combine:

    • 900 µL of 0.1% Formic Acid in Water.

    • 50 µL of the internal standard working solution.

    • 50 µL of the urine supernatant.

  • Cap the vial and vortex thoroughly. The sample is now ready for injection. This represents a 1:20 dilution.[14]

4. LC-MS/MS Parameters (Example):

  • LC Column: Restek Raptor EtG/EtS (or equivalent).

  • Flow Rate: 0.4 - 0.6 mL/min.

  • Injection Volume: 10 µL.

  • Run Time: ~4 minutes.[13]

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (Example):

    • EtG: Q1 221.1 -> Q3 75.1 / 85.1

    • EtG-d5: Q1 226.1 -> Q3 75.1 / 85.1

    • EtS: Q1 125.0 -> Q3 97.0 / 80.0

    • EtS-d5: Q1 130.0 -> Q3 98.0 / 80.0

5. Calibration and Quality Control:

  • Prepare a calibration curve using fortified blank urine with known concentrations of EtG and EtS.

  • Include at least three levels of quality control (QC) samples (low, medium, high) with each analytical batch to ensure accuracy and precision.

  • The Lower Limit of Quantitation (LLOQ) should be validated, commonly set at 50 ng/mL for EtG and 25-50 ng/mL for EtS.[12]

Visualizations

Ethanol Metabolism Pathways

cluster_ingestion Ingestion Route cluster_dermal Dermal / Pulmonary Route cluster_metabolism Metabolism (Primarily Liver) Ingestion Ethanol (Beverages) GI_Tract Gastrointestinal Tract Ingestion->GI_Tract Absorption Systemic Systemic Circulation (Blood Ethanol) GI_Tract->Systemic Dermal Ethanol (Hand Sanitizer, Vapors) Skin_Lungs Skin & Lungs Dermal->Skin_Lungs Absorption Skin_Lungs->Systemic Oxidative Oxidative Pathway (~98%) Systemic->Oxidative NonOxidative Non-Oxidative Pathway (~2%) Systemic->NonOxidative Acetaldehyde Acetaldehyde Oxidative->Acetaldehyde EtG Ethyl Glucuronide (EtG) NonOxidative->EtG UDP-Glucuronosyl- transferase EtS Ethyl Sulfate (EtS) NonOxidative->EtS Sulfotransferase Urine Urinary Excretion EtG->Urine EtS->Urine

Caption: Metabolic pathways of ethanol following different routes of exposure.

Experimental Workflow for Exposure Analysis

Start Hypothesis: Recent Ethanol Exposure? Collect 1. Collect Urine Sample (Follow Chain of Custody) Start->Collect Store 2. Store Sample at ≤ -20°C Collect->Store Prep 3. Sample Preparation ('Dilute-and-Shoot') Store->Prep LCMS 4. LC-MS/MS Analysis (Quantify EtG & EtS) Prep->LCMS Data 5. Data Review (Calibration, QC) LCMS->Data Interpret 6. Interpret Results Data->Interpret Report 7. Final Report Interpret->Report

Caption: Standard workflow from sample collection to final data reporting.

Troubleshooting Decision Tree for Unexpected Results

Start Urine Screen Positive for EtG Subject Denies Consumption Quant Quantify EtG and EtS via LC-MS/MS Start->Quant LowEtG EtG < 500 ng/mL? Quant->LowEtG LowEtS EtS < 100 ng/mL? LowEtG->LowEtS Yes Result3 High Likelihood of Ethanol Consumption LowEtG->Result3 No Result1 High Likelihood of Incidental Exposure (e.g., Hand Sanitizer) LowEtS->Result1 Yes Result2 Indeterminate: Could be low-level consumption or significant incidental exposure. Review subject activities. LowEtS->Result2 No

Caption: Decision tree for interpreting positive EtG results with consumption denial.

References

impact of urinary tract infections on ethyl sulphate detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ethyl sulfate (EtS) detection. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential experimental issues, particularly the impact of urinary tract infections (UTIs) on EtS measurement.

Frequently Asked Questions (FAQs)

Q1: Can a urinary tract infection (UTI) affect the detection of ethyl sulfate (EtS) in a urine sample?

A1: Based on current research, urinary tract infections do not significantly impact the detection of ethyl sulfate (EtS).[1][2][3][4] EtS is a stable metabolite of ethanol and is not known to be degraded by bacteria commonly associated with UTIs, such as Escherichia coli.[2][3][4] This makes EtS a reliable biomarker for recent alcohol consumption, even in the presence of a UTI.

Q2: How does a UTI affect the detection of ethyl glucuronide (EtG), another alcohol biomarker?

A2: Unlike EtS, ethyl glucuronide (EtG) is susceptible to degradation by bacteria that can cause UTIs.[1][2][3][4] Many strains of E. coli produce the enzyme β-glucuronidase, which can hydrolyze EtG, leading to decreased concentrations and potentially false-negative results.[1][5][6] Therefore, a UTI is a known risk factor for false-negative EtG tests.[1]

Q3: Can bacteria in urine lead to the formation of EtG or EtS after sample collection?

A3: Post-collection synthesis of EtG can occur in urine samples contaminated with certain bacteria, like E. coli, if ethanol is also present.[3] This can lead to false-positive EtG results. However, this phenomenon has not been observed for EtS, further highlighting its stability and reliability as a biomarker.[3]

Q4: My experiment shows a positive EtS result but a negative EtG result. What could be the cause?

A4: A positive EtS result with a negative EtG result in the same urine sample strongly suggests recent alcohol consumption, with the discrepancy likely due to the degradation of EtG. This scenario is often indicative of a urinary tract infection where bacteria have broken down the EtG but not the EtS.[1][4] It is crucial to consider the stability of EtS versus the potential for EtG degradation when interpreting such results.

Q5: What are the best practices for urine sample collection and storage to ensure the stability of alcohol biomarkers?

A5: To minimize the risk of biomarker degradation, especially for EtG, it is recommended to freeze urine samples immediately after collection if analysis is not performed promptly. Refrigeration at 4°C can also preserve EtG for a limited time.[7] The use of preservatives such as sodium azide can also help inhibit bacterial growth and EtG degradation. For EtS, while it is more stable, following standard best practices for sample storage is still advised to ensure sample integrity.

Troubleshooting Guides

Guide 1: Investigating Discrepant EtG and EtS Results

This guide provides a step-by-step approach to troubleshooting unexpected results where EtG and EtS levels are inconsistent.

Problem: A urine sample tests positive for EtS but negative for EtG, or EtG levels are significantly lower than expected relative to EtS.

Possible Cause: Bacterial degradation of EtG due to a urinary tract infection or sample contamination.

Troubleshooting Steps:

  • Review Sample History:

    • Check for any documented urinary tract infection in the sample donor.

    • Inquire about any symptoms of a UTI at the time of collection.

    • Review the time between sample collection and analysis, and the storage conditions.

  • Microbiological Analysis:

    • If possible, perform a urine culture on an aliquot of the sample to identify the presence and type of bacteria. The presence of β-glucuronidase-producing bacteria like E. coli would support the hypothesis of EtG degradation.

  • Re-analysis of a Stored Aliquot:

    • If a frozen aliquot of the original sample is available, re-analyze for both EtG and EtS to confirm the initial findings.

  • Interpretation:

    • A confirmed positive EtS with a negative or low EtG is strong evidence of recent alcohol consumption, with the EtG result likely being a false negative due to bacterial degradation.[1][4]

Data Presentation

The following table summarizes the stability of Ethyl Glucuronide (EtG) and Ethyl Sulfate (EtS) in urine samples inoculated with E. coli over a 96-hour period. This data clearly demonstrates the degradation of EtG in the presence of bacteria, while EtS concentrations remain stable.

Time (hours)EtG Concentration (µg/mL)EtS Concentration (µg/mL)
05.25.1
24.85.0
4.53.95.1
220.85.2
280.45.1
48< 0.15.0
72< 0.15.1
96< 0.15.0

Data adapted from a study on the inhibition of bacterial degradation of EtG. The experiment involved spiking sterile urine with EtG and EtS, inoculating with E. coli, and incubating at 37°C.

Experimental Protocols

Protocol 1: In Vitro Bacterial Degradation Assay of EtG and EtS

This protocol outlines a method to assess the stability of EtG and EtS in the presence of bacteria.

1. Materials:

  • Sterile, pooled human urine
  • EtG and EtS analytical standards
  • Escherichia coli (ATCC strain known for β-glucuronidase production)
  • Nutrient broth
  • Incubator (37°C)
  • Sterile centrifuge tubes
  • LC-MS/MS system

2. Procedure:

  • Prepare a stock solution of EtG and EtS in sterile urine to a final concentration of 5 µg/mL.
  • Inoculate the spiked urine with an overnight culture of E. coli to a final density of approximately 10^5 CFU/mL.
  • Prepare a negative control sample of spiked urine without the bacterial inoculum.
  • Incubate all samples at 37°C.
  • At specified time points (e.g., 0, 2, 4, 8, 24, 48, 72, and 96 hours), draw aliquots from each sample.
  • Immediately freeze the collected aliquots at -20°C or colder to halt any further bacterial activity until analysis.
  • Analyze the samples for EtG and EtS concentrations using a validated LC-MS/MS method.

Protocol 2: LC-MS/MS Analysis of EtG and EtS in Urine

This is a general protocol for the quantitative analysis of EtG and EtS in urine. Specific parameters may need to be optimized for individual instruments.

1. Sample Preparation:

  • Thaw urine samples at room temperature.
  • To 100 µL of urine, add 10 µL of an internal standard solution (containing deuterated EtG-d5 and EtS-d5).
  • Add 400 µL of acetonitrile to precipitate proteins.
  • Vortex the mixture for 30 seconds.
  • Centrifuge at 10,000 x g for 5 minutes.
  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the residue in 100 µL of the initial mobile phase.
  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

2. Liquid Chromatography (LC) Conditions:

  • Column: A reverse-phase C18 column or a HILIC column suitable for polar analytes.
  • Mobile Phase A: 0.1% formic acid in water
  • Mobile Phase B: 0.1% formic acid in acetonitrile
  • Gradient: A suitable gradient to separate EtG and EtS from matrix components.
  • Flow Rate: 0.3 - 0.5 mL/min
  • Column Temperature: 40°C

3. Mass Spectrometry (MS/MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.
  • Multiple Reaction Monitoring (MRM) Transitions:
  • EtG: m/z 221 -> 75, 85
  • EtG-d5: m/z 226 -> 75, 85
  • EtS: m/z 125 -> 97, 80
  • EtS-d5: m/z 130 -> 98, 80
  • Optimize instrument parameters such as collision energy and declustering potential for each transition.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_result Data Interpretation Urine Urine Sample Spike Spike with EtG/EtS and E. coli Urine->Spike Incubate Incubate at 37°C Spike->Incubate Aliquots Collect Aliquots at Time Points Incubate->Aliquots Prepare Prepare Sample for LC-MS/MS Aliquots->Prepare LC_MS LC-MS/MS Analysis Prepare->LC_MS Data Data Acquisition LC_MS->Data Quantify Quantify EtG and EtS Data->Quantify Compare Compare Stability Over Time Quantify->Compare Conclusion Draw Conclusions Compare->Conclusion

Caption: Workflow for the in vitro bacterial degradation assay.

Troubleshooting_Logic Start Discrepant Results: EtS Positive, EtG Negative CheckUTI Review Patient History for UTI Start->CheckUTI NoUTI No History of UTI CheckUTI->NoUTI No YesUTI History of UTI CheckUTI->YesUTI Yes SampleHandling Review Sample Storage and Handling ProperHandling Proper Handling SampleHandling->ProperHandling Proper ImproperHandling Improper Handling SampleHandling->ImproperHandling Improper UrineCulture Perform Urine Culture Conclusion1 Conclusion: EtG Degradation due to UTI is Likely UrineCulture->Conclusion1 Positive for β-glucuronidase bacteria Conclusion2 Conclusion: Re-evaluate Results Consider Sample Contamination UrineCulture->Conclusion2 Negative NoUTI->SampleHandling YesUTI->Conclusion1 ProperHandling->UrineCulture ImproperHandling->Conclusion2

Caption: Troubleshooting logic for discrepant EtS and EtG results.

References

Validation & Comparative

Ethyl Sulphate vs. Ethyl Glucuronide: A Comparative Guide to Alcohol Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate detection of alcohol consumption is critical in various research, clinical, and forensic settings. While direct ethanol measurement is limited by its short detection window, the non-oxidative metabolites ethyl glucuronide (EtG) and ethyl sulphate (EtS) have emerged as highly sensitive and specific biomarkers for recent alcohol intake. This guide provides an objective comparison of EtG and EtS, supported by experimental data, to aid in the selection and application of these important biomarkers.

Performance Characteristics at a Glance

Both EtG and EtS are direct metabolites of ethanol, offering a more extended detection window than alcohol itself.[1] They are typically analyzed in urine, but can also be detected in blood and hair.[2] The simultaneous detection of both EtG and EtS is often recommended to unequivocally confirm recent alcohol consumption.

Quantitative Data Summary

The following tables summarize the key performance characteristics of EtG and EtS as alcohol biomarkers.

Table 1: General Performance Comparison

CharacteristicEthyl Glucuronide (EtG)This compound (EtS)Key Considerations
Metabolic Pathway Conjugation with glucuronic acidConjugation with sulphateMinor metabolic pathways of ethanol (<0.1%)[3]
Primary Matrix Urine, Hair, Blood (Serum/Plasma)Urine, Blood (Serum/Plasma)Urine is the most common matrix for both.
Stability in Urine Can be degraded by bacteria (e.g., E. coli) leading to false negatives. Formation by bacteria in the presence of ethanol can cause false positives.More stable than EtG in urine at room temperature; not subject to bacterial degradation or formation.Proper sample storage (refrigeration, freezing, or use of preservatives like sodium fluoride) is crucial for EtG.[1]

Table 2: Detection Windows in Various Matrices

MatrixEthyl Glucuronide (EtG)This compound (EtS)Notes
Urine Up to 5 days after heavy consumption.[4][5]Similar to EtG, with a slightly shorter detection window in some cases.[6]Detection window is highly dependent on the amount of alcohol consumed.[1]
Blood (Serum) Detectable for up to 36 hours.Detectable for a similar or slightly longer period than EtG in some studies.Concentrations in blood are significantly lower than in urine.
Hair Weeks to months, reflecting a history of alcohol consumption.[2][5]Not typically used as a primary biomarker in hair.Provides a long-term overview of alcohol intake.

Table 3: Sensitivity and Specificity in Urine

ParameterEthyl Glucuronide (EtG)This compound (EtS)Study Details and Cut-offs
Sensitivity 76%82%For detecting drinking within the last 3 days in liver disease patients.[7]
Specificity 93%86%For detecting drinking within the last 3 days in liver disease patients.[7]

Table 4: Typical Cut-off Concentrations for Confirmation in Urine

BiomarkerLower Cut-offHigher Cut-offInterpretation
EtG 100 ng/mL500 ng/mLLower cut-offs increase sensitivity but may detect incidental exposure. Higher cut-offs are more specific for intentional consumption.
EtS 25 ng/mL100 ng/mLOften used in conjunction with EtG for confirmation.[4]

Metabolic Pathway and Experimental Workflow

To visualize the formation of these biomarkers and the typical analytical process, the following diagrams are provided.

Metabolic Pathway of Ethanol to EtG and EtS cluster_oxidative Oxidative Pathway (Major) Ethanol Ethanol Acetaldehyde Acetaldehyde Ethanol->Acetaldehyde ADH EtG EtG Ethanol->EtG UGT EtS EtS Ethanol->EtS SULT Metabolites Metabolites Acetate Acetate Acetaldehyde->Acetate ALDH CO2 + H2O CO2 + H2O Acetate->CO2 + H2O

Caption: Metabolic pathways of ethanol.

General Experimental Workflow for EtG and EtS Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Urine/Blood Sample Collection B Addition of Internal Standards (EtG-d5, EtS-d5) A->B C Sample Cleanup (e.g., SPE or 'Dilute-and-Shoot') B->C D Liquid Chromatography Separation C->D E Tandem Mass Spectrometry Detection D->E F Quantification using Calibration Curve E->F G Data Review and Reporting F->G

Caption: Typical workflow for EtG/EtS analysis.

Experimental Protocols

Accurate quantification of EtG and EtS relies on robust analytical methodologies, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol 1: Quantification of EtG and EtS in Urine using LC-MS/MS with "Dilute-and-Shoot" Sample Preparation

This method is rapid and requires minimal sample preparation.

1. Sample Preparation:

  • To 50 µL of urine sample in a microcentrifuge tube, add 950 µL of a working internal standard solution (e.g., 100 ng/mL EtG-d5 and 25 ng/mL EtS-d5 in 0.1% formic acid in water).

  • Vortex the sample for 10 seconds.

  • Centrifuge at 3,000 rpm for 5 minutes at 10°C.

  • Transfer the supernatant to an autosampler vial for injection.

2. Liquid Chromatography (LC) Parameters:

  • Column: A column suitable for polar analytes, such as a Raptor EtG/EtS column (100 mm x 2.1 mm, 2.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate the analytes from matrix components.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 30°C.

3. Tandem Mass Spectrometry (MS/MS) Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Negative mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • EtG: 221.1 > 75.0 (quantifier), 221.1 > 85.0 (qualifier)

    • EtG-d5: 226.1 > 75.0

    • EtS: 125.0 > 97.0 (quantifier), 125.0 > 80.0 (qualifier)

    • EtS-d5: 130.0 > 98.0

  • Ion Source Temperature: 500°C.

Protocol 2: Quantification of EtG and EtS in Blood using LC-MS/MS with Protein Precipitation and Phospholipid Removal

This method is suitable for the more complex matrix of whole blood.

1. Sample Preparation:

  • To 100 µL of whole blood, add 50 µL of internal standard solution.

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex and then centrifuge.

  • Pass the supernatant through a phospholipid removal plate.

  • Evaporate the filtrate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 150 µL of a water/acetonitrile/formic acid mixture.

2. Liquid Chromatography (LC) Parameters:

  • Column: A C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Methanol.

  • Gradient: A suitable gradient for the separation of analytes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 1 µL.

3. Tandem Mass Spectrometry (MS/MS) Parameters:

  • Ionization Mode: ESI, Negative mode.

  • MRM Transitions: As described in Protocol 1.

Conclusion

Both EtG and EtS are valuable biomarkers for the detection of recent alcohol consumption, each with its own set of advantages and disadvantages. EtS offers greater stability in urine samples, making it a reliable confirmatory analyte. EtG, while susceptible to bacterial degradation, is well-established and widely used. The choice between or, more commonly, the combined use of these biomarkers will depend on the specific application, required detection window, and available analytical capabilities. For the most reliable results, especially in clinical and forensic settings, the analysis of both EtG and EtS by a validated LC-MS/MS method is the recommended approach. This provides a high degree of sensitivity and specificity, minimizing the potential for false-negative or false-positive results.

References

A Comparative Analysis of Ethyl Glucuronide (EtG) and Ethyl Sulfate (EtS) as Biomarkers for Alcohol Consumption

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

The accurate detection of alcohol consumption is critical in various research, clinical, and forensic settings. Ethyl Glucuronide (EtG) and Ethyl Sulfate (EtS), direct metabolites of ethanol, have emerged as sensitive and specific biomarkers for recent alcohol intake, offering a longer detection window than direct ethanol measurement. This guide provides an objective comparison of the performance of EtG and EtS at different analytical cut-offs, supported by experimental data, to aid researchers and professionals in the selection and interpretation of these valuable biomarkers.

Performance at Various Cut-offs: A Data-Driven Comparison

The sensitivity and specificity of EtG and EtS are highly dependent on the cut-off concentrations used for reporting a positive result. Higher cut-offs generally increase specificity by reducing the likelihood of false positives from incidental alcohol exposure, while lower cut-offs enhance sensitivity, increasing the detection window for alcohol consumption.

Head-to-Head Comparison in a Clinical Trial Setting

A study involving participants in two clinical trials provided a direct comparison of EtG and EtS at corresponding cut-off values. The sensitivity for detecting self-reported drinking within various timeframes is presented below.

Table 1: Sensitivity of EtG and EtS at Corresponding Cut-offs in Clinical Trials

Time Since Last DrinkEtG Cut-off (ng/mL)EtS Cut-off (ng/mL)EtG SensitivityNotes on EtS Performance
Within 24 hours 10050>80%Discrepancies were few. 6% of samples were EtG negative but EtS positive.[1]
200100>80%Discrepancies were few. 3% of samples were EtG negative but EtS positive.[1]
50025075%Discrepancies were few. 4% of samples were EtG negative but EtS positive.[1]
24-48 hours 10050<40%Data not specified, but discrepancies were noted to be few.[1]
200100<40%Data not specified, but discrepancies were noted to be few.[1]
500250<40%Data not specified, but discrepancies were noted to be few.[1]
48-72 hours 10050≤21%Data not specified, but discrepancies were noted to be few.[1]
200100≤21%Data not specified, but discrepancies were noted to be few.[1]
500250≤21%Data not specified, but discrepancies were noted to be few.[1]

Source: Adapted from Jatlow et al., 2014.[1]

Performance in a Population with Liver Disease

A study conducted with patients in a hepatology clinic provides a direct comparison of the sensitivity and specificity of EtG and EtS for detecting recent alcohol use.

Table 2: Performance of EtG and EtS in Liver Disease Patients

BiomarkerCut-off (ng/mL)Detection WindowSensitivitySpecificity
EtG 100Past 3 days76%93%
EtS 25Past 3 days82%86%
EtG 100Past 7 days70%99%
EtS 25Past 7 days73%89%

Source: Adapted from Stewart et al., 2013.[2][3][4][5]

Experimental Protocols

The data presented in this guide are primarily derived from studies employing robust and validated analytical methodologies.

Subject Population and Data Collection

The clinical trial data included subjects (n=18) who participated in a dose-ranging alcohol challenge study, as well as participants from two other clinical trials.[1] Self-reported drinking histories were collected and used as the reference for calculating sensitivity.[1] The study on patients with liver disease recruited subjects (n=120) from a university-based hepatology clinic or during hospitalization.[2][3] Alcohol consumption was ascertained through validated self-report measures.[2][3]

Analytical Methodology

In the cited studies, urinary EtG and EtS concentrations were quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3][4] This technique offers high sensitivity and specificity for the detection of these metabolites.[6] The lower limit of quantification for EtG was typically 100 ng/mL, and for EtS, it was 25 ng/mL or 50 ng/mL depending on the study.[1][2][3][4]

Visualizing the Concepts

To further elucidate the relationships between alcohol consumption, biomarker detection, and testing parameters, the following diagrams are provided.

cluster_0 Alcohol Consumption & Metabolism cluster_1 Biomarker Detection cluster_2 Influencing Factors Alcohol Ingestion Alcohol Ingestion Ethanol Ethanol Alcohol Ingestion->Ethanol Metabolism Metabolism Ethanol->Metabolism EtG EtG Metabolism->EtG EtS EtS Metabolism->EtS Urine Sample Urine Sample LC-MS/MS Analysis LC-MS/MS Analysis Urine Sample->LC-MS/MS Analysis Test Result Test Result LC-MS/MS Analysis->Test Result Sensitivity Sensitivity Specificity Specificity Cut-off Level Cut-off Level Cut-off Level->Sensitivity inversely affects Cut-off Level->Specificity directly affects Urine Sample Collection Urine Sample Collection Sample Preparation Sample Preparation Urine Sample Collection->Sample Preparation (e.g., dilution) LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis (injection) Data Interpretation Data Interpretation LC-MS/MS Analysis->Data Interpretation (comparison to cut-off) Reporting Reporting Data Interpretation->Reporting (positive/negative)

References

Unveiling Alcohol Consumption: A Comparative Guide to Blood Alcohol Concentration and Urinary Ethyl Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately monitoring alcohol consumption is crucial. While blood alcohol concentration (BAC) has long been the standard, the emergence of urinary ethyl sulfate (EtS) as a biomarker offers a longer window of detection. This guide provides an objective comparison of these two methods, supported by experimental data, to aid in the selection of the most appropriate biomarker for specific research and clinical needs.

Performance Comparison: BAC vs. Urinary EtS

The primary advantage of urinary EtS over BAC is its significantly extended detection window. While BAC is typically detectable for only a few hours after alcohol consumption, urinary EtS can be identified for up to several days, making it a more reliable indicator of recent alcohol intake, especially in monitoring abstinence.[1][2][3][4][5][6][7]

ParameterBlood Alcohol Concentration (BAC)Urinary Ethyl Sulfate (EtS)
Detection Window Up to 12 hours.[8]Up to 130 hours (over 5 days).[3][5][7]
Sample Matrix BloodUrine
Metabolite Type Direct measure of ethanolMinor, non-oxidative metabolite of ethanol.[9]
Indication Recent alcohol consumption and intoxication levelRecent alcohol consumption
Correlation with Dose Strong, direct correlationGenerally correlates with the amount of alcohol consumed, but with significant inter-individual variability.[9][10]
Primary Analytical Method Headspace Gas Chromatography (HS-GC)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Time Course of Detection Following Alcohol Consumption

Studies have consistently demonstrated the different pharmacokinetic profiles of ethanol in blood and EtS in urine. Following alcohol ingestion, BAC levels rise and fall relatively quickly as the body metabolizes the ethanol. In contrast, EtS is formed as a minor metabolite and is excreted in the urine over a much longer period.

In a controlled study, after consuming 0.5 g of ethanol per kg of body weight, the maximum blood alcohol concentration was reached between 0.5 and 2.0 hours after the start of drinking.[9] In contrast, peak urinary EtS concentrations were observed to occur later and remained detectable for a significantly longer duration.[1][11] For instance, in one study with healthy volunteers, EtS was detectable for up to 36 hours after ethanol intake.[1] In heavy drinkers undergoing detoxification, urinary EtS was detectable for a median of 78 hours, with some individuals showing positive results for up to 130 hours.[3][5][7]

Experimental Protocols

Measurement of Blood Alcohol Concentration (BAC)

A common and reliable method for the quantitative determination of BAC is Headspace Gas Chromatography (HS-GC) .

Principle: This method relies on the volatility of ethanol. A blood sample is placed in a sealed vial and heated, causing the ethanol to vaporize into the space above the liquid (the headspace). A sample of this vapor is then injected into a gas chromatograph.

Methodology:

  • Sample Preparation: A whole blood sample is collected in a tube containing an anticoagulant and a preservative.

  • Internal Standard: An internal standard (e.g., n-propanol) is added to a known volume of the blood sample.

  • Incubation: The vial is sealed and heated to a specific temperature (e.g., 60°C) for a set period to allow for equilibration of the ethanol between the liquid and vapor phases.

  • Injection: A heated, gas-tight syringe is used to withdraw a sample of the headspace gas. This sample is then injected into the gas chromatograph.

  • Chromatographic Separation: The vaporized components are separated based on their boiling points and interaction with the stationary phase within the GC column.

  • Detection: A Flame Ionization Detector (FID) is typically used to detect the ethanol and the internal standard as they exit the column.

  • Quantification: The concentration of ethanol in the blood is determined by comparing the peak area of ethanol to that of the internal standard, using a calibration curve prepared with known ethanol concentrations.[12][13]

Measurement of Urinary Ethyl Sulfate (EtS)

The gold standard for the analysis of EtS in urine is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity.

Principle: This technique separates EtS from other components in the urine sample using liquid chromatography, and then uses tandem mass spectrometry to specifically detect and quantify the EtS molecule.

Methodology:

  • Sample Preparation: Urine samples are typically diluted with a buffer or a mixture of solvents.[14][15]

  • Internal Standard: A deuterated internal standard (e.g., EtS-d5) is added to the sample to account for any variations in sample processing and instrument response.[2][16][17]

  • Chromatographic Separation: The prepared sample is injected into a liquid chromatograph. A reversed-phase C18 column is commonly used to separate EtS from other urinary components based on its polarity.[17]

  • Ionization: The eluent from the LC column is introduced into the mass spectrometer, where the EtS molecules are ionized, typically using electrospray ionization (ESI) in negative ion mode.[2]

  • Mass Spectrometric Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion of EtS (m/z 125) and then fragmenting it to produce specific product ions (e.g., m/z 97 and m/z 80).[2] This highly specific detection method minimizes the chance of interference from other substances.

  • Quantification: The concentration of EtS is determined by comparing the peak area of the analyte to that of the internal standard, using a calibration curve prepared with known EtS concentrations.[14][16][17]

Visualizing the Processes

To better understand the underlying biology and experimental procedures, the following diagrams illustrate the metabolic pathway of ethanol and a typical workflow for comparing BAC and urinary EtS.

Ethanol_Metabolism cluster_major Major Oxidative Pathway cluster_minor Minor Non-Oxidative Pathway Ethanol Ethanol Acetaldehyde Acetaldehyde Ethanol->Acetaldehyde ADH EtG Ethyl Glucuronide (EtG) Ethanol->EtG UGT EtS Ethyl Sulfate (EtS) Ethanol->EtS SULT Acetate Acetate Acetaldehyde->Acetate ALDH

Ethanol Metabolism Pathway

Experimental_Workflow cluster_collection Sample Collection cluster_analysis Sample Analysis cluster_data Data Interpretation Alcohol_Admin Alcohol Administration to Subject Blood_Sample Blood Sample Collection (Time Series) Alcohol_Admin->Blood_Sample Urine_Sample Urine Sample Collection (Time Series) Alcohol_Admin->Urine_Sample BAC_Analysis BAC Analysis (HS-GC) Blood_Sample->BAC_Analysis EtS_Analysis Urinary EtS Analysis (LC-MS/MS) Urine_Sample->EtS_Analysis Data_Comparison Comparison of Time Courses & Detection Windows BAC_Analysis->Data_Comparison EtS_Analysis->Data_Comparison

BAC vs. Urinary EtS Workflow

Conclusion

Both blood alcohol concentration and urinary ethyl sulfate are valuable biomarkers for assessing alcohol consumption. BAC provides a real-time indication of intoxication, while urinary EtS offers a significantly longer detection window, making it a superior tool for monitoring recent alcohol use and abstinence. The choice between these two markers will ultimately depend on the specific objectives of the research or clinical application. For studies requiring insight into recent drinking patterns over several days, urinary EtS is the more informative biomarker. For applications where the immediate level of impairment is of interest, BAC remains the standard. A comprehensive understanding of the distinct characteristics and analytical methodologies of each is paramount for accurate data interpretation and informed decision-making in the fields of toxicology, clinical chemistry, and drug development.

References

UPLC-MS/MS for Simultaneous EtG and EtS Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The simultaneous analysis of ethyl glucuronide (EtG) and ethyl sulfate (EtS), direct metabolites of ethanol, is crucial for monitoring alcohol consumption in clinical and forensic settings. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) has emerged as a highly sensitive and specific method for this purpose. This guide provides a comparative overview of UPLC-MS/MS method validations for EtG and EtS analysis, supported by experimental data and protocols.

Experimental Protocols

A common and efficient approach for the analysis of EtG and EtS in urine samples is the "dilute-and-shoot" method, which minimizes sample preparation time and potential for analyte loss.[1]

A Representative "Dilute-and-Shoot" Protocol:

  • Sample Centrifugation: Urine samples are first centrifuged to remove particulate matter. A typical condition is 12,000 rpm for 10 minutes.

  • Dilution: An aliquot of the urine supernatant (e.g., 50 µL) is diluted with a solution containing the internal standards (deuterated EtG-d5 and EtS-d5) and 0.1% formic acid. A common dilution factor is 1:20.

  • Vortexing: The diluted sample is vortex mixed for approximately 30 seconds to ensure homogeneity.

  • Injection: The prepared sample is then injected into the UPLC-MS/MS system for analysis.

Chromatographic and Mass Spectrometric Conditions:

  • LC System: Waters ACQUITY UPLC system or equivalent.

  • Column: A variety of columns are suitable, with the ACQUITY UPLC HSS C18 (2.1 x 150 mm, 1.8 µm) and Raptor EtG/EtS columns being common choices.[1]

  • Mobile Phase: A gradient elution is typically employed using a combination of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., methanol or acetonitrile).[2][3]

  • Mass Spectrometry: A triple quadrupole mass spectrometer (e.g., Waters ACQUITY TQD) is used in negative electrospray ionization (ESI-) mode with Multiple Reaction Monitoring (MRM) for quantification.[3]

Performance Comparison

The UPLC-MS/MS method demonstrates excellent performance characteristics for the simultaneous quantification of EtG and EtS. Key validation parameters from various studies are summarized below.

Table 1: Linearity of UPLC-MS/MS Methods for EtG and EtS Analysis

AnalyteCalibration Range (ng/mL)r² ValueReference
EtG50 - 5000> 0.999[1]
EtS50 - 5000> 0.999[1]
EtG200 - 10,0000.991 - 0.999
EtS100 - 5,0000.997 - 0.999
EtG100 - 10,000> 0.99[4]
EtS10 - 1,000> 0.99[4]
EtG50 - 50,000Not specified[2]
EtS25 - 50,000Not specified[2]

Table 2: Precision and Accuracy of UPLC-MS/MS Methods for EtG and EtS Analysis

AnalyteQC Concentrations (mg/L)Intra-assay Precision (%CV)Inter-assay Precision (%CV)Accuracy (%)Reference
EtG0.75, 2.5, 7.5, 50< 10< 1097 - 112
EtS0.15, 0.5, 1.5, 10< 10< 1097 - 112
EtG0.3, 3.0, 7.0Not specified0.7 - 7.0Not specified[5][6]
EtS0.3, 3.0, 7.0Not specified0.7 - 7.0Not specified[5][6]
EtG200, 625, 8000 (ng/mL)Not specified8.4 - 19.698.4 - 103.6
EtS100, 312.5, 4000 (ng/mL)Not specified4.7 - 18.296.4 - 110.8

Experimental Workflow

The following diagram illustrates the typical workflow for the simultaneous analysis of EtG and EtS using UPLC-MS/MS.

UPLC_MSMS_Workflow Sample Urine Sample Collection Preparation Sample Preparation (Dilute-and-Shoot) Sample->Preparation UPLC UPLC Separation Preparation->UPLC MS Tandem MS Detection (MRM Mode) UPLC->MS Data Data Acquisition & Processing MS->Data Result Quantitative Results (EtG & EtS Concentrations) Data->Result

Caption: UPLC-MS/MS workflow for EtG and EtS analysis.

Comparison with Other Methods

UPLC-MS/MS offers significant advantages over other analytical techniques for EtG and EtS determination. Compared to immunoassays, UPLC-MS/MS provides higher specificity and is less prone to cross-reactivity, reducing the likelihood of false-positive results. While traditional HPLC-MS/MS methods are effective, UPLC technology allows for shorter chromatographic run times, typically around 4 minutes, leading to higher sample throughput.[1] This is a considerable improvement over older methods that could have run times of 20 minutes or more.[7] The enhanced sensitivity of UPLC-MS/MS also allows for the confident detection of low concentrations of EtG and EtS, which is crucial for monitoring abstinence.[1]

Conclusion

The validation of UPLC-MS/MS for the simultaneous analysis of EtG and EtS demonstrates its suitability as a robust, rapid, and reliable method for routine testing. The simple "dilute-and-shoot" sample preparation protocol combined with the high sensitivity and specificity of the technique makes it an invaluable tool for researchers, scientists, and drug development professionals in the field of alcohol biomarker analysis. The method's accuracy, precision, and wide linear range ensure high-quality, defensible data for both clinical and forensic applications.

References

Navigating the Specificity of Alcohol Biomarker Testing: A Comparative Guide to Ethyl Sulphate Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection of alcohol consumption is critical. This guide provides a comparative analysis of cross-reactivity in immunoassays for ethyl sulfate (EtS), a direct metabolite of ethanol. While immunoassays for its counterpart, ethyl glucuronide (EtG), are more common, understanding the specificity of EtS testing is crucial for accurate interpretation of results.

Currently, publicly available data on specific cross-reactivity studies for commercial ethyl sulphate (EtS) immunoassays is limited. The primary role of EtS in alcohol biomarker testing has been as a confirmatory analyte for EtG screening, typically utilizing highly specific methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). This is largely because EtS is considered less susceptible to some of the cross-reactivity issues that can affect EtG immunoassays.

This guide, therefore, will focus on the well-documented cross-reactivity of EtG immunoassays and the principles of using EtS for confirmation, providing a framework for understanding the landscape of alcohol biomarker testing.

Understanding Immunoassay Cross-Reactivity

Immunoassays rely on the specific binding of antibodies to a target analyte. Cross-reactivity occurs when a substance structurally similar to the target analyte also binds to the antibody, potentially leading to a false-positive result. For alcohol biomarkers, this is a critical consideration, as various substances can interfere with the assay's accuracy.

Cross-Reactivity in Ethyl Glucuronide (EtG) Immunoassays: A Proxy for Understanding EtS Specificity Challenges

While specific data for EtS immunoassays is scarce, the extensive research on EtG immunoassays offers valuable insights into potential cross-reactants. The following table summarizes known cross-reactivities for some commercial EtG enzyme immunoassays. It is important to note that these percentages can vary between different manufacturers and assay kits.

CompoundConcentration Tested (ng/mL)Cross-Reactivity (%)
Ethyl Glucuronide (EtG) Target Analyte 100
Methyl Glucuronide10,000< 0.1
Propyl Glucuronide1,0001.5
Butyl Glucuronide10,000< 0.1
Morphine-3-Glucuronide10,000< 0.1
Codeine-6-Glucuronide10,000< 0.1
Lorazepam Glucuronide10,000< 0.1
Oxazepam Glucuronide10,000< 0.1
Temazepam Glucuronide10,000< 0.1

Note: This table is a composite based on available literature for EtG immunoassays and is for illustrative purposes. Specific performance characteristics should be obtained from the manufacturer of the assay being used.

The Role of this compound (EtS) in Confirmatory Testing

Given the potential for cross-reactivity in EtG immunoassays, EtS has emerged as a crucial confirmatory marker. The rationale for its use is based on several key properties:

  • Structural Difference: EtS is a sulfate conjugate of ethanol, while EtG is a glucuronide conjugate. This structural difference means that substances that cross-react with EtG immunoassays are less likely to interfere with the detection of EtS.

  • Independent Formation: EtG and EtS are formed through different metabolic pathways. The presence of both metabolites provides stronger evidence of ethanol consumption.

  • Stability: EtS is generally more stable than EtG in urine samples, making it a reliable confirmatory analyte.

Experimental Protocols

Immunoassay Cross-Reactivity Testing Protocol

This protocol outlines a general procedure for assessing the cross-reactivity of an immunoassay.

Objective: To determine the percentage of cross-reactivity of structurally related compounds with the immunoassay.

Materials:

  • Immunoassay kit (e.g., ELISA, EMIT) for the target analyte (EtG or EtS).

  • Certified reference standards of the target analyte and potential cross-reactants.

  • Drug-free urine matrix.

  • Microplate reader or appropriate analyzer.

  • Pipettes and other standard laboratory equipment.

Procedure:

  • Preparation of Standards: Prepare a standard curve of the target analyte in the drug-free urine matrix according to the manufacturer's instructions.

  • Preparation of Cross-Reactant Solutions: Prepare serial dilutions of each potential cross-reactant in the drug-free urine matrix. The concentrations should span a wide range to determine the concentration that produces a response equivalent to a specific concentration of the target analyte.

  • Immunoassay Procedure: Perform the immunoassay according to the manufacturer's protocol, testing the standard curve, controls, and the various concentrations of the cross-reactant solutions.

  • Data Analysis:

    • Determine the concentration of the cross-reactant that produces a signal equivalent to the 50% binding inhibition (IC50) of the target analyte.

    • Calculate the percent cross-reactivity using the following formula:

LC-MS/MS Confirmatory Analysis Protocol

This protocol provides a general workflow for the confirmation of EtG and EtS in urine samples.

Objective: To accurately quantify EtG and EtS in a urine sample for confirmation of a presumptive positive immunoassay screen.

Materials:

  • Liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS).

  • Analytical columns suitable for the separation of EtG and EtS.

  • Certified reference standards for EtG, EtS, and their deuterated internal standards (e.g., EtG-d5, EtS-d5).

  • Mobile phase solvents (e.g., water with formic acid, acetonitrile).

  • Sample preparation supplies (e.g., solid-phase extraction cartridges or filtration devices).

Procedure:

  • Sample Preparation:

    • Add internal standards (EtG-d5, EtS-d5) to the urine sample.

    • Perform sample clean-up using solid-phase extraction or a simple "dilute-and-shoot" method.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into the LC-MS/MS system.

    • Separate EtG and EtS from other matrix components using a suitable chromatographic gradient.

    • Detect and quantify the analytes using multiple reaction monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both the native analytes and their internal standards.

  • Data Analysis:

    • Generate a calibration curve using the certified reference standards.

    • Quantify the concentration of EtG and EtS in the sample by comparing the peak area ratios of the analytes to their internal standards against the calibration curve.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in cross-reactivity studies and the typical workflow for alcohol biomarker testing.

Cross_Reactivity_Workflow cluster_prep Preparation cluster_assay Immunoassay cluster_analysis Data Analysis A Prepare Target Analyte Standards C Perform Immunoassay A->C B Prepare Cross-Reactant Solutions in Matrix B->C D Determine IC50 Values C->D Measure Signal Response E Calculate % Cross-Reactivity D->E Alcohol_Biomarker_Testing_Workflow A Urine Sample Collection B Initial Screening (e.g., EtG Immunoassay) A->B C Presumptive Positive B->C Above Cutoff D Negative B->D Below Cutoff E Confirmatory Testing (LC-MS/MS for EtG and EtS) C->E H Report Negative Result D->H F Confirmed Positive E->F Analytes Detected G Confirmed Negative E->G Analytes Not Detected I Report Confirmed Result F->I G->I

Inter-Laboratory Comparison of Ethyl Sulfate Measurement: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of inter-laboratory performance for the measurement of ethyl sulfate (EtS), a key biomarker for recent alcohol consumption. The data and protocols presented are intended for researchers, scientists, and drug development professionals to understand the current state of EtS analysis and to inform the design and interpretation of their own studies.

Metabolic Pathway of Ethanol

Ethanol is primarily metabolized in the liver via oxidative pathways. However, a small fraction undergoes non-oxidative metabolism, leading to the formation of ethyl glucuronide (EtG) and ethyl sulfate (EtS). These minor metabolites are detectable in bodily fluids for a longer period than ethanol itself, making them valuable biomarkers for monitoring alcohol intake.[1][2][3]

Ethanol Ethanol Oxidative_Metabolism Oxidative_Metabolism Ethanol->Oxidative_Metabolism ~99% Non_Oxidative_Metabolism Non_Oxidative_Metabolism Ethanol->Non_Oxidative_Metabolism <0.1% Acetaldehyde Acetaldehyde Oxidative_Metabolism->Acetaldehyde EtG Ethyl Glucuronide (EtG) Non_Oxidative_Metabolism->EtG UDP-glucuronosyl- transferase EtS Ethyl Sulfate (EtS) Non_Oxidative_Metabolism->EtS Sulfotransferase

Metabolism of Ethanol to Ethyl Glucuronide and Ethyl Sulfate.

Quantitative Data from Inter-Laboratory Comparison

Data from the College of American Pathologists (CAP) proficiency testing survey for ethanol biomarkers (2013-2019) highlights the performance of participating laboratories in measuring EtS. The primary analytical method used by participants was mass spectrometry.[1][2][4]

Table 1: Summary of Inter-Laboratory Performance for Ethyl Sulfate (EtS) Measurement by Mass Spectrometry [1][2][4]

Performance MetricObservationImplication for Researchers
Reporting Cutoffs Wide range from 10 to 1500 ng/mL.Lack of consensus can lead to discrepancies in qualitative (positive/negative) results between laboratories. It is crucial to consider the specific cutoff when interpreting data.
Accuracy (Median Results) Median EtS concentrations reported by participating laboratories compared well with the target concentrations of the proficiency testing materials.On average, the methods used are capable of producing accurate results.
Inter-Laboratory Precision High variability between individual participant results.Significant quantitative differences can be expected when samples are analyzed by different laboratories. This should be a consideration in multi-site studies.
Unacceptable Results Approximately 10% of results were deemed unacceptable, defined as being more than 35% above or below the group mean.A notable fraction of laboratories may produce results with significant deviation from the consensus value, emphasizing the importance of selecting a laboratory with demonstrated proficiency.

Experimental Protocols

The following sections describe a representative experimental protocol for the analysis of EtS in urine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), synthesized from common practices reported in the literature.[3][5][6]

Sample Preparation

A simple "dilute and shoot" method is commonly employed due to its speed and reduced matrix effects.

  • Internal Standard Addition: To a 0.1 mL aliquot of urine, an internal standard solution containing a stable isotope-labeled form of EtS (e.g., EtS-d5) is added.

  • Dilution: The sample is then diluted with a suitable solvent, such as deionized water or mobile phase, to a final volume of 1.0 mL.

  • Centrifugation: The diluted sample is centrifuged to pellet any particulate matter.

  • Transfer: The supernatant is transferred to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Chromatographic Separation:

    • Column: A C18 or similar reversed-phase column is typically used.

    • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid).

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

    • Injection Volume: A small volume, typically 5-10 µL, is injected.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in negative ion mode is used.

    • Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. The precursor ion for EtS is m/z 125. Common product ions for confirmation and quantification are m/z 97 and m/z 80.[5]

Method Validation Parameters

The following are typical performance characteristics for a validated LC-MS/MS method for EtS in serum, which can be extrapolated for urine analysis.[3]

Table 2: Example Performance Characteristics of a Validated LC-MS/MS Method for EtS [3]

ParameterTypical Value
Linearity (r²) > 0.99
Concentration Range 5 - 1000 ng/mL
Limit of Quantification (LOQ) 2.8 ng/mL
Limit of Detection (LOD) 1.2 ng/mL
Intraday Precision (%CV) 6.11%
Interday Precision (%CV) 8.81%

Workflow for an Inter-Laboratory Comparison

The following diagram illustrates a typical workflow for an external quality assessment (EQA) or proficiency testing (PT) program for EtS measurement.

cluster_Provider EQA/PT Program Provider cluster_Labs Participating Laboratories cluster_Outcome Outcome Sample_Prep Preparation of Proficiency Testing Samples Sample_Dist Distribution of Samples to Participating Labs Sample_Prep->Sample_Dist Sample_Receipt Receipt of Samples Sample_Dist->Sample_Receipt Data_Collection Collection of Analytical Results Data_Analysis Statistical Analysis of Data Data_Collection->Data_Analysis Report_Gen Generation of Performance Reports Data_Analysis->Report_Gen Lab_Feedback Individual Laboratory Performance Feedback Report_Gen->Lab_Feedback Analysis Analysis of Samples (e.g., LC-MS/MS) Sample_Receipt->Analysis Result_Reporting Reporting of Results to Provider Analysis->Result_Reporting Result_Reporting->Data_Collection Corrective_Action Implementation of Corrective Actions Lab_Feedback->Corrective_Action

Workflow of an External Quality Assessment Program.

References

Ethyl Sulfate vs. Ethanol: A Comparative Guide to Excretion Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the excretion kinetics of ethyl sulfate (EtS) and its parent compound, ethanol. The information presented is compiled from peer-reviewed scientific literature and is intended to serve as a valuable resource for researchers and professionals in drug development and related fields.

Introduction

Ethanol, the psychoactive component of alcoholic beverages, is primarily metabolized in the liver through oxidative pathways.[1][2][3] However, a minor fraction of ingested ethanol undergoes non-oxidative metabolism, leading to the formation of direct alcohol biomarkers, including ethyl sulfate (EtS).[2][3][4][5][6] EtS is formed through the conjugation of ethanol with a sulfate group, a reaction catalyzed by sulfotransferases.[3] While quantitatively minor, this metabolic pathway results in a biomarker with a significantly different pharmacokinetic profile compared to ethanol, making it a valuable tool for monitoring alcohol consumption.

Comparative Excretion Kinetics

The most significant difference in the excretion kinetics between EtS and ethanol lies in their detection windows. EtS has a much longer elimination half-life than ethanol, allowing for a prolonged period of detection following alcohol consumption.[4][5][6] This makes EtS a more sensitive biomarker for recent alcohol intake.[4][5]

ParameterEthyl Sulfate (EtS)EthanolSource
Elimination Half-life (t½) Dose-dependent, significantly longer than ethanol. Median of 3.6 hours in blood of heavy drinkers. Mean of 174 minutes in urine.Constant-rate elimination at typical concentrations (zero-order kinetics). Mean elimination rate of 15 mg/dL/hour for social drinkers. At very high concentrations, the half-life is 4.0-4.5 hours.[4][5][6][7][8][9]
Time to Peak Concentration (Tmax) Serum: Mean of 3.0 +/- 0.5 hours after start of drinking. Urine: Mean of 5.3 +/- 1.2 hours after start of drinking.Peak blood concentrations are typically reached within 30-90 minutes after consumption.[7][10]
Peak Concentration (Cmax) Highly variable and dose-dependent.Dependent on dose, rate of consumption, and individual factors.[10]
Duration of Detectability Urine: Up to 36 hours after a single dose, and for several days in heavy drinkers (median 78 hours).Urine: 12-24 hours. Blood: Up to 12 hours. Breath: 12-24 hours.[11][12][13][14][15][16]

Metabolic Pathway and Experimental Workflow

The following diagrams illustrate the metabolic pathway of ethanol to EtS and a typical experimental workflow for studying their excretion kinetics.

Ethanol Ethanol Acetaldehyde Acetaldehyde Ethanol->Acetaldehyde Alcohol Dehydrogenase (ADH) / CYP2E1 EtS Ethyl Sulfate (EtS) Ethanol->EtS Conjugation Acetate Acetate Acetaldehyde->Acetate Aldehyde Dehydrogenase (ALDH) CO2_H2O Carbon Dioxide & Water Acetate->CO2_H2O Oxidative Phosphorylation SULT Sulfotransferase (SULT) SULT->EtS

Metabolic pathway of ethanol.

cluster_0 Pre-Experiment cluster_1 Experiment cluster_2 Analysis Abstinence Subject Abstinence (≥ 48 hours) Baseline Baseline Sample Collection (Urine/Blood) Abstinence->Baseline Ethanol_Admin Controlled Ethanol Administration Baseline->Ethanol_Admin Serial_Sampling Serial Sample Collection (Urine/Blood) Ethanol_Admin->Serial_Sampling LCMS LC-MS/MS Analysis (EtS and Ethanol) Serial_Sampling->LCMS Data_Analysis Pharmacokinetic Data Analysis LCMS->Data_Analysis

Experimental workflow for kinetic studies.

Experimental Protocols

The methodologies employed in the cited studies for the analysis of EtS and ethanol excretion kinetics share common elements.

Subject Preparation and Dosing:

  • Abstinence: Healthy volunteers are typically required to abstain from alcohol for a specified period (e.g., at least 48 hours) before the study to ensure no baseline presence of ethanol or its metabolites.[6]

  • Dosing: A controlled dose of ethanol is administered, often in the form of a standardized alcoholic beverage. The dose may be calculated based on the subject's body weight (e.g., 0.2 g/kg).[16]

Sample Collection:

  • Urine and Blood: Serial urine and blood samples are collected at predetermined intervals before and after ethanol administration.[4][8][10][15] The collection period can extend for several hours or days to capture the complete excretion profile of both compounds.

Analytical Methodology:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the simultaneous quantification of EtS and ethanol in biological matrices.[4][5][6][10][15][16] The method offers high sensitivity and specificity.

  • Sample Preparation: Urine samples are often diluted before direct injection into the LC-MS/MS system. Blood samples may require protein precipitation followed by centrifugation.

  • Instrumentation: A liquid chromatograph coupled with a tandem mass spectrometer is used. Specific ion transitions are monitored for the accurate identification and quantification of EtS and an internal standard (e.g., d5-EtS).[9][16] For EtS, the pseudomolecular ion at m/z 125 is often monitored.[4][5][6]

Conclusion

The excretion kinetics of ethyl sulfate are markedly different from those of ethanol. Its extended detection window makes it a superior biomarker for monitoring recent alcohol consumption, particularly in contexts where abstinence is being assessed. The data presented in this guide, derived from robust experimental methodologies, underscores the utility of EtS in clinical and research settings. Researchers and drug development professionals can leverage this understanding to design more effective monitoring strategies and to better interpret toxicological findings.

References

A Comparative Guide to the Reactivity of Ethyl Sulphate and Diethyl Sulphate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in organic synthesis, the selection of an appropriate alkylating agent is paramount to achieving desired reaction outcomes. Among the various options, ethyl sulphate (ethyl hydrogen sulphate) and dithis compound are two commonly utilized reagents for introducing an ethyl group. This guide provides an objective comparison of their reactivity, supported by available data and established experimental protocols, to aid in the selection of the optimal reagent for specific synthetic needs.

Chemical and Physical Properties

A fundamental understanding of the physical and chemical properties of these two reagents is essential for their safe and effective handling in a laboratory setting.

PropertyThis compound (Ethyl Hydrogen Sulphate)Dithis compound
Synonyms Sulfovinic acid, Ethyl bisulfateSulfuric acid diethyl ester, DES
Chemical Formula C₂H₆O₄SC₄H₁₀O₄S
Molar Mass 126.13 g/mol 154.18 g/mol [1]
Appearance Colorless, oily liquidColorless, oily liquid with a faint peppermint odor[1]
Boiling Point Decomposes above 170 °C[2]209 °C (decomposes)[1]
Melting Point Not available-25 °C[1]
Density ~1.46 g/cm³[2]~1.2 g/mL[1]
Solubility in Water DecomposesDecomposes[1]

Comparative Reactivity

Both this compound and dithis compound function as ethylating agents through a nucleophilic substitution (SN2) mechanism. The reactivity of these compounds is largely influenced by the nature of the leaving group and the electrophilicity of the ethyl group.

Dithis compound is widely recognized as a potent and efficient ethylating agent.[1][3] In a typical SN2 reaction, a nucleophile attacks one of the electrophilic ethyl groups, leading to the displacement of the this compound anion (CH₃CH₂OSO₃⁻) as a leaving group. This anion is highly stabilized by resonance, making it an excellent leaving group and thus facilitating the reaction. Dithis compound can, in principle, donate both of its ethyl groups, although the second ethylation is generally slower than the first.

This compound (Ethyl Hydrogen Sulphate) can also act as an ethylating agent. In this case, the leaving group is the hydrogen sulphate anion (HSO₄⁻) or the sulphate dianion (SO₄²⁻) after deprotonation. While the sulphate and hydrogen sulphate ions are also good leaving groups, dithis compound is generally considered the more reactive of the two for ethylation reactions in synthetic organic chemistry. This is because the two electron-withdrawing oxygen atoms attached to the sulfur in the this compound leaving group of a dithis compound reaction make the ethyl groups more electrophilic.

While direct comparative kinetic data is scarce in the literature, the widespread use and description of dithis compound as a "strong" alkylating agent in numerous sources suggest its superior reactivity in typical synthetic applications.

Experimental Protocols

Below are representative experimental protocols for the ethylation of common nucleophiles using dithis compound.

O-Ethylation of Phenol to Synthesize Phenetole

Reaction: C₆H₅OH + (C₂H₅)₂SO₄ → C₆H₅OC₂H₅ + C₂H₅OSO₃H

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve phenol in a suitable solvent such as ethanol or acetone.

  • Add an aqueous solution of a base, typically sodium hydroxide (NaOH), to the flask to form the sodium phenoxide salt.[4]

  • Cool the reaction mixture in an ice bath.

  • Slowly add dithis compound dropwise to the stirred reaction mixture.

  • After the addition is complete, the reaction mixture is typically heated to reflux for a period of time to ensure the completion of the reaction.

  • Upon cooling, the product, phenetole, can be extracted with an organic solvent like diethyl ether.

  • The organic layer is then washed, dried, and the solvent is removed to yield the crude product, which can be further purified by distillation.[1]

N-Ethylation of Aniline to Synthesize N-Ethylaniline

Reaction: C₆H₅NH₂ + (C₂H₅)₂SO₄ → C₆H₅NHC₂H₅ + C₂H₅OSO₃H

Procedure:

  • In a three-necked flask fitted with a mechanical stirrer, a thermometer, and a dropping funnel, place aniline and a suitable solvent (e.g., water or a polar aprotic solvent).

  • Cool the mixture to below 10 °C using an ice-salt bath.

  • Add dithis compound dropwise to the cooled and stirred aniline solution while maintaining the temperature.

  • After the addition of dithis compound, continue stirring for a specified period.

  • Slowly add a solution of a base, such as sodium hydroxide, to neutralize the formed ethyl sulphuric acid and any unreacted starting material.

  • The organic layer containing N-ethylaniline and potentially some N,N-diethylaniline is then separated.

  • The product can be isolated and purified by extraction and subsequent distillation under reduced pressure.

Reaction Mechanisms and Workflows

The following diagrams illustrate the generalized mechanism for ethylation and a typical experimental workflow.

ethylation_mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Nu Nucleophile (Nu:⁻) TS [Nu---C₂H₅---OSO₃C₂H₅]⁻ Nu->TS SN2 Attack DES Dithis compound (C₂H₅)₂SO₄ DES->TS Product Ethyl-Nucleophile (Nu-C₂H₅) TS->Product LeavingGroup This compound Anion (C₂H₅OSO₃⁻) TS->LeavingGroup Leaving Group Departure

SN2 mechanism for ethylation by dithis compound.

experimental_workflow A Reactants Mixing (Nucleophile, Base, Solvent) B Addition of Dithis compound (Controlled Temperature) A->B C Reaction (Stirring, Heating/Reflux) B->C D Workup (Quenching, Extraction) C->D E Purification (Distillation, Chromatography) D->E F Product E->F

General experimental workflow for ethylation.

Safety and Toxicity

Both this compound and dithis compound are hazardous compounds and must be handled with appropriate safety precautions in a well-ventilated fume hood.

CompoundHazard ClassificationKey Risks
This compound Corrosive, ToxicCauses severe skin burns and eye damage. Harmful if swallowed or inhaled.
Dithis compound Toxic, Carcinogenic (IARC Group 2A), MutagenicProbable human carcinogen.[1] Causes severe skin burns and eye damage. Toxic if swallowed, in contact with skin, or if inhaled. May cause genetic defects.[1]

Dithis compound is classified as a probable human carcinogen and is a potent alkylating agent that can ethylate DNA.[5] Therefore, extreme caution, including the use of appropriate personal protective equipment (PPE), is mandatory when handling this reagent.

Conclusion

References

Assessing the Molar Ratio of Ethyl Glucuronide (EtG) to Ethyl Sulfate (EtS) in Clinical Samples: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate assessment of alcohol consumption is critical in various clinical and research settings. Ethyl Glucuronide (EtG) and Ethyl Sulfate (EtS), direct metabolites of ethanol, have emerged as sensitive and specific biomarkers for detecting recent alcohol intake. While the individual concentrations of EtG and EtS are valuable, their molar ratio (EtG/EtS) can provide additional insights into the timeline and pattern of alcohol consumption. This guide offers a comprehensive comparison of the performance of the EtG/EtS molar ratio, supported by experimental data and detailed methodologies.

Clinical Significance of the EtG/EtS Molar Ratio

The EtG/EtS ratio is not a static value; it changes over time following alcohol consumption. Studies have shown that the EtG/EtS ratio generally increases in both serum and urine as a function of time, at least up to 4 hours after alcohol administration.[1] This kinetic relationship can be valuable in forensic toxicology and clinical monitoring to better estimate the time of the last drink. However, there is considerable interindividual variation in this ratio.[2]

In a controlled study, the maximum concentrations of EtG were consistently higher than for EtS in all subjects, with a higher fraction of the ethanol dose excreted as EtG (median 0.019%) compared to EtS (median 0.011%).[3] This inherent difference in their formation and elimination rates is the basis for the utility of their ratio.

Comparison with Alternative Biomarkers

While EtG and EtS are excellent short-to-medium-term biomarkers, other markers like Phosphatidylethanol (PEth) offer a longer detection window. PEth, formed in the presence of ethanol, can be detected in whole blood for up to 21 days or longer after consumption, making it suitable for assessing chronic or heavy drinking.[2][4][5]

Clinical studies have shown that PEth is a more sensitive biomarker for detecting alcohol use compared to EtG/EtS, especially in populations contractually obligated to maintain abstinence.[4][6] In one study, PEth was more likely to be positive than EtG/EtS in individuals with a history of alcohol use disorders.[6] Therefore, the choice of biomarker depends on the specific clinical question, with EtG/EtS being more suited for detecting recent alcohol use and PEth for monitoring longer-term consumption patterns.

Quantitative Data Summary

The following tables summarize quantitative data on EtG and EtS concentrations and their ratios from various studies. These tables are designed for easy comparison of findings across different clinical scenarios.

Study Population & Alcohol DoseMatrixTime Post-ConsumptionMean EtG ConcentrationMean EtS ConcentrationMean EtG/EtS Molar Ratio (Range)Citation
Healthy Volunteers (4 units of alcohol)Serum2.0 h (Tmax)0.4 µg/mL0.2 µg/mLIncreased up to 4 h[1]
Healthy Volunteers (8 units of alcohol)Serum4.0 h (Tmax)1.3 µg/mL0.6 µg/mLIncreased up to 4 h[1]
Healthy Volunteers (4 units of alcohol)Urine3.0 h (Tmax)3.5 mg/h1.3 mg/hIncreased up to 4 h[1]
Healthy Volunteers (8 units of alcohol)Urine4.0 h (Tmax)10 mg/h3.5 mg/hIncreased up to 4 h[1]
Outpatient Treatment (Moderation Trial)UrineBaselineVariableVariable0.47 (SD=0.32)[7]
Outpatient Treatment (Abstinence Trial)UrineBaselineVariableVariable0.52 (SD=0.52)[7]
BiomarkerSensitivitySpecificityDetection WindowClinical ApplicationCitation
EtG (Urine) High (70-89%)High (93-99%)Up to 5 daysDetecting recent alcohol use[8]
EtS (Urine) High (73-82%)High (86-89%)Up to 5 daysDetecting recent alcohol use[8]
PEth (Whole Blood) High (73-100%)High (90-96%)Up to 3 weeks or moreDetecting recent and chronic heavy drinking[8]
CDT (Serum) Low (40-79%)High (57-99%)WeeksDetecting excessive alcohol use[8]

Experimental Protocols

Accurate determination of the EtG/EtS molar ratio relies on robust and validated analytical methods. The gold standard for quantification is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Below are detailed methodologies for sample preparation and analysis.

Sample Preparation: Dilute-and-Shoot Method

This is a simple and rapid method suitable for high-throughput analysis.

  • Objective: To prepare urine samples for LC-MS/MS analysis by simple dilution.

  • Procedure:

    • Centrifuge urine samples to clarify.

    • Transfer a 50 µL aliquot of the urine sample to a 96-well plate.

    • Add 500 µL of a working internal standard solution (containing deuterated EtG and EtS) to each sample.

    • Vortex the plate for one minute to ensure thorough mixing.

    • The sample is now ready for injection into the LC-MS/MS system.

Sample Preparation: Solid-Phase Extraction (SPE)

SPE offers cleaner extracts, which can be beneficial for reducing matrix effects and improving analytical sensitivity.

  • Objective: To extract and concentrate EtG and EtS from urine samples while removing interfering substances.

  • Procedure:

    • Add internal standards (deuterated EtG and EtS) to the urine sample.

    • Condition a strong anion exchange (SAX) SPE cartridge with methanol followed by deionized water.

    • Load the urine sample onto the SPE cartridge.

    • Wash the cartridge with an appropriate solvent (e.g., a mixture of acetonitrile and water) to remove interfering compounds.

    • Elute EtG and EtS from the cartridge using an acidic organic solvent (e.g., 2% formic acid in acetonitrile).

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS).

  • Chromatographic Column: A reversed-phase C18 column or a specialized column designed for polar analytes is typically used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.

  • Mass Spectrometry: The mass spectrometer is operated in negative electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for EtG, EtS, and their deuterated internal standards.

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
EtG 221.175.085.0
EtG-d5 226.175.085.0
EtS 125.097.080.0
EtS-d5 130.098.080.0

Visualizing the Workflow and Interpretive Logic

The following diagrams, generated using the DOT language, illustrate the experimental workflow for EtG/EtS analysis and the logical process for interpreting the results.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Urine Sample Collection Centrifuge Centrifugation Sample->Centrifuge InternalStandard Add Internal Standards Centrifuge->InternalStandard Dilute Dilute-and-Shoot LC Liquid Chromatography Separation Dilute->LC SPE Solid-Phase Extraction (SPE) Evaporate Evaporation SPE->Evaporate InternalStandard->Dilute InternalStandard->SPE Reconstitute Reconstitution Evaporate->Reconstitute Reconstitute->LC MS Tandem Mass Spectrometry Detection LC->MS Quantification Quantification of EtG & EtS MS->Quantification Ratio Calculation of EtG/EtS Molar Ratio Quantification->Ratio

Caption: Experimental workflow for EtG and EtS analysis in urine samples.

Interpretation_Logic node_result node_result EtG_EtS_Positive EtG and EtS Detected? High_Ratio High EtG/EtS Ratio? EtG_EtS_Positive->High_Ratio Yes No_Recent_Use No Recent Alcohol Use EtG_EtS_Positive->No_Recent_Use No Low_Ratio Low EtG/EtS Ratio? Recent_Use_Late Recent Alcohol Use (Later Phase) High_Ratio->Recent_Use_Late Recent_Use_Early Recent Alcohol Use (Early Phase) Low_Ratio->Recent_Use_Early Consider_Dose Consider Dose and Individual Variability Recent_Use_Early->Consider_Dose Recent_Use_Late->Consider_Dose

Caption: Logical flow for interpreting the EtG/EtS molar ratio.

References

Phosphatidylethanol (PEth): A Superior Alternative to Ethyl Sulfate (EtS) for Alcohol Biomarker Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of alcohol biomarkers, the demand for high sensitivity and specificity is paramount for accurate monitoring of alcohol consumption. While ethyl glucuronide (EtG) and ethyl sulfate (EtS) have been commonly used, phosphatidylethanol (PEth) has emerged as a more reliable and informative direct biomarker. This guide provides a comprehensive comparison of PEth and EtS, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their monitoring and research applications.

Metabolic Pathways and Formation

Ethanol is metabolized in the body through several pathways. PEth and EtS are direct metabolites, meaning they are only formed when ethanol is present.

  • Phosphatidylethanol (PEth): PEth is an abnormal phospholipid formed exclusively in the presence of ethanol. The enzyme phospholipase D (PLD), typically using water to hydrolyze phospholipids, will instead use ethanol in a process called transphosphatidylation.[1] This reaction occurs on the membrane of red blood cells, leading to the accumulation of PEth, which is incorporated into the cell membrane.[2]

  • Ethyl Sulfate (EtS): EtS is a minor, non-oxidative metabolite of ethanol produced by the enzymatic conjugation of ethanol with sulfonic acid.[3]

Metabolic_Formation_of_PEth_and_EtS cluster_0 Ethanol Metabolism cluster_1 PEth Formation (in Red Blood Cells) cluster_2 EtS Formation (Phase II Conjugation) Ethanol Ethanol (CH3CH2OH) PC Phosphatidylcholine (PC) Sulfotransferase Sulfotransferase Ethanol->Sulfotransferase PLD Phospholipase D (PLD) PC->PLD + Ethanol PEth Phosphatidylethanol (PEth) PLD->PEth Sulfate Sulfate Donor (PAPS) Sulfate->Sulfotransferase EtS Ethyl Sulfate (EtS) Sulfotransferase->EtS

Caption: Metabolic pathways of PEth and EtS formation from ethanol.

Key Performance Characteristics: PEth vs. EtS

PEth demonstrates significant advantages over EtS, particularly in its window of detection and correlation with the level of alcohol consumption.

FeaturePhosphatidylethanol (PEth)Ethyl Sulfate (EtS)
Biological Matrix Whole Blood / Dried Blood Spots (DBS)Urine
Detection Window Up to 3-4 weeks[4]1-5 days[5]
Sensitivity High (88-100%)[2]Moderate to High (Varies with cut-off)
Specificity Excellent, as it is only formed in the presence of ethanol.[6]High, but susceptible to external alcohol exposure (e.g., hand sanitizers).[7]
Correlation to Dose Good correlation with the amount of alcohol consumed.[8]Primarily indicates recent consumption, less reliable for quantifying intake levels.
Clinical Utility Monitoring long-term abstinence, identifying chronic excessive drinking, and detecting relapse.[6][9][10]Detecting recent alcohol use, particularly in settings requiring short-term abstinence monitoring.[11]

Quantitative Data Summary

Studies consistently show that PEth is a more sensitive biomarker for detecting alcohol use, especially in individuals with a history of alcohol use disorder (AUD).

ParameterPhosphatidylethanol (PEth)Ethyl Sulfate (EtS)Source
Typical Cut-off 20 ng/mL25 - 100 ng/mL[5][12][13]
Detection Rate More frequently positive than EtS (76.9% vs. 40.4% in one study of paired samples).[5]Lower detection rate compared to PEth in long-term monitoring.[5][5]
Sensitivity for AUD More likely to be positive in individuals with a history of AUD.[5][12]More likely to be positive in individuals without a history of AUD (indicating recent, possibly incidental, use).[5][12][5][12]
Half-Life Approximately 4.5 to 12 days.[1]Shorter, leading to a much narrower detection window.[14][1][14]

Experimental Protocols

Accurate quantification of PEth and EtS relies on robust analytical methodologies, typically involving mass spectrometry.

This protocol outlines a common method for the extraction and quantification of PEth 16:0/18:1, the most abundant homologue.[15][16]

  • Sample Collection: Collect whole blood in EDTA-containing tubes.

  • Sample Preparation (Protein Precipitation):

    • Pipette 100 µL of whole blood into a microcentrifuge tube.

    • Add 400 µL of isopropanol containing a deuterated internal standard (e.g., PEth 16:0/18:1-d5).[15]

    • Vortex the mixture vigorously for 10-15 seconds to precipitate proteins.

    • Centrifuge at high speed (e.g., 13,500 rpm) for 10 minutes.[15]

  • Extraction:

    • Carefully transfer the supernatant to a clean vial for analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Use a reverse-phase column (e.g., a Polar C18) for separation.[15]

    • Mass Spectrometry: Employ a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).[17]

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for PEth 16:0/18:1 (e.g., m/z 701.7 > 255.2) and its internal standard.[17]

  • Quantification:

    • Generate a calibration curve using standards of known concentrations.

    • Calculate the PEth concentration in the sample by comparing its peak area ratio (analyte/internal standard) to the calibration curve.

This protocol describes a simplified "dilute-and-shoot" method for rapid screening and quantification of EtS.[18][19]

  • Sample Collection: Collect a urine sample in a sterile container.

  • Sample Preparation:

    • Pipette 50 µL of urine into a microcentrifuge tube.

    • Add 950 µL of a working internal standard solution (e.g., EtS-d5 in 0.1% formic acid in water).[18]

    • Vortex for 10 seconds.

    • Centrifuge at 3,000 rpm for 5 minutes to pellet any precipitate.[18][19]

  • LC-MS/MS Analysis:

    • Injection: Inject the supernatant directly into the LC-MS/MS system.

    • Chromatography: Use a column designed for polar analytes (e.g., Raptor EtG/EtS) to achieve retention and separation from matrix interferences.[18]

    • Mass Spectrometry: Operate in negative ESI mode with MRM.

    • MRM Transitions: Monitor transitions for EtS (e.g., m/z 125.0 → 97.0) and its internal standard (e.g., EtS-d5 m/z 130.0 → 80.0).[5]

  • Quantification:

    • Quantify using a calibration curve prepared in a synthetic urine matrix.

Analytical_Workflow cluster_peth PEth Analysis Workflow (Whole Blood) cluster_ets EtS Analysis Workflow (Urine) P1 Sample Collection P2 Protein Precipitation (Isopropanol + IS) P1->P2 P3 Centrifugation P2->P3 P4 Supernatant Transfer P3->P4 P5 LC-MS/MS Analysis P4->P5 P6 Data Quantification P5->P6 E1 Sample Collection E2 Dilution (Water + IS) E1->E2 E3 Centrifugation E2->E3 E4 LC-MS/MS Analysis (Direct Injection) E3->E4 E5 Data Quantification E4->E5

Caption: Comparative analytical workflows for PEth and EtS analysis.

Logical Evaluation: Why PEth is the Preferred Alternative

The decision to use PEth over EtS is based on several key advantages that provide a more comprehensive and accurate picture of an individual's drinking behavior.

Logical_Advantages_of_PEth center_node PEth as a Superior Biomarker longer_window Longer Detection Window (Weeks vs. Days) center_node->longer_window dose_corr Dose-Dependent Accumulation center_node->dose_corr matrix_adv Blood Matrix (Less susceptible to external contamination) center_node->matrix_adv high_sens Higher Sensitivity for Relapse center_node->high_sens outcome1 Monitors Long-Term Patterns longer_window->outcome1 outcome2 Quantifies Consumption Level (Abstinence vs. Heavy Use) dose_corr->outcome2 outcome3 Reduces False Positives matrix_adv->outcome3 outcome4 More Reliable for Clinical Monitoring high_sens->outcome4

Caption: Key advantages of PEth over EtS for alcohol monitoring.

Conclusion

While EtS is a useful marker for detecting recent alcohol consumption, PEth offers superior performance for a more detailed and extended assessment of drinking habits. Its longer detection window, high sensitivity and specificity, and correlation with the amount of alcohol consumed make it an invaluable tool for clinical and research settings.[20] For monitoring abstinence, identifying relapse, and distinguishing between social and heavy drinking, PEth is the more robust and informative alternative to EtS. The adoption of PEth testing can significantly enhance the accuracy and reliability of alcohol consumption monitoring in professional and developmental programs.

References

Safety Operating Guide

Navigating the Safe Disposal of Ethyl Sulphate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and operational integrity. Ethyl sulphate, a potentially carcinogenic alkylating agent, requires meticulous handling and adherence to specific disposal protocols to ensure the safety of laboratory personnel and the environment. This document provides essential, immediate safety and logistical information, including operational and disposal plans for this compound, serving as a trusted guide for its responsible management.

Immediate Safety and Handling

Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound and adhere to all institutional and regulatory guidelines. Alkylating agents like this compound are hazardous and should be handled with extreme caution in a well-ventilated area, preferably within a chemical fume hood.[1][2] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.[3]

Key Safety Precautions:

  • Work Area Designation: Clearly demarcate and label the work area where this compound is handled and disposed of with "DANGER/CAUTION – CHEMICAL CARCINOGEN".[2]

  • Containment: Use trays or absorbent, plastic-backed paper to contain any potential spills.[4]

  • Aerosol Prevention: Take care to avoid the formation of aerosols during handling and disposal procedures.[2]

  • Emergency Preparedness: An ANSI-approved eyewash station and safety shower must be readily accessible within a 10-second travel time.[3]

Disposal Procedures: A Step-by-Step Guide

The primary methods for the proper disposal of this compound from a laboratory setting are chemical neutralization via hydrolysis and thermal decomposition through incineration. Under no circumstances should this compound be disposed of down the drain.[1]

Chemical Neutralization: Hydrolysis

Hydrolysis is a robust method for neutralizing this compound by converting it into ethanol and sulfuric acid.[5][6] This procedure should be performed by trained personnel in a controlled laboratory environment.

Experimental Protocol for Laboratory-Scale Hydrolysis:

Objective: To hydrolyze small quantities of this compound waste into less hazardous compounds.

Materials:

  • This compound waste

  • Water

  • Sodium hydroxide (NaOH) or other suitable base for final neutralization

  • Heat-resistant glassware (e.g., round-bottom flask)

  • Heating mantle or water bath

  • Stirring apparatus

  • pH indicator strips or pH meter

  • Appropriate PPE (chemical-resistant gloves, safety goggles, lab coat)

Procedure:

  • Dilution: In a chemical fume hood, carefully dilute the this compound waste with an excess of water in a heat-resistant flask. A general guideline is to aim for a significant excess of water to facilitate the hydrolysis reaction.

  • Heating: Gently heat the aqueous solution to a temperature between 60°C and 80°C.[5] Use a heating mantle or a water bath to maintain a stable temperature. Do not boil the solution.

  • Stirring: Continuously stir the solution to ensure even heat distribution and promote the reaction.

  • Reaction Time: Maintain the temperature and stirring for a sufficient period to ensure complete hydrolysis. While specific times for laboratory-scale reactions are not well-documented, allowing the reaction to proceed for several hours is a cautious approach. Monitoring the reaction progress via analytical methods such as HPLC can provide a more precise endpoint.

  • Cooling: Once the hydrolysis is complete, turn off the heat and allow the solution to cool to room temperature.

  • Neutralization: The resulting solution will be acidic due to the formation of sulfuric acid. Slowly add a suitable base, such as sodium hydroxide, while stirring, until the pH of the solution is neutral (pH 6-8). Monitor the pH using pH indicator strips or a pH meter.

  • Final Disposal: The neutralized solution, containing ethanol, water, and sodium sulfate, can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations. Always confirm your institution's specific guidelines for the disposal of neutralized chemical waste.

Thermal Decomposition: Incineration

For larger quantities or when hydrolysis is not feasible, thermal decomposition via incineration is the recommended disposal method. This process should be handled by a licensed hazardous waste disposal company.

Operational Plan for Incineration:

  • Waste Collection: Collect the this compound waste in a dedicated, properly labeled, and sealed container.

  • Segregation: Store the this compound waste separately from other incompatible chemical waste streams.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste: this compound (Potential Carcinogen)".

  • EHS Contact: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[2] They will ensure that the waste is transported to a licensed facility capable of incinerating chemical carcinogens.

Quantitative Data for Disposal Parameters

ParameterChemical Neutralization (Hydrolysis)Thermal Decomposition (Incineration)
Temperature 60°C - 80°C[5]> 170°C
Primary Reagents WaterNot Applicable
Byproducts Ethanol, Sulfuric Acid[5][6]Ethylene, Sulfuric Acid
Final State Neutralized aqueous solutionGaseous products and ash
Scale Small laboratory quantitiesLarger quantities, bulk disposal

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

EthylSulphateDisposal This compound Disposal Workflow Start This compound Waste Generated AssessQuantity Assess Quantity of Waste Start->AssessQuantity SmallQuantity Small Laboratory Quantity AssessQuantity->SmallQuantity Small LargeQuantity Large or Bulk Quantity AssessQuantity->LargeQuantity Large Hydrolysis Chemical Neutralization (Hydrolysis) SmallQuantity->Hydrolysis Incineration Arrange for Incineration LargeQuantity->Incineration Dilute Dilute with Excess Water Hydrolysis->Dilute CollectWaste Collect in Labeled, Sealed Container Incineration->CollectWaste Heat Heat to 60-80°C Dilute->Heat Stir Stir for Complete Reaction Heat->Stir Cool Cool to Room Temperature Stir->Cool Neutralize Neutralize with Base (pH 6-8) Cool->Neutralize DisposeNeutral Dispose of Neutralized Solution per Institutional Guidelines Neutralize->DisposeNeutral ContactEHS Contact Environmental Health & Safety (EHS) CollectWaste->ContactEHS WastePickup Schedule Hazardous Waste Pickup ContactEHS->WastePickup

Caption: Decision workflow for the proper disposal of this compound waste.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a secure working environment and minimizing environmental impact. Always prioritize safety and consult with your institution's EHS department for specific guidance.

References

Essential Guide to Handling Ethyl Sulphate: Safety Protocols and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals working with ethyl sulphate (also known as dithis compound). Adherence to these procedures is critical for ensuring laboratory safety and minimizing exposure risks. This compound is a hazardous chemical that is a probable human carcinogen and mutagen, and it can cause severe burns to the skin and eyes.[1]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against the hazards of this compound. The following table summarizes the necessary equipment for handling this chemical. All PPE should be inspected for integrity before each use.

Body Part Personal Protective Equipment Specifications and Recommendations Citation
Hands Chemical Resistant GlovesViton®/Butyl rubber gloves are recommended for long-duration tasks, offering a breakthrough time of over 8 hours. Neoprene gloves are also an option. Do not use latex or vinyl gloves.[1][2]
Eyes/Face Safety Goggles and Face ShieldChemical splash goggles should always be worn. A full-face shield must be worn over the goggles to protect against splashes.[2][3][4]
Body Chemical Resistant Lab Coat or SuitA lab coat should be worn for all procedures. For larger quantities or situations with a higher risk of splashing, chemical-resistant coveralls (e.g., Tychem®) are required.[1][3]
Respiratory RespiratorAll work must be conducted in a certified chemical fume hood. If there is a risk of inhaling vapors or aerosols, a full-face respirator with an appropriate cartridge or a self-contained breathing apparatus (SCBA) must be used.[1][5]
Feet Closed-toe ShoesChemical-resistant, closed-toe shoes are mandatory to protect against spills.[4][6]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for safety. The following steps outline the procedure from preparation to post-handling cleanup.

Preparation and Pre-Handling Checks
  • Training: Ensure all personnel involved are trained on the specific hazards and handling procedures for this compound.[1]

  • Fume Hood: Verify that the chemical fume hood is operational and certified.

  • Gather Materials: Assemble all necessary equipment, including PPE, spill cleanup materials, and waste containers, before handling the chemical.

  • Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.[5]

  • Don PPE: Put on all required personal protective equipment as specified in the table above.

Handling this compound
  • Work Area: Conduct all work with this compound inside a designated and properly functioning chemical fume hood to minimize inhalation exposure.[5]

  • Avoid Contact: Exercise extreme caution to avoid direct contact with skin, eyes, and clothing.[5][7] Do not breathe in any mists, vapors, or sprays.[5]

  • Dispensing: When transferring the liquid, do so slowly and carefully to avoid splashing. Use appropriate tools for transfer, such as a pipette or a funnel.

  • Container Management: Keep the container of this compound tightly closed when not in use to prevent the release of vapors.[5]

Post-Handling and Cleanup
  • Decontamination: Thoroughly clean the work area after the procedure is complete.

  • Doffing PPE: Remove PPE carefully to avoid contaminating yourself. Gloves should be removed last and disposed of as hazardous waste.

  • Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling the chemical.[1]

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Hazardous Waste: All this compound waste, including unused product and contaminated materials (e.g., gloves, absorbent pads, and pipette tips), must be treated as hazardous waste.[1]

  • Waste Containers: Collect all waste in a designated, leak-proof, and clearly labeled hazardous waste container.[1][8] The container must be kept closed except when adding waste.[8]

  • No Mixing: Do not mix this compound waste with other chemical waste streams to avoid incompatible reactions.[8]

Container Rinsing and Disposal
  • Empty Containers: For the original container, after it has been thoroughly emptied, the first three rinses must be collected and disposed of as hazardous waste due to the high toxicity of this compound.[8]

  • Labeling: Ensure all waste containers are accurately labeled with "Hazardous Waste" and the chemical name "this compound".[8]

Arranging for Disposal
  • Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and proper disposal.[1]

  • Regulatory Compliance: Disposal must adhere to all local, state, and federal environmental regulations.[1]

Workflow for Safe Handling of this compound

G Workflow for Safe Handling of this compound prep 1. Preparation - Verify fume hood - Gather materials & PPE - Locate safety equipment don_ppe 2. Don PPE - Gloves - Goggles & Face Shield - Lab Coat prep->don_ppe handle 3. Handling in Fume Hood - Avoid contact & inhalation - Keep container closed don_ppe->handle post_handle 4. Post-Handling - Clean work area - Doff PPE correctly handle->post_handle waste_collection 6. Waste Collection - Collect all contaminated items - Use labeled, sealed container handle->waste_collection hygiene 5. Personal Hygiene - Wash hands thoroughly post_handle->hygiene post_handle->waste_collection disposal 7. Final Disposal - Contact EHS for pickup - Follow regulations waste_collection->disposal

Caption: A flowchart illustrating the key procedural steps for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.